molecular formula C14H8ClF3N2O2 B15575977 JNJ-55511118

JNJ-55511118

Cat. No.: B15575977
M. Wt: 328.67 g/mol
InChI Key: COBXSLRIXGQVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a TARP-gamma8 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXSLRIXGQVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of JNJ-55511118 on TARP-γ8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of JNJ-55511118, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8). This compound represents a novel therapeutic strategy by targeting an accessory subunit of an ion channel, thereby achieving brain region-specific modulation of glutamatergic neurotransmission. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors through a novel mechanism that relies on the presence of the TARP-γ8 auxiliary subunit.[1][2][3][4][5][6][7][8][9][10] Unlike competitive antagonists that block the glutamate (B1630785) binding site, this compound is a negative allosteric modulator that binds to a distinct site on the TARP-γ8 protein.[8][10] This binding partially disrupts the functional interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.[1][4][10]

The primary consequence of this disruption is a reduction in the single-channel conductance of the AMPA receptor.[4][8] Essentially, this compound diminishes the ability of TARP-γ8 to potentiate the receptor's function, leading to a decrease in ion flow through the channel pore upon glutamate binding. Furthermore, this compound has been shown to accelerate the deactivation and desensitization kinetics of TARP-γ8-containing AMPA receptors, further contributing to its inhibitory profile.[8] The binding site for this compound is believed to be located within the transmembrane domains of TARP-γ8, making it accessible from within the cell membrane.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with TARP-γ8-containing AMPA receptors.

Table 1: Binding Affinity and Potency of this compound

ParameterValueAssay TypeCell LineReference
Ki26 nMRadioligand BindingHEK293[5]
IC50110 nMCalcium FluxHEK293Maher et al., 2016

Table 2: Electrophysiological Effects of this compound on GluA2/TARP-γ8 Receptors

ParameterConditionValueUnitsReference
Single-Channel Conductance Control25.3 ± 1.1pSCoombs et al., 2022
+ 1 µM this compound17.8 ± 0.9pSCoombs et al., 2022
Peak Current Inhibition 1 µM this compound~50%Coombs et al., 2022
Weighted Deactivation Time Constant (τw) Control4.6 ± 0.3msCoombs et al., 2022
+ 1 µM this compound2.9 ± 0.2msCoombs et al., 2022
Weighted Desensitization Time Constant (τw) Control18.4 ± 1.5msCoombs et al., 2022
+ 1 µM this compound11.2 ± 0.9msCoombs et al., 2022

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TARP-γ8-containing AMPA receptors.

Methodology (adapted from Maher et al., 2016):

  • Membrane Preparation:

    • HEK293 cells stably co-expressing human GluA2 and TARP-γ8 are harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]-JNJ-56022486, a structural analog of this compound) at a fixed concentration.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the target.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled, high-affinity ligand.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 value is determined by fitting the competition binding data to a sigmoidal dose-response curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional inhibition of TARP-γ8-containing AMPA receptors by this compound.

Methodology (adapted from Maher et al., 2016):

  • Cell Preparation:

    • HEK293 cells co-expressing GluA2 and TARP-γ8 are plated in 96-well microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Receptor Activation and Signal Detection:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • AMPA receptor activation is initiated by the addition of glutamate.

    • Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of this compound.

    • The data is normalized to the response in the absence of the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the biophysical properties of TARP-γ8-containing AMPA receptors.

Methodology (adapted from Coombs et al., 2022):

  • Cell Culture and Transfection:

    • HEK293 cells are transiently transfected with cDNAs encoding the GluA2 subunit of the AMPA receptor and TARP-γ8.

  • Electrophysiological Recording:

    • Whole-cell or outside-out patch-clamp recordings are performed on transfected cells.

    • The external solution contains physiological concentrations of ions, and the internal pipette solution contains a cesium-based solution to block potassium currents.

    • AMPA receptors are activated by rapid application of glutamate using a piezo-driven perfusion system.

  • Data Acquisition and Analysis:

    • Current responses are recorded using an patch-clamp amplifier and digitized.

    • To measure the effect on single-channel conductance, non-stationary fluctuation analysis is performed on the decay phase of the current.

    • Deactivation kinetics are measured from the decay of the current after a brief application of glutamate.

    • Desensitization kinetics are measured from the decay of the current during a prolonged application of glutamate.

    • The effects of this compound are determined by comparing these parameters in the absence and presence of the compound.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane cluster_ampar AMPAR Complex Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_receptor GluA2 Subunit Glutamate->AMPA_receptor Binds Ion_channel Ion Channel (Open) AMPA_receptor->Ion_channel Conformational Change TARP_gamma8 TARP-γ8 TARP_gamma8->AMPA_receptor Potentiates Conductance & Slows Kinetics Ca_ion Ion_channel->Ca_ion Influx Na_ion Ion_channel->Na_ion Influx JNJ_55511118 This compound JNJ_55511118->TARP_gamma8 Binds & Inhibits

Caption: Signaling pathway of a TARP-γ8-containing AMPA receptor and the inhibitory action of this compound.

experimental_workflow start Start: Transfect HEK293 cells with GluA2 and TARP-γ8 patch_pipette Prepare patch pipette with internal solution start->patch_pipette form_seal Form a gigaohm seal on a transfected cell patch_pipette->form_seal whole_cell Rupture the membrane to achieve whole-cell configuration form_seal->whole_cell apply_glutamate Rapidly apply glutamate to elicit a current whole_cell->apply_glutamate record_control Record control AMPA receptor current apply_glutamate->record_control apply_jnj Apply this compound and glutamate record_control->apply_jnj record_jnj Record AMPA receptor current in the presence of this compound apply_jnj->record_jnj analyze Analyze changes in current amplitude, single-channel conductance, and kinetics record_jnj->analyze

Caption: Experimental workflow for patch-clamp electrophysiology to study this compound's effects.

logical_relationship JNJ_binding This compound binds to a specific site on TARP-γ8 disruption Partial disruption of the GluA2-TARP-γ8 interaction JNJ_binding->disruption reduced_potentiation Reduced potentiation of AMPA receptor function by TARP-γ8 disruption->reduced_potentiation conductance_decrease Decreased single-channel conductance of the AMPA receptor inhibition Inhibition of TARP-γ8-containing AMPA receptor-mediated currents conductance_decrease->inhibition kinetics_change Accelerated deactivation and desensitization kinetics kinetics_change->inhibition reduced_potentiation->conductance_decrease reduced_potentiation->kinetics_change

Caption: Logical relationship of this compound's mechanism of action.

References

An In-depth Technical Guide to JNJ-55511118: A Selective AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This document details the molecule's mechanism of action, pharmacological properties, and key experimental protocols for its study.

Introduction

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that demonstrates high affinity and selectivity for AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1] TARP-γ8 is predominantly expressed in the hippocampus and other limbic structures, making this compound a promising tool for the investigation and potential treatment of neurological disorders involving these brain regions, such as epilepsy and alcohol use disorder.[2][3] This guide synthesizes the current knowledge on this compound to support ongoing research and development efforts.

Mechanism of Action

This compound acts as a negative allosteric modulator of AMPA receptors by selectively binding to a site on the TARP-γ8 subunit.[4] This binding is thought to partially disrupt the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.[2] The primary mechanism of inhibition is a reduction in the single-channel conductance of the AMPA receptor, which diminishes the overall current mediated by the receptor upon glutamate (B1630785) binding.[4] This selective modulation of TARP-γ8-containing AMPA receptors allows for a targeted reduction in excitatory neurotransmission in brain regions with high TARP-γ8 expression.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR (GluA) Glutamate->AMPAR binds to Glutamate->AMPAR IonChannel Ion Channel (Closed) AMPAR->IonChannel forms IonChannel_Open Ion Channel (Reduced Conductance) AMPAR->IonChannel_Open activates TARP TARP-γ8 TARP->AMPAR associates with JNJ This compound JNJ->TARP binds to & inhibits Ca Ca²⁺ Influx (Reduced) IonChannel_Open->Ca allows

Signaling pathway of this compound action.

Physicochemical and Pharmacokinetic Properties

This compound is a crystalline solid with good solubility in DMSO and ethanol.[1] It possesses excellent pharmacokinetic properties, including oral bioavailability and brain penetrance.[1][3] Following oral administration in mice, a 10 mg/kg dose achieves over 80% receptor occupancy within one hour, which is sustained for up to six hours.[3]

PropertyValueReference
Molecular Weight 328.67 g/mol [1]
Formula C₁₄H₈ClF₃N₂O₂[1]
CAS Number 2036081-86-2[1]
Solubility Soluble to 100 mM in DMSO and ethanol[1]
Purity ≥98%[1]
Storage Store at +4°C[1]
Brain Penetrance High[3]
Receptor Occupancy >80% at 10 mg/kg p.o. in mice (1-6 hours)[3]

In Vitro Pharmacology

This compound exhibits high affinity for AMPA receptors containing the TARP-γ8 subunit, with a Ki of 26 nM.[1] Its selectivity is demonstrated by its minimal activity against AMPA receptors lacking TARPs or those co-expressed with other TARP subtypes.[1] In functional assays, this compound inhibits glutamate-induced calcium flux in HEK293 cells co-transfected with TARP-γ8 and various GluA subunits.

Assay TypeCell LineReceptor SubunitsIC₅₀ (nM)Reference
Glutamate-induced Calcium Flux HEK293FGluA1o + TARP-γ811.22[5]
GluA1i + TARP-γ812.3[5]
GluA2i + TARP-γ87.41[5]
GluA3o + TARP-γ838.02[5]
GluA4o + TARP-γ815.85[5]
GluA1o + TARP-γ2, γ3, γ4, or γ7>10,000[5]
Radioligand Binding -AMPA receptors containing TARP-γ8Ki = 26[1]

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in conditions associated with neuronal hyperexcitability. It has shown potent anticonvulsant effects and has been found to reduce alcohol self-administration in models of chronic drinking.

Animal ModelSpeciesAdministration RouteDose RangeKey FindingsReference
Corneal Kindling-induced Seizures MouseOral (p.o.)ED₅₀ = 3.7 mg/kgSignificant inhibition of seizures.[5]
Chronic Alcohol Self-Administration MouseOral (p.o.)1 and 10 mg/kgDecreased multiple parameters of alcohol self-administration in male mice.[3]
No effect on sucrose (B13894) self-administration.[3]
1 mg/kgNo effect on open-field locomotor activity.[3]

Experimental Protocols

This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of test compounds for TARP-γ8-containing AMPA receptors.

prep Membrane Preparation assay Assay Setup (96-well plate) prep->assay Add membranes incubation Incubation assay->incubation Add radioligand & this compound filtration Filtration incubation->filtration Separate bound from free counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis counting->analysis Calculate Ki

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing GluA1/TARP-γ8.

  • Radioligand: e.g., [³H]-AMPA or a suitable tritiated TARP-γ8 selective antagonist.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • This compound and other test compounds.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound or test compound. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-labeled standard.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total and competitor-bound radioactivity. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

This protocol describes the whole-cell patch-clamp recording from HEK293 cells expressing AMPA receptors with and without TARP-γ8 to assess the effect of this compound on receptor currents.

transfection Cell Transfection (HEK293 with GluA/TARP-γ8) plating Cell Plating transfection->plating recording Patch-Clamp Recording plating->recording After 24-48h application Drug/Agonist Application recording->application During recording analysis Data Analysis application->analysis Current measurement

Workflow for electrophysiological recording.

Materials:

  • HEK293 cells.

  • Plasmids encoding the desired GluA subunit and TARP-γ8.

  • Transfection reagent.

  • External recording solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal pipette solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • Glutamate and this compound stock solutions.

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids for the AMPA receptor subunit and TARP-γ8 using a suitable transfection reagent. Co-transfect a fluorescent protein marker to identify transfected cells.

  • Recording: 24-48 hours post-transfection, transfer a coverslip with cells to the recording chamber on the microscope. Perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a transfected cell. Hold the cell at a membrane potential of -60 mV.

  • Drug Application: Apply glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a fast-application system to evoke an AMPA receptor-mediated current.

  • Modulator Effect: Perfuse the cell with this compound at the desired concentration for a few minutes and then co-apply with glutamate to measure the modulated current.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound. Calculate the percentage inhibition of the peak current.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of TARP-γ8-containing AMPA receptors. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable pharmacological tool for dissecting the role of TARP-γ8-mediated neurotransmission in health and disease. The detailed methodologies provided in this guide are intended to facilitate further research into this promising compound and its potential therapeutic applications.

References

The Pivotal Role of TARP-γ8 in the Binding and Negative Modulation of AMPA Receptors by JNJ-55511118

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-55511118 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This auxiliary subunit is predominantly expressed in the hippocampus, making the this compound-TARP-γ8 interaction a promising target for therapeutic intervention in neurological conditions such as epilepsy. This technical guide provides an in-depth analysis of the critical role of TARP-γ8 in the binding of this compound, detailing the mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved molecular interactions and signaling pathways.

Introduction

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function and trafficking are intricately regulated by a host of auxiliary subunits, among which TARPs are of paramount importance. TARP-γ8, in particular, exhibits a restricted expression pattern, with high levels in the hippocampus, a brain region implicated in learning, memory, and the pathophysiology of epilepsy.[1][2][3][4] this compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for AMPA receptors containing TARP-γ8.[5][6][7] This document serves as a comprehensive resource for understanding the molecular basis of this selectivity and its functional consequences.

Mechanism of Action: A TARP-γ8 Dependent Interaction

This compound exerts its inhibitory effect not by directly competing with the glutamate binding site, but by acting as a negative allosteric modulator. Its binding is strictly dependent on the presence of TARP-γ8. The core mechanism involves the disruption of the functional interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[8][9][10] This disruption leads to a decrease in the single-channel conductance of the AMPA receptor, thereby reducing the peak current evoked by glutamate.[1][2]

Structural studies, including cryo-electron microscopy, have elucidated the binding pocket of this compound at the interface between the AMPA receptor and TARP-γ8.[7][11][12] A key interaction involves a hydrogen bond between a conserved oxindole (B195798) isostere of this compound and the asparagine residue at position 172 (Asn-172) of TARP-γ8.[3] This interaction stabilizes a conformation of the AMPA receptor-TARP-γ8 complex that is less responsive to glutamate.

Quantitative Data Summary

The interaction of this compound with TARP-γ8-containing AMPA receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and inhibitory concentration data.

Table 1: Binding Affinity of this compound

ParameterValueCell Line/Assay ConditionReference
Ki26 nMCompetition binding experiments with a radioligand.[5][6][7][13]

Table 2: Inhibitory Potency (IC50) of this compound in Functional Assays

AMPA Receptor SubunitIC50 (nM)Cell LineAssay TypeReference
GluA1o + TARP-γ811.22HEK293FGlutamate-induced calcium flux[14]
GluA1i + TARP-γ812.3HEK293FGlutamate-induced calcium flux[14]
GluA2i + TARP-γ87.41HEK293FGlutamate-induced calcium flux[14]
GluA3o + TARP-γ838.02HEK293FGlutamate-induced calcium flux[14]
GluA4o + TARP-γ815.85HEK293FGlutamate-induced calcium flux[14]
GluA1o + other TARPs (γ2, γ3, γ4, γ7)>10,000HEK293FGlutamate-induced calcium flux[14]

Experimental Protocols

The characterization of the this compound and TARP-γ8 interaction has relied on several key experimental techniques. Detailed methodologies are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target.

  • Cell Lines: HEK293 cells stably co-expressing a specific AMPA receptor subunit (e.g., GluA1) and TARP-γ8.

  • Radioligand: A tritiated form of a high-affinity TARP-γ8 selective antagonist is used.

  • Procedure:

    • Membrane Preparation: Cells are harvested and homogenized to prepare a crude membrane fraction.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Competition binding curves are generated, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of this compound on AMPA receptor currents.

  • Cell Lines: HEK293 cells transiently transfected with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

  • Recording Configuration: Whole-cell or outside-out patch-clamp configurations are used.

  • Procedure:

    • Cell Culture: Cells are plated on coverslips for recording 24-48 hours post-transfection.

    • Recording Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains ions that mimic the intracellular environment.

    • Drug Application: Glutamate is rapidly applied to the cell or patch to evoke an AMPA receptor-mediated current. This compound is then co-applied or pre-applied to assess its effect on the glutamate-evoked current.

    • Data Acquisition: Currents are recorded using an amplifier and digitized for analysis.

    • Data Analysis: Parameters such as peak current amplitude, desensitization rate, and deactivation rate are measured and compared in the presence and absence of this compound.

Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of AMPA receptor activation.

  • Cell Lines: HEK293F cells co-transfected with an AMPA receptor subunit and TARP-γ8.

  • Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is used.

  • Procedure:

    • Cell Plating: Cells are plated in multi-well plates.

    • Dye Loading: Cells are incubated with the calcium indicator dye.

    • Compound Addition: this compound at various concentrations is added to the wells.

    • Agonist Stimulation: Glutamate is added to stimulate the AMPA receptors, leading to calcium influx.

    • Fluorescence Measurement: The change in fluorescence intensity is measured using a plate reader (e.g., FLIPR).

    • Data Analysis: Concentration-response curves are generated to determine the IC50 of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

JNJ55511118_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPAR AMPAR (GluA) Glutamate_vesicle->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Opens TARP TARP-γ8 TARP->AMPAR Modulates TARP->Ion_Channel Disrupts Modulation JNJ This compound JNJ->TARP Binds to interface Na_Ca Na+ Ca2+ EPSP Excitatory Postsynaptic Potential Na_Ca->EPSP Generates

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Patch-Clamp Electrophysiology cluster_calcium Calcium Flux Assay b1 Co-express AMPAR and TARP-γ8 in HEK293 b2 Prepare Cell Membranes b1->b2 b3 Incubate with Radioligand and this compound b2->b3 b4 Filter and Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 e1 Transfect HEK293 with AMPAR and TARP-γ8 e2 Perform Whole-Cell Recording e1->e2 e3 Apply Glutamate +/- this compound e2->e3 e4 Measure Current (Amplitude, Kinetics) e3->e4 e5 Analyze Modulation e4->e5 c1 Co-transfect HEK293F with AMPAR and TARP-γ8 c2 Load Cells with Calcium Indicator c1->c2 c3 Add this compound c2->c3 c4 Stimulate with Glutamate c3->c4 c5 Measure Fluorescence c4->c5 c6 Determine IC50 c5->c6

Caption: Key Experimental Workflows.

TARP_Signaling_Pathway Glutamate Glutamate Release AMPAR_TARP AMPAR-TARP-γ8 Complex Glutamate->AMPAR_TARP Activation Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPAR_TARP->Channel_Opening AMPAR_TARP->Channel_Opening Reduced Conductance Depolarization Membrane Depolarization Channel_Opening->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation JNJ This compound JNJ->AMPAR_TARP Negative Modulation

Caption: TARP-γ8 Dependent Signaling.

Conclusion

TARP-γ8 is indispensable for the binding and negative modulatory activity of this compound on AMPA receptors. The high affinity and selectivity of this interaction are conferred by a specific binding pocket at the interface of the receptor and its auxiliary subunit. This TARP-γ8-dependent mechanism allows for a targeted reduction of excitatory neurotransmission in brain regions where this subunit is highly expressed, such as the hippocampus. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on TARP-γ8-selective AMPA receptor modulators, facilitating further investigation into their therapeutic potential.

References

Preclinical Profile of JNJ-55511118: A Selective TARP-γ8 Modulator for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3] This unique mechanism of action allows for targeted modulation of synaptic transmission in brain regions where TARP-γ8 is predominantly expressed, such as the hippocampus, offering the potential for a targeted anticonvulsant effect with an improved side-effect profile compared to non-selective AMPA receptor antagonists.[4][5] Preclinical studies have demonstrated the efficacy of this compound in rodent models of epilepsy, particularly those involving limbic seizures, while showing a lack of motor impairment.[1][6] This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effect by selectively targeting AMPA receptors that are associated with the TARP-γ8 auxiliary subunit.[1] TARPs are crucial for the trafficking, localization, and function of AMPA receptors, and TARP-γ8 is highly expressed in the hippocampus, a key region involved in the generation and propagation of certain types of seizures.[4][5]

This compound acts as a negative allosteric modulator, binding to a site on the TARP-γ8 protein and thereby reducing the opening probability and conductance of the associated AMPA receptor channel in response to glutamate.[5] This leads to a reduction in excitatory postsynaptic currents, which is believed to be the basis of its anticonvulsant activity.[1][5] The selectivity for TARP-γ8-containing AMPA receptors is a key feature, as it spares AMPA receptor function in other brain regions, such as the cerebellum, which is associated with motor side effects often seen with non-selective AMPA receptor antagonists.[6]

Mechanism of Action of this compound cluster_0 Postsynaptic Membrane cluster_1 Effect AMPA_receptor AMPA Receptor Glutamate Binding Site Ion_Channel Ion Channel (Closed) AMPA_receptor->Ion_Channel controls TARP_gamma8 TARP-γ8 This compound Binding Site TARP_gamma8->AMPA_receptor modulates Reduced_Opening Reduced Channel Opening Probability & Conductance Glutamate Glutamate Glutamate->AMPA_receptor binds JNJ_55511118 This compound JNJ_55511118->TARP_gamma8 binds Synaptic_Cleft Synaptic Cleft Reduced_Excitation Decreased Neuronal Excitation Reduced_Opening->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect

Mechanism of Action of this compound

Quantitative Data

The preclinical pharmacological data for this compound are summarized in the following tables.

Table 1: In Vitro Activity of this compound

ParameterAssaySpeciesCell LineTargetValueReference
KiRadioligand BindingHumanHEK293AMPA Receptor + TARP-γ826 nM[3]
IC50Calcium FluxHumanHEK293AMPA Receptor + TARP-γ830 nM[1]
SelectivityRadioligand BindingHumanVariousPanel of 52 receptors, ion channels, and transporters>1000-fold selective for TARP-γ8 containing AMPARs[5]

Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models

ModelSpeciesRoute of AdministrationEfficacyReference
Subcutaneous Pentylenetetrazol (s.c. PTZ)MouseOralActive[6]
Maximal Electroshock (MES)MouseOralNot Active[6]
Corneal KindlingMouseOralActive[6]
Amygdala KindlingMouseOralActive[6]

Table 3: Pharmacokinetic Properties of this compound in Male C57BL/6J Mice

ParameterRoute of AdministrationDose (mg/kg)ValueReference
Brain PenetranceOral10High[2]
Receptor Occupancy (1 hr post-dose)Oral10>80%[2]
Receptor Occupancy (6 hrs post-dose)Oral10~50%[2]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for AMPA receptors co-expressed with TARP-γ8.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human AMPA receptor subunits and human TARP-γ8.

  • Radioligand: [3H]-JNJ-56022486 (a structurally related TARP-γ8 modulator).

  • Procedure:

    • Cell membranes are prepared from the transfected HEK293 cells.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

In Vivo Seizure Models

Experimental Workflow for Preclinical Anticonvulsant Screening cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction (1-hour post-dose) cluster_3 Endpoint Measurement cluster_4 Data Analysis Animal_Selection Select Male C57BL/6J Mice Acclimatization Acclimatize to Housing Conditions Animal_Selection->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Vehicle Vehicle Control (p.o.) Randomization->Vehicle JNJ_55511118 This compound (p.o.) (Various Doses) Randomization->JNJ_55511118 MES Maximal Electroshock (MES) (Corneal Electrodes, 50 mA, 60 Hz, 0.2s) Vehicle->MES PTZ Subcutaneous Pentylenetetrazol (s.c. PTZ) (85 mg/kg, s.c.) Vehicle->PTZ JNJ_55511118->MES JNJ_55511118->PTZ MES_Endpoint Presence/Absence of Tonic Hindlimb Extension MES->MES_Endpoint PTZ_Endpoint Presence/Absence of Clonic Seizures PTZ->PTZ_Endpoint ED50_Calculation Calculate ED50 (Dose protecting 50% of animals) MES_Endpoint->ED50_Calculation PTZ_Endpoint->ED50_Calculation

Preclinical Anticonvulsant Screening Workflow
  • Objective: To assess the ability of a compound to prevent the spread of seizures.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Animals are administered this compound or vehicle orally.

    • At the time of peak effect (typically 1 hour post-dose), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The presence or absence of a tonic hindlimb extension seizure is recorded.

    • Protection is defined as the absence of the tonic hindlimb extension.[1]

  • Objective: To evaluate the ability of a compound to raise the seizure threshold.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Animals are administered this compound or vehicle orally.

    • At the time of peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.[6]

Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile and brain penetration of this compound.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • A single oral dose of this compound is administered.

    • At various time points post-dose, blood samples are collected.

    • At the same time points, animals are euthanized, and brains are harvested.

    • Plasma is separated from the blood samples.

    • Brain tissue is homogenized.

    • The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and the brain-to-plasma concentration ratio are calculated.[1][2]

Conclusion

This compound is a selective negative allosteric modulator of TARP-γ8-containing AMPA receptors with demonstrated anticonvulsant activity in preclinical models of epilepsy. Its unique mechanism of action, targeting a specific population of AMPA receptors enriched in limbic brain regions, suggests a potential for efficacy in focal epilepsies with a favorable safety profile, particularly concerning motor side effects. The data presented in this technical guide support the continued investigation of this compound and similar molecules as a promising therapeutic strategy for the treatment of epilepsy.

References

Investigating the Neuroprotective Potential of JNJ-55511118: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational compound JNJ-55511118, a novel therapeutic agent with promising neuroprotective properties. This document details its mechanism of action, summarizes key preclinical findings, and provides comprehensive experimental protocols for researchers interested in further investigation.

Core Mechanism of Action: Selective Modulation of TARP γ-8-Containing AMPA Receptors

This compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. TARP γ-8 is predominantly expressed in the hippocampus and other forebrain regions, areas critically involved in learning, memory, and implicated in neurological disorders such as epilepsy.[1][2][3]

The binding of this compound to the TARP γ-8 protein disrupts its interaction with the pore-forming GluA subunits of the AMPA receptor.[4] This allosteric modulation leads to a reduction in the single-channel conductance of the AMPA receptor, thereby decreasing excitatory postsynaptic currents. By selectively targeting AMPA receptors containing the TARP γ-8 subunit, this compound offers a more targeted approach to modulating glutamatergic neurotransmission compared to non-selective AMPA receptor antagonists, potentially leading to a better side-effect profile.[1][2]

cluster_3 Cellular Effect Glutamate (B1630785) Glutamate GluA GluA Subunit Glutamate->GluA binds Channel Ion Channel (Closed) GluA->Channel forms TARP TARP γ-8 TARP->GluA modulates JNJ This compound JNJ->TARP binds & disrupts interaction with GluA Reduced_Conductance Reduced Single-Channel Conductance Channel->Reduced_Conductance Reduced_Current Decreased Excitatory Current Reduced_Conductance->Reduced_Current Neuroprotection Neuroprotection Reduced_Current->Neuroprotection

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating this compound.

ParameterValueSpeciesAssayReference
Binding Affinity (Ki) 26 nM-Radioligand Binding Assay[5]
Preclinical Model Species Dosage Key Findings Reference
Alcohol Self-AdministrationMale C57BL/6J Mice1 and 10 mg/kg (p.o.)Decreased multiple parameters of alcohol self-administration. No effect on sucrose (B13894) self-administration.[6][7]
Anticonvulsant ActivityRodent ModelsNot specifiedStrong anticonvulsant effect.[8]
Motor FunctionMale Mice1 mg/kgNo effect on open-field activity.[6]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Assessing this compound Activity

This protocol is adapted from studies investigating the effects of this compound on AMPA receptor currents.[1][9][10][11]

Objective: To measure the effect of this compound on AMPA receptor-mediated currents in a controlled in vitro system.

Materials:

  • Cell Line: HEK293 cells transiently transfected with cDNAs for GluA subunits (e.g., GluA2) and TARP γ-8.

  • External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.3.

  • Internal (Pipette) Solution (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, 10 HEPES, pH 7.3 with CsOH.

  • Agonist: Glutamate or a specific AMPA receptor agonist.

  • Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution.

  • Patch-clamp setup: Axopatch amplifier, digitizer, and data acquisition software. Borosilicate glass pipettes (resistance 8-12 MΩ).

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Co-transfect cells with plasmids encoding the desired GluA subunit and TARP γ-8 using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Obtain outside-out patches from transfected cells.

    • Perfuse the patch with the external solution.

    • Apply the AMPA receptor agonist to elicit a baseline current response.

    • Co-apply the agonist with the desired concentration of this compound and record the current.

    • Perform a washout with the agonist alone to observe the reversal of the effect.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of this compound. Calculate the percentage of inhibition caused by the compound.

Start Start Cell_Culture HEK293 Cell Culture and Transfection (GluA + TARP γ-8) Start->Cell_Culture Patch Obtain Outside-Out Patch Cell_Culture->Patch Baseline Apply AMPAR Agonist (Baseline Recording) Patch->Baseline Treatment Co-apply Agonist + This compound Baseline->Treatment Washout Washout with Agonist Treatment->Washout Analysis Data Analysis (% Inhibition) Washout->Analysis End End Analysis->End

Workflow for patch-clamp electrophysiology.
Operant Alcohol Self-Administration in Mice

This protocol is based on preclinical studies evaluating the efficacy of this compound in a model of alcohol use disorder.[4][6][7]

Objective: To assess the effect of this compound on the motivation to consume alcohol in a rodent model.

Materials:

  • Animals: Male C57BL/6J mice.

  • Apparatus: Operant conditioning chambers equipped with two levers, a liquid delivery system, and a house light.

  • Solutions:

    • Sweetened alcohol solution (e.g., 9% v/v ethanol (B145695) + 2% w/v sucrose).

    • Sucrose-only solution (e.g., 2% w/v) as a control for general reinforcement.

  • Test Compound: this compound suspended in a suitable vehicle for oral administration (p.o.).

Procedure:

  • Training:

    • Train mice to press a lever for the sweetened alcohol or sucrose-only solution on a fixed-ratio (e.g., FR-4) schedule of reinforcement during daily sessions.

    • Establish a stable baseline of responding over approximately 40 days.

  • Drug Administration:

    • Administer this compound (e.g., 0, 1, and 10 mg/kg, p.o.) in a randomized order one hour before the self-administration session.

  • Testing:

    • Place the mice in the operant chambers and record behavioral parameters such as the number of lever presses, reinforcers earned, and head entries into the drinking trough for the duration of the session.

  • Data Analysis:

    • Analyze the collected data to determine the effect of each dose of this compound on the self-administration of alcohol and sucrose. Compare the drug's effect on alcohol-reinforced behavior to the sucrose-reinforced behavior to assess for specific effects on alcohol seeking.

Start Start Training Operant Training (Alcohol or Sucrose) ~40 days Start->Training Baseline Establish Stable Baseline Responding Training->Baseline Drug_Admin Administer this compound (p.o.) 1 hr pre-session Baseline->Drug_Admin Testing Self-Administration Session (Record Behavior) Drug_Admin->Testing Analysis Data Analysis (Lever Presses, Reinforcers) Testing->Analysis End End Analysis->End

Workflow for operant self-administration.

Neuroprotective Signaling and Logical Framework

The neuroprotective effects of this compound are logically derived from its primary mechanism of action. By selectively inhibiting the over-activation of TARP γ-8-containing AMPA receptors, this compound can mitigate the downstream consequences of excessive glutamate signaling, which is a key contributor to excitotoxicity and neuronal damage in various neurological conditions.

The proposed neuroprotective framework is as follows:

  • Pathological State: Conditions such as epilepsy or ischemia are characterized by excessive glutamatergic activity.

  • Target Engagement: this compound selectively binds to TARP γ-8, which is highly expressed in brain regions susceptible to excitotoxic damage.

  • Modulation of AMPA Receptor Function: The binding of this compound reduces the ion flow through the associated AMPA receptor channels.

  • Reduction of Excitotoxicity: This reduction in cation influx, particularly Ca2+, prevents the activation of downstream neurotoxic cascades.

  • Neuroprotection: By limiting excitotoxicity, this compound helps to preserve neuronal integrity and function.

Pathology Pathological Condition (e.g., Epilepsy, Ischemia) Excess_Glutamate Excessive Glutamate Release Pathology->Excess_Glutamate AMPAR_Overactivation Over-activation of TARP γ-8 AMPA Receptors Excess_Glutamate->AMPAR_Overactivation Reduced_Current Reduced Cation Influx (e.g., Ca2+) JNJ_Intervention This compound Administration JNJ_Intervention->AMPAR_Overactivation inhibits JNJ_Intervention->Reduced_Current Excitotoxicity Decreased Excitotoxicity Reduced_Current->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Logical framework for neuroprotection by this compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this promising neuroprotective agent.

References

JNJ-55511118: A Technical Guide to its Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. Given the enrichment of TARP γ-8 in the hippocampus, a brain region critical for learning and memory, this compound presents a valuable tool for dissecting the role of TARP γ-8-containing AMPA receptors in synaptic plasticity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on synaptic transmission and plasticity, and detailed experimental protocols for its use in research settings.

Introduction

AMPARs are the primary mediators of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, the cellular basis of learning and memory. The functional properties of AMPARs are modulated by auxiliary subunits, such as TARPs. TARP γ-8 (encoded by the CACNG8 gene) is highly expressed in the hippocampus and is known to influence the trafficking, gating, and pharmacology of AMPARs[1].

This compound has emerged as a selective inhibitor of AMPARs associated with TARP γ-8, demonstrating potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy[2][3]. Its selectivity for a specific subset of AMPARs offers the potential for more targeted therapeutic intervention with fewer side effects compared to non-selective AMPAR antagonists. This guide will delve into the technical details of this compound's effects on synaptic plasticity.

Mechanism of Action

This compound acts as a negative allosteric modulator of AMPA receptors by binding to a site on the TARP γ-8 subunit. This binding is thought to partially disrupt the interaction between TARP γ-8 and the pore-forming GluA subunit of the AMPA receptor[3]. This disruption leads to a reduction in the potentiating effects of TARP γ-8 on AMPAR function. Specifically, this compound has been shown to decrease the single-channel conductance of TARP γ-8-containing AMPARs[2].

The signaling pathway can be visualized as follows:

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate (B1630785) Glutamate AMPAR AMPAR (GluA1/2) Glutamate->AMPAR Binds IonChannel Ion Channel Pore AMPAR->IonChannel Gating PSD95 PSD-95 AMPAR->PSD95 Anchored by TARP TARP γ-8 TARP->AMPAR Modulates TARP->PSD95 Links to JNJ This compound JNJ->TARP Binds & Inhibits

Figure 1: Signaling pathway of this compound action. This compound binds to the TARP γ-8 subunit, disrupting its interaction with the AMPA receptor and reducing ion channel conductance.

Effects on Synaptic Transmission and Plasticity

Basal Synaptic Transmission

This compound has been demonstrated to inhibit basal synaptic transmission in the hippocampus. In acute hippocampal slices, application of this compound reduces the slope of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, indicating a decrease in AMPAR-mediated synaptic responses[3].

Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While direct experimental studies thoroughly characterizing the effects of this compound on the induction and expression of LTP and LTD are not yet available, its mechanism of action allows for strong inferences. LTP, a long-lasting enhancement in signal transmission between two neurons, is critically dependent on the function of AMPARs. The expression of LTP often involves an increase in the number and/or conductance of synaptic AMPARs.

Given that this compound is a negative allosteric modulator of TARP γ-8-containing AMPARs, which are abundant in the hippocampus, it is highly likely that This compound would inhibit the expression of LTP . By reducing the conductance of these receptors, the potentiating effect of LTP-inducing stimuli would be diminished. Further research is required to confirm this hypothesis and to investigate the potential effects on LTD.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

Parameter Cell Line AMPAR Subunit TARP Subunit Value Reference
IC50 HEK293 GluA1/GluA2 γ-8 19 nM Maher et al., 2016[3]

| Ki | - | - | γ-8 | 26 nM | R&D Systems[4] |

Table 2: Effects of this compound on AMPAR Kinetics (from Coombs et al., 2022[2])

Parameter Receptor Composition Control This compound (1 µM) % Change
Peak Current (pA) GluA2 + γ-8 -135 ± 21 -68 ± 11 -49.6%
Deactivation τ (ms) GluA2 + γ-8 1.8 ± 0.1 1.4 ± 0.1 -22.2%
Desensitization τ (ms) GluA2 + γ-8 5.3 ± 0.3 3.9 ± 0.2 -26.4%

| Single-Channel Conductance (pS) | GluA2 + γ-8 | 21.4 ± 0.5 | 16.9 ± 0.4 | -21.0% |

Table 3: In Vivo Effects of this compound (from Maher et al., 2016[3])

Model Species Endpoint ED50 / Effective Dose
Corneal Kindling (Seizures) Mouse Anticonvulsant Effect 3.7 mg/kg

| Morris Water Maze (Memory) | Rat | Mild Impairment | 10 mg/kg |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

This protocol is adapted from Coombs et al., 2022[2].

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are transiently transfected with plasmids encoding the desired AMPAR subunits (e.g., GluA2) and TARP γ-8 using a suitable transfection reagent.

Solutions:

  • External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

  • Internal Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na2-GTP, pH 7.2 with CsOH.

  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to the final working concentration in the external solution on the day of the experiment.

Recording:

  • Perform whole-cell patch-clamp recordings from transfected HEK293 cells.

  • Hold the membrane potential at -60 mV.

  • Rapidly apply glutamate (10 mM) for 1-2 ms (B15284909) to elicit AMPAR-mediated currents.

  • Bath apply this compound at the desired concentration and record the effect on the glutamate-evoked currents.

start HEK293 Cell Culture transfection Transfection with AMPAR & TARP γ-8 plasmids start->transfection recording Whole-Cell Patch-Clamp Recording transfection->recording glutamate_app Rapid Application of Glutamate recording->glutamate_app data_acq Data Acquisition & Analysis recording->data_acq jnj_app Bath Application of this compound glutamate_app->jnj_app jnj_app->recording Repeat

Figure 2: Experimental workflow for in vitro patch-clamp electrophysiology.

In Vivo Electrophysiology (Field Recordings)

This protocol is based on the methodology described in Maher et al., 2016[3].

Animals:

  • Adult male C57BL/6J mice or Sprague-Dawley rats.

Surgery:

  • Anesthetize the animal with isoflurane.

  • Place the animal in a stereotaxic frame.

  • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

Recording:

  • Allow the animal to recover from surgery.

  • Record baseline fEPSPs by delivering single electrical pulses to the Schaffer collaterals.

  • Administer this compound orally or via intraperitoneal injection.

  • Continue to record fEPSPs to determine the effect of the compound on basal synaptic transmission.

LTP Induction (Proposed Protocol):

  • After establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.

  • Monitor the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Compare the degree of potentiation in vehicle-treated versus this compound-treated animals.

start Animal Anesthesia & Stereotaxic Surgery electrode Implantation of Stimulating & Recording Electrodes in Hippocampus start->electrode recovery Post-Surgical Recovery electrode->recovery baseline Baseline fEPSP Recording recovery->baseline drug_admin Administration of this compound or Vehicle baseline->drug_admin post_drug_rec Post-Drug fEPSP Recording drug_admin->post_drug_rec ltp_induction High-Frequency Stimulation (HFS) for LTP Induction post_drug_rec->ltp_induction ltp_recording Post-HFS fEPSP Recording (LTP Assessment) ltp_induction->ltp_recording analysis Data Analysis ltp_recording->analysis

Figure 3: Experimental workflow for in vivo field recordings and LTP assessment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TARP γ-8-containing AMPA receptors in synaptic function. Its selectivity allows for the targeted modulation of a specific subset of AMPA receptors, primarily located in the hippocampus. The available data strongly indicate that this compound inhibits basal synaptic transmission and is likely to impair the expression of long-term potentiation. Further research is warranted to fully elucidate its effects on different forms of synaptic plasticity and to explore its therapeutic potential for a range of neurological and psychiatric disorders.

References

The Discovery and Synthesis of JNJ-55511118: A Selective TARP-γ8-Dependent AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a novel, potent, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3][4] This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission.[1] this compound has demonstrated preclinical efficacy in models of neurological and psychiatric disorders, including epilepsy and alcohol use disorder, highlighting its potential as a therapeutic agent.[1][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and key quantitative data.

Discovery and Rationale

The discovery of this compound stemmed from a targeted effort to develop selective modulators of AMPA receptors. While global AMPA receptor antagonists have therapeutic potential, their clinical utility is often limited by on-target side effects due to the ubiquitous expression of AMPA receptors in the central nervous system. The identification of TARPs, which exhibit differential expression patterns and modulate AMPA receptor function, provided a novel avenue for achieving receptor subtype and brain region selectivity.

TARP-γ8 is highly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of epilepsy.[1] Therefore, a selective negative modulator of TARP-γ8-containing AMPA receptors was hypothesized to offer a promising therapeutic strategy for conditions associated with hippocampal hyperexcitability, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists. High-throughput screening campaigns were conducted to identify compounds that selectively inhibit the function of AMPA receptors co-expressed with TARP-γ8. This effort led to the identification of the benzimidazolone scaffold, which was subsequently optimized to yield this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be postulated based on the synthesis of structurally related benzimidazolone compounds. The synthesis would likely involve the construction of the central benzimidazolone core followed by a palladium-catalyzed cross-coupling reaction to introduce the substituted phenyl group.

Postulated Synthetic Pathway:

A potential synthetic approach could involve the reaction of a substituted 1,2-diaminobenzene with a carbonyl source, such as urea (B33335) or a chloroformate, to form the benzimidazolone ring. The subsequent key step would be a Suzuki or Stille coupling reaction between a halogenated benzimidazolone intermediate and an appropriately substituted phenylboronic acid or organostannane to furnish the final product, this compound.

It is important to note that this is a hypothetical pathway, and the actual synthetic route employed by the discovering chemists may differ.

Biological Characterization

This compound has been extensively characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological effects.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed using radioligand binding assays, calcium flux assays, and electrophysiology.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Radioligand BindingAMPA Receptor with TARP-γ8Ki26 nM[2][4]
SelectivityPanel of 52 other receptors, ion channels, and transporters% Inhibition at 10 µM<50% (except 5-HT2B and melatonin (B1676174) receptors)[2]
Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in rodents, demonstrating its suitability for in vivo studies.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationKey FindingReference
Mice and RatsOral (p.o.)Excellent oral bioavailability and brain penetrant[1][2]
MiceOral (p.o.), 10 mg/kg>80% receptor occupancy up to 6 hours post-dose[1]
In Vivo Efficacy

The preclinical efficacy of this compound has been demonstrated in animal models of epilepsy and alcohol use disorder.

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesDosingKey FindingReference
Alcohol Self-AdministrationMale C57BL/6J Mice1 and 10 mg/kg, p.o.Significantly decreased operant self-administration of sweetened alcohol.[1][5]
Anticonvulsant ModelsRodentsNot specifiedStrong anticonvulsant effects.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and information gleaned from the cited literature.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for TARP-γ8-containing AMPA receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably co-expressing a human AMPA receptor subunit (e.g., GluA1) and human TARP-γ8.

  • Radioligand: A tritiated or iodinated high-affinity TARP-γ8-dependent AMPA receptor antagonist.

  • This compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled, structurally distinct TARP-γ8 antagonist.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound (or non-specific binding control).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol outlines a cell-based functional assay to measure the inhibitory effect of this compound on AMPA receptor activation.

Materials:

  • HEK293 cells stably co-expressing a human AMPA receptor subunit and human TARP-γ8.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a defined period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Add the AMPA receptor agonist to all wells and immediately begin kinetic measurement of the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the influx of calcium through the activated AMPA receptors. Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound at each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on AMPA receptor-mediated currents.

Materials:

  • HEK293 cells transiently or stably co-expressing a human AMPA receptor subunit and human TARP-γ8.

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, pH 7.2).

  • AMPA receptor agonist.

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

Procedure:

  • Cell Culture: Plate cells on glass coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Patch-Clamp Recording: Using a glass micropipette filled with internal solution, form a high-resistance seal (gigaohm) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell at a holding potential (e.g., -60 mV). Apply the AMPA receptor agonist via a rapid perfusion system to evoke an inward current.

  • Compound Application: After obtaining a stable baseline agonist-evoked current, co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition of the current at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

G cluster_0 AMPA Receptor Complex cluster_1 Modulation by this compound GluA GluA Subunit Pore Ion Channel Pore GluA->Pore Forms TARP TARP-γ8 TARP->GluA Associates with Neuron Postsynaptic Neuron Pore->Neuron Na+ influx JNJ This compound Interaction Disrupted GluA-TARP Interaction JNJ->Interaction Binds and causes Inhibition Reduced Channel Conductance Interaction->Inhibition Leads to Inhibition->Pore Inhibits Glutamate Glutamate Glutamate->GluA Binds to Effect Reduced Neuronal Excitation Neuron->Effect G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Outcome HTS High-Throughput Screening Binding Radioligand Binding Assay HTS->Binding Lead Identification Functional Calcium Flux Assay Binding->Functional Potency Confirmation Selectivity Selectivity Profiling Binding->Selectivity Off-target Assessment Electro Electrophysiology Functional->Electro Mechanism of Action PK Pharmacokinetics (Rodents) Electro->PK Selectivity->PK Efficacy Efficacy Models (e.g., Epilepsy, AUD) PK->Efficacy Dose Selection Safety Safety & Tolerability Efficacy->Safety Therapeutic Window Candidate Preclinical Candidate Selection Safety->Candidate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to JNJ-55511118 for Alcohol Use Disorder Research

Introduction

This compound has emerged as a promising investigational compound for the treatment of Alcohol Use Disorder (AUD). This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development.

This compound is a novel, high-affinity, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2][3][4] This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in specific brain regions like the hippocampus, frontal cortex, and amygdala, offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective AMPA receptor antagonists.[1][5][6][7]

Mechanism of Action

This compound exerts its effects by disrupting the interaction between the TARP γ-8 auxiliary subunit and the pore-forming GluA subunits of the AMPA receptor.[1] This action leads to a decrease in the single-channel conductance of TARP γ-8-containing AMPA receptors, thereby inhibiting their function.[5][8][9] Chronic alcohol self-administration is associated with dysregulated glutamate (B1630785) signaling through AMPA receptors, and by selectively inhibiting a subpopulation of these receptors, this compound is hypothesized to normalize this hyperactivity.[1]

Signaling Pathway

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release AMPAR AMPAR (GluA Subunits) Glutamate_release->AMPAR Binds Ion_channel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->Ion_channel Activated by Glutamate TARP_g8 TARP γ-8 TARP_g8->AMPAR Modulates Function JNJ55511118 This compound JNJ55511118->TARP_g8 Binds to & Disrupts Interaction with AMPAR Neuronal_excitation Decreased Neuronal Excitation JNJ55511118->Neuronal_excitation Leads to

Caption: Mechanism of action of this compound on TARP γ-8-containing AMPA receptors.

Preclinical Efficacy in Alcohol Use Disorder

Preclinical studies have demonstrated the potential of this compound in reducing alcohol consumption in animal models of AUD.

Data Presentation

ParameterValueSpeciesAssayReference
Binding Affinity (Ki) 26 nM---Competition binding experiments[3][10]
Selectivity >1000-fold for γ8-containing AMPARs------[6]
Receptor Occupancy >80% up to 6 hours post-administration (10 mg/kg, p.o.)Mouse, Rat---[1]
Effect on Alcohol Self-Administration (Male Mice) Significant decreaseC57BL/6J MiceOperant self-administration[1][2]
Effective Doses (Male Mice) 1 and 10 mg/kg, p.o.C57BL/6J MiceOperant self-administration[1][2]
Effect on Alcohol Self-Administration (Female Mice) No effectC57BL/6J MiceOperant self-administration[1][2]
Effect on Sucrose (B13894) Self-Administration No effectC57BL/6J MiceOperant self-administration[1][2]
Effect on Motor Function (1 mg/kg) No effect on open-field activityMale C57BL/6J MiceOpen-field test[1][2]

Key Findings

  • This compound selectively reduces chronic operant alcohol self-administration in male C57BL/6J mice.[1][2]

  • The compound does not affect sucrose self-administration, suggesting specificity for alcohol-reinforced behavior.[1][2]

  • At effective doses, this compound does not produce motor impairment, a common side effect of non-selective AMPA receptor antagonists.[1][2]

  • The therapeutic-like effects of systemic this compound are localized to the basolateral amygdala (BLA), a key brain region in the reward pathway.[7][11][12] Site-specific inhibition of TARP γ-8-bound AMPARs in the BLA reduces alcohol self-administration.[8][12][13]

  • Interestingly, the drug had no effect on alcohol self-administration in female mice in the reported studies, suggesting potential sex differences in the pharmacology of this compound or the underlying neurocircuitry of AUD.[1][2]

Experimental Protocols

Operant Alcohol Self-Administration

This protocol is designed to model voluntary alcohol consumption in rodents.

Operant Self-Administration Workflow cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to Operant Chambers Lever_Training Lever Press Training (FR-1 to FR-4 schedule) Habituation->Lever_Training Reinforcer Reinforcer: Sweetened Alcohol (9% v/v + 2% w/v sucrose) or Sucrose only (2% w/v) Lever_Training->Reinforcer Baseline 40-day Baseline Self-Administration Reinforcer->Baseline Establish Stable Responding Drug_Admin This compound Administration (0, 1, 10 mg/kg, p.o.) 1 hour before session Baseline->Drug_Admin Data_Collection Data Collection: Lever presses, Reinforcers, Head entries Drug_Admin->Data_Collection Logical Flow of this compound Research Discovery Discovery of this compound as a selective TARP γ-8 AMPAR modulator Preclinical_AUD Preclinical Testing in Alcohol Self-Administration Models (Systemic) Discovery->Preclinical_AUD Sex_Difference Observation of Efficacy in Males but not Females Preclinical_AUD->Sex_Difference Motor_Control Control for Non-specific Motor Effects Preclinical_AUD->Motor_Control Site_Specific Site-Specific Injections to Identify Neuroanatomical Substrate (BLA) Preclinical_AUD->Site_Specific Future_Work Future Directions: - Investigate sex differences - Explore other AUD-related behaviors - Clinical development Sex_Difference->Future_Work Site_Specific->Future_Work

References

Methodological & Application

Application Notes and Protocols for JNJ-55511118 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] This selectivity for TARP γ-8-containing AMPA receptors, which are enriched in specific brain regions like the hippocampus, makes this compound a valuable tool for investigating the role of this specific AMPA receptor subtype in various neurological processes and disease models.[3][4][5] These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies, focusing on dosage, administration, and experimental design.

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the interaction between the TARP γ-8 auxiliary subunit and the pore-forming GluA subunits of the AMPA receptor.[1] This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby decreasing excitatory synaptic transmission in brain regions with high TARP γ-8 expression.[3][4][5]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_AMPAR TARP γ-8 AMPA Receptor Glutamate Glutamate GluA GluA Subunit Glutamate->GluA Binds IonChannel Ion Channel (Na+, Ca2+) TARP TARP γ-8 TARP->GluA Modulates Depolarization Postsynaptic Depolarization IonChannel->Depolarization Leads to JNJ55511118 This compound JNJ55511118->TARP Inhibits Interaction

Caption: Signaling pathway of TARP γ-8 AMPA receptor and inhibition by this compound.

Data Presentation: In Vivo Mouse Dosage

The following table summarizes the dosages of this compound used in various in vivo mouse studies. This information can guide dose selection for future experiments.

Administration RouteMouse StrainDosageKey FindingsReference
Oral (p.o.)C57BL/6J (male)1 mg/kgEffective dose that had no effect on open-field activity.[1]
Oral (p.o.)C57BL/6J (male)10 mg/kgAchieved >80% receptor occupancy for up to 6 hours.[1]
Oral (p.o.)C57BL/6J (female)1 and 10 mg/kgNo significant effect on sweetened alcohol or sucrose (B13894) self-administration.[1]
Intracranial Infusion (BLA)C57BL/6J (male)0-2 µg/µl/sideSignificantly decreased operant alcohol self-administration.
Intracranial Infusion (vHPC)C57BL/6J (male)0-2 µg/µl/sideSelectively decreased sucrose self-administration.

BLA: Basolateral Amygdala; vHPC: Ventral Hippocampus

Experimental Protocols

Oral Administration (Gavage)

This protocol is suitable for systemic administration of this compound to investigate its effects on behavior and neurophysiology.

a. Materials:

  • This compound (powder)

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile, distilled water

  • Gavage needles (20-22 gauge, 1.5-2 inches, with a ball tip)

  • Appropriate syringes (e.g., 1 mL)

  • Scale and weighing materials

  • Vortex mixer and/or sonicator

b. Preparation of this compound Suspension:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the number and weight of the mice.

  • Weigh the calculated amount of this compound powder.

  • Prepare the 0.5% CMC vehicle by dissolving CMC powder in sterile, distilled water. Gentle heating and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or sonicating) to achieve a homogenous suspension. The final volume should be calculated to deliver the desired dose in a volume of 10 mL/kg.

  • Prepare the vehicle control (0.5% CMC) in the same manner.

c. Administration Procedure:

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.

  • Insert the gavage needle gently into the esophagus. A slight resistance may be felt as the needle passes the base of the tongue.

  • Slowly administer the calculated volume of the this compound suspension or vehicle.

  • Withdraw the needle smoothly.

  • Monitor the mouse for any signs of distress after the procedure.

  • For behavioral studies, administration is typically performed 1 hour before testing.[1]

Intracranial Infusion

This protocol allows for the targeted delivery of this compound to specific brain regions, enabling the investigation of its local effects.

a. Materials:

  • This compound (powder)

  • Vehicle: Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)

  • Surgical equipment for stereotaxic surgery (stereotaxic frame, drill, etc.)

  • Guide cannulas and dummy cannulas

  • Internal infusion cannulas

  • Infusion pump and tubing

  • Anesthetics and analgesics

b. Preparation of this compound Solution:

  • Dissolve this compound in the chosen vehicle (sterile PBS or aCSF) to the desired concentration (e.g., 2 µg/µl). Sonication may be required to aid dissolution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

c. Surgical and Infusion Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Secure the mouse in a stereotaxic frame.

  • Perform stereotaxic surgery to implant guide cannulas aimed at the target brain region (e.g., BLA or vHPC). Secure the cannula assembly to the skull with dental cement.

  • Insert dummy cannulas to keep the guide cannulas patent during the recovery period.

  • Allow the mouse to recover from surgery for at least one week.

  • On the day of the experiment, gently restrain the mouse and remove the dummy cannulas.

  • Insert the internal infusion cannulas, which should extend slightly beyond the tip of the guide cannulas.

  • Connect the infusion cannulas to the infusion pump.

  • Infuse the this compound solution or vehicle at a slow and controlled rate (e.g., 0.1-0.2 µl/min) to the desired volume.

  • Leave the infusion cannulas in place for a few minutes post-infusion to allow for diffusion and prevent backflow.

  • Replace the dummy cannulas.

  • Proceed with behavioral or neurophysiological testing at the appropriate time post-infusion.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for an in vivo mouse study with this compound and the logical relationship in its mechanism of action.

cluster_prep Preparation cluster_admin Administration cluster_testing Testing & Analysis A Acclimatize Mice B Prepare this compound Suspension/Solution A->B C Oral Gavage or Intracranial Infusion B->C D Administer Vehicle (Control Group) B->D E Behavioral Testing (e.g., Self-Administration) C->E D->E F Data Collection E->F G Statistical Analysis F->G H Results Interpretation G->H

Caption: A generalized experimental workflow for in vivo studies using this compound.

Glutamate Glutamate Release AMPAR_Activation TARP γ-8 AMPA Receptor Activation Glutamate->AMPAR_Activation Reduced_Excitation Decreased Postsynaptic Excitation AMPAR_Activation->Reduced_Excitation Leads to JNJ55511118 This compound Administration TARP_Inhibition Inhibition of TARP γ-8/GluA Interaction JNJ55511118->TARP_Inhibition Reduced_Conductance Reduced Ion Channel Conductance TARP_Inhibition->Reduced_Conductance Reduced_Conductance->Reduced_Excitation Inhibits Behavioral_Outcome Altered Behavioral Outcome Reduced_Excitation->Behavioral_Outcome

Caption: Logical flow diagram of this compound's mechanism of action and its consequences.

References

Application Notes and Protocols for JNJ-55511118 in Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), for use in rodent behavioral experiments.

Introduction

This compound is a potent and selective tool for investigating the role of TARP-γ8-containing AMPA receptors in various physiological and pathological processes.[1] These receptors are predominantly expressed in the hippocampus and other forebrain regions, making this compound a valuable compound for studying neurological and psychiatric disorders with minimal off-target effects.[2][3][4] This document outlines protocols for two common administration routes in behavioral studies: oral gavage and intracranial microinfusion.

Mechanism of Action

This compound selectively inhibits AMPA receptors associated with the TARP-γ8 auxiliary subunit. It acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[2] This disruption reduces the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated currents.[3][4] This targeted modulation allows for the investigation of specific neural circuits and behaviors regulated by TARP-γ8-containing AMPA receptors.

Mechanism of action of this compound.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound in mice.

Table 1: Pharmacokinetic and Dosing Information for Oral Administration

ParameterValueSpeciesReference
Effective Dose Range1 - 10 mg/kgMouse[2][5]
Administration RouteOral (p.o.)Mouse[2][5]
Time to Peak Receptor Occupancy~1 hourMouse[2]
Receptor Occupancy at 10 mg/kg>80% for up to 6 hoursMouse, Rat[2]
Vehicle0.5% Carboxymethylcellulose (CMC) in sterile waterMouse

Table 2: Dosing Information for Intracranial Microinfusion

ParameterValueSpeciesReference
Effective Dose Range0.3 - 2.0 µg/µlMouse
Administration RouteIntracranial MicroinfusionMouse
VehicleArtificial Cerebrospinal Fluid (aCSF)Mouse
Infusion VolumeVaries by target brain region (typically 0.2-0.5 µl/side)Mouse

Experimental Protocols

Protocol for Oral Administration (Gavage)

This protocol is suitable for systemic administration of this compound to investigate its effects on behavior.

Materials:

  • This compound powder

  • Low-viscosity carboxymethylcellulose (CMC) sodium salt

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • Appropriate gavage needles (e.g., 20-22 gauge for mice)

  • Syringes

Procedure:

  • Vehicle Preparation (0.5% CMC):

    • Add 0.5 g of low-viscosity CMC to 100 ml of sterile water.

    • Stir vigorously with a magnetic stirrer until the CMC is fully hydrated and the solution is clear. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 or 10 mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder and place it in a suitable container.

    • Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

    • For a more uniform suspension, sonicate the mixture for 10-15 minutes.

    • Note: It is recommended to prepare the suspension fresh on the day of the experiment.

  • Administration:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle (from the mouth to the last rib).

    • Slowly insert the gavage needle into the esophagus.

    • Administer the this compound suspension. The typical volume for mice is 5-10 ml/kg.

    • Administer the drug 1 hour before the start of the behavioral experiment to allow for sufficient brain penetration and receptor occupancy.[2][5]

Oral_Administration_Workflow start Start prep_vehicle Prepare 0.5% CMC Vehicle start->prep_vehicle prep_suspension Prepare this compound Suspension prep_vehicle->prep_suspension administer Administer by Oral Gavage (1 hour pre-test) prep_suspension->administer behavioral_test Behavioral Experiment administer->behavioral_test end End behavioral_test->end

Workflow for oral administration of this compound.

Protocol for Intracranial Microinfusion

This protocol is for targeted administration of this compound into specific brain regions.

Materials:

  • This compound powder

  • Artificial Cerebrospinal Fluid (aCSF) components (see Table 3)

  • Sterile, deionized water

  • pH meter

  • Microinfusion pump and syringes

  • Stereotaxic apparatus

  • Cannulae and injectors

Table 3: aCSF Recipe

CompoundConcentration (mM)Amount (g/L)
NaCl1247.24
KCl2.50.186
NaH2PO41.250.15
MgSO410.12
NaHCO3262.18
CaCl220.222
Glucose101.8

Procedure:

  • aCSF Preparation:

    • Dissolve all components except CaCl2 in ~900 ml of sterile, deionized water.

    • Bubble the solution with 95% O2 / 5% CO2 for at least 15 minutes.

    • While bubbling, slowly add the CaCl2 to prevent precipitation.

    • Adjust the pH to 7.4.

    • Bring the final volume to 1 L with sterile, deionized water.

    • Filter-sterilize the aCSF.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound to achieve the desired concentration (e.g., 0.3, 1.0, or 2.0 µg/µl).

    • Dissolve the this compound in the prepared aCSF. Sonication may be used to aid dissolution.

    • Prepare fresh on the day of the experiment.

  • Administration:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform surgery to implant guide cannulae aimed at the target brain region.

    • Allow the animal to recover from surgery as per institutional guidelines.

    • On the day of the experiment, gently restrain the animal and insert the injector into the guide cannula.

    • Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µl/min) to allow for diffusion and minimize tissue damage.

    • Leave the injector in place for a few minutes post-infusion to prevent backflow.

    • Conduct the behavioral experiment at the appropriate time post-infusion, which may vary depending on the experimental design.

Intracranial_Microinfusion_Workflow start Start cannula_surgery Cannula Implantation Surgery start->cannula_surgery recovery Animal Recovery cannula_surgery->recovery prep_acsf Prepare aCSF recovery->prep_acsf prep_solution Prepare this compound Solution prep_acsf->prep_solution microinfusion Intracranial Microinfusion prep_solution->microinfusion behavioral_test Behavioral Experiment microinfusion->behavioral_test end End behavioral_test->end

Workflow for intracranial microinfusion of this compound.

Considerations and Best Practices

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Controls: Appropriate vehicle control groups should be included in all experiments.

  • Solubility: this compound has low aqueous solubility. Ensure proper suspension or dissolution for accurate dosing.

  • Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical and should be based on the known pharmacokinetic profile of this compound.

  • Motor Effects: At higher doses, some compounds can have sedative or motor-impairing effects. It is advisable to include control tests (e.g., open field, rotarod) to rule out non-specific motor effects influencing the results of the primary behavioral task.[2]

References

Application Notes and Protocols for JNJ-55511118 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit, in primary neuronal culture systems. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying the effects of this compound on neuronal function.

Introduction

This compound is a potent and selective inhibitor of AMPA receptors that are associated with the TARP γ-8 auxiliary subunit.[1][2][3][4] TARP γ-8 is predominantly expressed in the hippocampus and other forebrain regions, making this compound a valuable tool for investigating the role of TARP γ-8-containing AMPA receptors in synaptic transmission and plasticity.[1][3][4] This compound has shown promise in preclinical models of epilepsy.[1][3] Its mechanism of action involves reducing the single-channel conductance of γ-8 containing AMPA receptors, thereby decreasing peak currents.[1][3][4][5] In primary neuronal cultures, particularly those derived from the hippocampus, this compound can be used to selectively modulate the activity of a specific subset of AMPA receptors.

Mechanism of Action: this compound Signaling Pathway

This compound acts as a negative allosteric modulator at the interface between the AMPA receptor subunit (e.g., GluA1/2) and the TARP γ-8 subunit. This interaction does not compete with the glutamate (B1630785) binding site but rather alters the receptor's response to glutamate. The binding of this compound is thought to partially disrupt the functional enhancement provided by TARP γ-8, leading to a reduction in ion flow through the channel.

JNJ55511118_Mechanism cluster_AMPA_Complex AMPA Receptor-TARP γ-8 Complex GluA GluA Subunit IonChannel Ion Channel (Closed) IonChannel_Open Ion Channel (Open) Na+/Ca2+ Influx GluA->IonChannel_Open Activates TARP_gamma8 TARP γ-8 Reduced_Influx Reduced Na+/Ca2+ Influx TARP_gamma8->Reduced_Influx Modulates Glutamate Glutamate Glutamate->GluA Binds JNJ55511118 This compound JNJ55511118->TARP_gamma8 Binds to interface IonChannel_Open->Reduced_Influx Inhibited by this compound Neuronal_Excitation Neuronal Excitation IonChannel_Open->Neuronal_Excitation Leads to Reduced_Excitation Reduced Neuronal Excitation Reduced_Influx->Reduced_Excitation Leads to

Caption: Mechanism of this compound Action

Data Presentation

The following tables summarize key quantitative data for this compound, derived from various experimental systems. These values can serve as a starting point for designing experiments in primary neuronal cultures.

Parameter Value Assay System Reference
Ki 26 nMRadioligand Binding[6][7]
Selectivity >1000-fold for γ-8 vs other TARPsElectrophysiology[2]
In Vivo Receptor Occupancy >80% at 10 mg/kg (oral)Preclinical models[2][8]
Solubility Soluble to 100 mM in DMSO and ethanolChemical Data[6]
Experiment This compound Concentration Effect Reference
Electrophysiology (fEPSPs) 1 µMInhibition of AMPAR-mediated EPSCs to ~73% of control[6]
Calcium Flux Assay 1 µMPartial reduction of AMPA receptor peak responses[9]
In Vivo Microinfusion 0.3, 1.0, 2.0 µg/µlDose-dependent behavioral effects[3]

Experimental Protocols

The following are detailed protocols for applying this compound to primary neuronal cultures and assessing its effects.

Primary Hippocampal Neuron Culture

This protocol is adapted from standard methods for establishing primary hippocampal cultures.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and serum)

  • Culture plates/coverslips coated with Poly-D-Lysine and Laminin

  • This compound (Tocris or equivalent)[3]

  • DMSO (for stock solution)

Procedure:

  • Preparation: Prepare all media and coated cultureware in advance. Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM) and store at -20°C.

  • Dissection: Isolate hippocampi from E18 embryos in ice-cold dissection medium.

  • Digestion: Incubate the tissue in the enzyme solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).

  • Dissociation: Gently triturate the digested tissue in plating medium to obtain a single-cell suspension.

  • Plating: Plate the neurons at a desired density onto coated cultureware.

  • Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator, performing partial media changes every 3-4 days.

  • Treatment: For experiments, dilute the this compound stock solution in pre-warmed culture medium to the final desired concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

Primary_Culture_Workflow Start Start: E18 Embryos Dissection Dissect Hippocampi in Cold Medium Start->Dissection Digestion Enzymatic Digestion (e.g., Papain) Dissection->Digestion Dissociation Mechanical Trituration to Single Cells Digestion->Dissociation Plating Plate Neurons on Coated Surfaces Dissociation->Plating Culture Culture at 37°C, 5% CO2 (Days in Vitro) Plating->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Assay Perform Functional Assays Treatment->Assay

Caption: Primary Neuronal Culture Workflow
Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines how to measure the effect of this compound on AMPA receptor-mediated currents.

Materials:

  • Primary hippocampal neurons (cultured for 10-14 days)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution (K-gluconate based)

  • External solution (ACSF or similar)

  • Agonist solution (e.g., Glutamate or AMPA)

  • This compound solution

Procedure:

  • Preparation: Prepare all solutions and pull patch pipettes (3-5 MΩ resistance).

  • Recording: Obtain a whole-cell patch-clamp recording from a cultured hippocampal neuron.

  • Baseline: Perfuse the neuron with external solution and record baseline AMPA receptor-mediated currents by puffing a low concentration of glutamate or by stimulating presynaptic inputs.

  • Drug Application: Perfuse the neuron with the external solution containing this compound (e.g., 1 µM) for a few minutes to allow for equilibration.

  • Post-Drug Recording: Record AMPA receptor-mediated currents in the presence of this compound.

  • Washout: Perfuse with the external solution without the drug to observe any reversal of the effect.

  • Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor currents before, during, and after drug application.

Calcium Imaging

This protocol allows for the assessment of this compound's effect on glutamate-induced calcium influx in a population of neurons.

Materials:

  • Primary hippocampal neurons on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • Glutamate solution

  • This compound solution

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Dye Loading: Incubate the cultured neurons with the calcium indicator dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).

  • Baseline Imaging: Acquire baseline fluorescence images of the neurons in imaging buffer.

  • Stimulation: Perfuse the cells with a solution containing glutamate to induce a calcium response.

  • Drug Incubation: Wash out the glutamate and incubate the neurons with this compound (e.g., 1-10 µM) for a predetermined time (e.g., 10-15 minutes).

  • Post-Drug Stimulation: While still in the presence of this compound, stimulate the neurons again with the same concentration of glutamate.

  • Analysis: Measure the change in fluorescence intensity (as a proxy for intracellular calcium concentration) in individual neurons in response to glutamate, both before and after the application of this compound.

Calcium_Imaging_Workflow Start Start: Cultured Neurons Dye_Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Start->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Stimulation1 Stimulate with Glutamate (Record Response 1) Baseline->Stimulation1 Washout Washout Glutamate Stimulation1->Washout Incubation Incubate with this compound or Vehicle Washout->Incubation Stimulation2 Stimulate with Glutamate (Record Response 2) Incubation->Stimulation2 Analysis Analyze and Compare Response 1 vs. Response 2 Stimulation2->Analysis

Caption: Calcium Imaging Experimental Workflow
Neurotoxicity Assay

This protocol can be used to determine if high concentrations of this compound have any toxic effects on primary neurons.

Materials:

  • Primary neuronal cultures in a multi-well plate format

  • This compound

  • Cell viability assay reagents (e.g., MTT, LDH release assay)

  • Plate reader

Procedure:

  • Plating: Plate neurons in a 96-well plate and culture for at least 7 days.

  • Treatment: Treat the neurons with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control for toxicity (e.g., high concentration of glutamate).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.

Expected Results

  • Electrophysiology: Application of this compound is expected to cause a reversible reduction in the amplitude of AMPA receptor-mediated synaptic currents in hippocampal neurons. The kinetics of the currents may also be altered.

  • Calcium Imaging: Pre-incubation with this compound should lead to a decrease in the magnitude of the glutamate-evoked calcium influx in a significant population of hippocampal neurons.

  • Neurotoxicity: At concentrations effective for AMPA receptor modulation (e.g., 1-10 µM), this compound is not expected to induce significant neurotoxicity. However, it is crucial to perform these assays to establish a safe concentration range for your specific culture system.

By following these protocols, researchers can effectively utilize this compound to investigate the physiological and pathological roles of TARP γ-8-containing AMPA receptors in primary neuronal cultures.

References

Application Notes and Protocols: Techniques for Measuring JNJ-55511118 Brain Penetrance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of central nervous system (CNS) drug candidates.

Introduction: JNJ-55511118 is a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1] This subunit is predominantly expressed in the hippocampus and other brain regions, making this compound a promising therapeutic candidate for neurological disorders like epilepsy.[2][3][4] A critical characteristic for any CNS drug is its ability to cross the blood-brain barrier (BBB) and reach its target in sufficient concentrations. This compound has been reported to be orally bioavailable and highly brain penetrant in both mice and rats, achieving over 80% receptor occupancy for up to six hours after a 10 mg/kg oral dose.[5]

This document provides detailed protocols for a range of in vivo, ex vivo, and in vitro techniques to quantitatively assess the brain penetrance of this compound and similar CNS drug candidates.

Mechanism of Action: this compound

This compound selectively inhibits AMPA receptors associated with the TARP γ-8 subunit by disrupting the interaction between TARP γ-8 and the pore-forming GluA subunits.[5] This modulation reduces AMPAR-mediated currents by decreasing the single-channel conductance.[2][3][4][6]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPAR GluA Subunit TARP γ-8 Glutamate->AMPAR:g Binds Ion_Channel Ion Channel (Closed) AMPAR->Ion_Channel Gating JNJ This compound JNJ->AMPAR:t Binds & Disrupts Interaction Inhibition Inhibition of Channel Opening Inhibition->Ion_Channel

This compound mechanism of action at the AMPA receptor.

Data Presentation: Brain Penetrance of this compound

The following table summarizes the publicly available quantitative data regarding the brain penetrance of this compound. Direct measurement of brain-to-plasma ratios provides a quantitative assessment of the extent of brain penetration.

ParameterSpeciesValueMethodReference
Brain Penetrance Mouse, RatHighNot Specified[5]
Receptor Occupancy Mouse, Rat>80% (at 10 mg/kg, p.o., up to 6 hrs)Not Specified[5]
Brain-to-Plasma Ratio (Kp) -To Be Determined by ExperimentBrain Homogenate Analysis-
Unbound Brain-to-Plasma Ratio (Kp,uu) -To Be Determined by ExperimentIn Vivo Microdialysis-

Experimental Workflows and Logical Relationships

The selection of an appropriate method for determining brain penetrance depends on the stage of drug discovery and the specific questions being addressed. In vitro models are suitable for high-throughput screening in early stages, while in vivo methods provide definitive data on brain exposure in a physiological system.

cluster_InVitro In Vitro / Ex Vivo Prediction cluster_InVivo In Vivo Confirmation PAMPA PAMPA-BBB (Passive Permeability) Prediction Brain Penetration Prediction PAMPA->Prediction Caco2 Caco-2 Assay (Permeability & Efflux) Caco2->Prediction BrainHomogenate Brain Homogenate (Total Concentration, Kp) Confirmation Brain Penetration Confirmation BrainHomogenate->Confirmation CSF CSF Sampling (Proxy for Unbound Conc.) Microdialysis Microdialysis (Unbound Conc., Kp,uu) Discovery Drug Discovery Candidate Discovery->PAMPA Discovery->Caco2 Prediction->BrainHomogenate Confirmation->CSF Further Characterization Confirmation->Microdialysis Further Characterization

Workflow for assessing brain penetrance from prediction to confirmation.

Ex Vivo Protocol: Brain-to-Plasma Ratio (Kp)

This protocol determines the total concentration of a compound in the brain relative to the plasma at a specific time point after administration.

1.1 Principle Animals are dosed with this compound. At a predetermined time, blood and brain tissue are collected. The concentration of the drug is quantified in both matrices using a sensitive analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the ratio is calculated.[7][8]

1.2 Workflow

Dosing 1. Dose Animal (e.g., Rat/Mouse) Collection 2. Collect Blood & Brain Tissue Dosing->Collection Plasma 3a. Process Blood to Plasma Collection->Plasma Homogenize 3b. Homogenize Brain Tissue Collection->Homogenize Quantify 4. Quantify this compound (LC-MS/MS) Plasma->Quantify Homogenize->Quantify Calculate 5. Calculate Kp (C_brain / C_plasma) Quantify->Calculate

Workflow for determining the Brain-to-Plasma Ratio (Kp).

1.3 Materials and Reagents

  • This compound

  • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing vehicle (appropriate for the route of administration)

  • Anticoagulant tubes (e.g., K2-EDTA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenizer (e.g., bead-based or rotor-stator)[9][10]

  • Centrifuge

  • LC-MS/MS system[11][12]

  • Analytical standards and internal standards for this compound

1.4 Procedure

  • Dosing: Administer this compound to a cohort of animals at the desired dose and route (e.g., 10 mg/kg, oral gavage).

  • Sample Collection: At a specified time point (e.g., 2 hours post-dose), anesthetize the animal.

  • Collect blood via cardiac puncture into anticoagulant tubes.

  • Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.

  • Excise the brain, rinse with cold PBS, blot dry, and record the weight.

  • Plasma Preparation: Centrifuge the blood sample (e.g., 2,000 x g for 15 minutes at 4°C) to separate the plasma. Collect the supernatant.

  • Brain Homogenization:

    • Place the weighed brain tissue in a tube.

    • Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).[13]

    • Homogenize the tissue until a uniform suspension is achieved, keeping the sample on ice.[10][14]

  • Quantification:

    • Perform protein precipitation or another appropriate extraction method on plasma and brain homogenate samples.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the Brain-to-Plasma Ratio (Kp):

      • Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)

In Vivo Protocol: Cerebrospinal Fluid (CSF) Collection

CSF concentration is often used as a surrogate for the unbound, pharmacologically active drug concentration in the brain's interstitial fluid.

2.1 Principle CSF is collected from the cisterna magna of an anesthetized animal.[15][16] This method is technically demanding and requires precision to avoid blood contamination, which can significantly alter the measured drug concentration.[15][16]

2.2 Workflow

Dose 1. Dose Animal & Anesthetize Position 2. Mount on Stereotaxic Frame Dose->Position Expose 3. Surgically Expose Cisterna Magna Position->Expose Collect 4. Puncture Membrane & Collect CSF Expose->Collect Inspect 5. Inspect for Blood Contamination Collect->Inspect Quantify 6. Quantify this compound (LC-MS/MS) Inspect->Quantify

Workflow for Cerebrospinal Fluid (CSF) collection in rodents.

2.3 Materials and Reagents

  • Dosed and anesthetized rodent

  • Stereotaxic frame[16]

  • Surgical tools (scalpel, forceps, retractors)

  • Pulled glass capillaries or a specialized collection needle[15][17]

  • Micromanipulator (recommended)[18]

  • Collection tubes (e.g., low-protein binding microcentrifuge tubes)

2.4 Procedure

  • Animal Preparation: Dose the animal with this compound. At the desired time point, deeply anesthetize the animal.

  • Positioning: Mount the animal in a stereotaxic frame with its head flexed downwards to open the space between the occipital bone and the atlas.

  • Surgical Exposure: Make a midline incision on the back of the neck. Carefully dissect the overlying muscle layers to expose the dura over the cisterna magna.[18] The cisterna magna will appear as a clear, triangular membrane.[18]

  • CSF Collection:

    • Using a micromanipulator, carefully advance a pulled glass capillary towards the cisterna magna at a 30-45 degree angle.[18]

    • Gently puncture the membrane. Clear CSF should immediately flow into the capillary via capillary action.[15]

    • Collect the desired volume (typically 5-15 µL from a mouse).[17][18]

  • Sample Handling:

    • Immediately transfer the CSF to a pre-chilled collection tube.

    • Centrifuge the sample (e.g., 10,000 x g for 10 min at 4°C) to pellet any contaminating cells.[19]

    • Visually inspect for a red pellet, which indicates blood contamination. Discard contaminated samples.

  • Quantification: Analyze the CSF supernatant using a validated, high-sensitivity LC-MS/MS method.

In Vivo Protocol: Microdialysis

Microdialysis is a powerful technique for measuring unbound drug concentrations directly in the brain's interstitial fluid (ISF) of a freely moving animal, allowing for the determination of the unbound brain-to-plasma ratio (Kp,uu).[20][21][22]

3.1 Principle A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region.[20][23] The probe is perfused with a physiological solution (perfusate). Small molecules, like this compound, diffuse from the ISF across the membrane into the perfusate, which is then collected (as dialysate) and analyzed.[23]

3.2 Workflow

Surgery 1. Implant Guide Cannula (Stereotaxic Surgery) Recovery 2. Animal Recovery (Days) Surgery->Recovery Probe 3. Insert Microdialysis Probe & Begin Perfusion Recovery->Probe Dose 4. Administer this compound Probe->Dose Collect 5. Collect Dialysate Samples (Brain & Blood) Over Time Dose->Collect Quantify 6. Quantify this compound (LC-MS/MS) Collect->Quantify Calculate 7. Determine Probe Recovery & Calculate Kp,uu Quantify->Calculate Prepare 1. Coat Filter Plate with BBB Lipid Mix AddDonor 3. Add this compound to Donor Wells Prepare->AddDonor AddAcceptor 2. Add Buffer to Acceptor Plate Sandwich 4. Assemble 'Sandwich' (Donor on Acceptor) AddAcceptor->Sandwich AddDonor->Sandwich Incubate 5. Incubate (e.g., 4-18 hours) Sandwich->Incubate Analyze 6. Measure Concentrations in Donor & Acceptor Wells Incubate->Analyze Calculate 7. Calculate Permeability Coefficient (Pe) Analyze->Calculate Seed 1. Seed Caco-2 Cells on Transwell Inserts Culture 2. Culture for 21 Days to Form Monolayer Seed->Culture TEER 3. Verify Monolayer Integrity (TEER Measurement) Culture->TEER Dose 4. Add this compound to Donor Chamber (A or B) TEER->Dose Incubate 5. Incubate (e.g., 2 hours) & Sample Receiver Chamber Dose->Incubate Quantify 6. Quantify this compound (LC-MS/MS) Incubate->Quantify Calculate 7. Calculate Papp (A->B, B->A) & Efflux Ratio Quantify->Calculate

References

Application Notes and Protocols for JNJ-55511118 in a Kainate Model of Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1] This unique mechanism of action provides an opportunity for targeted therapeutic intervention in neurological disorders characterized by excessive glutamate (B1630785) signaling, such as epilepsy. TARP-γ8 is highly expressed in the hippocampus, a brain region critically involved in seizure generation and propagation.[1] this compound has demonstrated potent anticonvulsant effects in various preclinical models of seizures.[2][3]

The kainate model is a well-established and widely utilized animal model of temporal lobe epilepsy (TLE). Administration of kainic acid, a potent agonist of kainate receptors, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking key features of human TLE. This model is invaluable for studying the underlying mechanisms of epileptogenesis and for the preclinical evaluation of novel anti-epileptic drugs.

These application notes provide detailed protocols for utilizing this compound in a systemic kainate-induced seizure model in mice, along with methods for assessing its efficacy.

Mechanism of Action of this compound

This compound exerts its effect by selectively targeting AMPA receptors associated with the TARP-γ8 auxiliary subunit. It does not compete with glutamate binding but instead modulates the receptor's function allosterically. By binding to a site on the TARP-γ8 protein, this compound reduces the single-channel conductance of the AMPA receptor, thereby decreasing the peak synaptic current.[1] This targeted modulation of AMPA receptor function in brain regions with high TARP-γ8 expression, such as the hippocampus, is thought to contribute to its potent anticonvulsant activity with a potentially favorable side-effect profile.[1][2]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPAR / TARP-γ8 Complex Glutamate->AMPA_R Binds Ca_ion Ca²⁺ AMPA_R->Ca_ion Influx Na_ion Na⁺ AMPA_R->Na_ion Influx Depolarization Neuronal Depolarization & Excitotoxicity Ca_ion->Depolarization Na_ion->Depolarization JNJ This compound JNJ->AMPA_R Negative Allosteric Modulation

Fig. 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

While specific data for this compound in the kainate model is not yet published, the following table summarizes its efficacy in other relevant preclinical seizure models, demonstrating its potent anticonvulsant activity.

Seizure ModelAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
Corneal KindlingMouseOral1.8[2]
6Hz (44mA)MouseOral5.1[2]

Experimental Protocols

Protocol 1: Induction of Acute Seizures using Systemic Kainic Acid in Mice

This protocol describes the induction of status epilepticus (SE) in mice through repeated low-dose administration of kainic acid. This method has been shown to reduce mortality and variability compared to a single high dose.[4]

Materials:

  • Kainic acid monohydrate (Tocris or equivalent)

  • Sterile saline (0.9% NaCl)

  • C57BL/6J mice (male, 8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 20% Captisol® in water)

  • Animal scale

  • Injection syringes and needles (for intraperitoneal administration)

  • Observation chambers

  • Video recording equipment (optional but recommended)

  • EEG recording equipment (optional for detailed neurophysiological studies)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to determine the correct dosage.

  • Kainic Acid Preparation: Prepare a stock solution of kainic acid in sterile saline. A common concentration is 1 mg/mL. Ensure the solution is fully dissolved and at room temperature before injection.

  • Induction of Status Epilepticus:

    • Administer an initial intraperitoneal (i.p.) injection of kainic acid at a dose of 5 mg/kg.[4]

    • Observe the mice continuously for behavioral signs of seizures.

    • If a Racine stage 4 or 5 seizure is not observed within 20-30 minutes, administer subsequent injections of 2.5 mg/kg every 20 minutes until a sustained stage 4/5 seizure is observed.[4]

  • Seizure Scoring: Score the seizure severity for each animal using a modified Racine scale immediately following each injection and for a defined period (e.g., 2 hours) after the onset of SE.

Modified Racine Scale for Seizure Scoring:

ScoreBehavioral Manifestation
1Immobility, mouth and facial movements
2Head nodding, "wet dog shakes"
3Forelimb clonus, rearing
4Rearing and falling with forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures
6Severe tonic-clonic seizures with loss of posture
Protocol 2: Evaluation of this compound Efficacy Against Kainate-Induced Seizures

This protocol details the administration of this compound to assess its ability to prevent or reduce the severity of kainate-induced seizures.

Procedure:

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Drug Administration:

    • Divide mice into treatment groups (vehicle and different doses of this compound).

    • Administer this compound or vehicle via oral gavage (p.o.) 60 minutes prior to the first kainic acid injection.[5] this compound is known to be orally bioavailable and brain penetrant.[5][6]

  • Seizure Induction and Observation:

    • Following the 60-minute pretreatment period, induce seizures as described in Protocol 1.

    • Monitor and score the seizure activity for each animal for at least 2 hours following the onset of SE. Key parameters to measure include:

      • Latency to the first Racine stage 3, 4, or 5 seizure.

      • The maximum seizure score reached.

      • The duration of SE.

      • The percentage of animals protected from generalized tonic-clonic seizures (stage 5 or 6).

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the measured seizure parameters. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups to the vehicle control group.

cluster_0 Pre-treatment Phase cluster_1 Seizure Induction Phase cluster_2 Observation & Analysis Phase A Acclimatize Mice (1 week) B Randomize into Groups (Vehicle, this compound doses) A->B C Administer this compound/Vehicle (Oral Gavage) B->C D 60 min Pre-treatment Period C->D E Administer Kainic Acid (i.p.) (Repeated low-dose protocol) D->E F Observe & Score Seizures (Racine Scale, 2 hours) E->F G Data Analysis (Latency, Severity, Duration) F->G

Fig. 2: Experimental workflow for evaluating this compound.

Conclusion

The selective modulation of TARP-γ8-containing AMPA receptors by this compound presents a promising therapeutic strategy for epilepsy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in the kainate model of TLE. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this novel compound.

References

Application Notes and Protocols for JNJ-55511118 in Memory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a selective, high-affinity negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] TARP-γ8 is highly expressed in the hippocampus, a brain region critical for learning and memory.[3][4][5] this compound acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor, which in turn reduces the single-channel conductance of the receptor. Preclinical studies have investigated the effects of this compound on cognitive function, with some evidence suggesting a mild impairment in learning and memory at high levels of receptor occupancy.[3] These application notes provide a detailed overview of the experimental design for assessing the impact of this compound on memory, with a focus on the Novel Object Recognition (NOR) task.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound at the synaptic level.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR (GluA1/2) Glutamate->AMPAR Binds IonChannel Ion Channel AMPAR->IonChannel Opens TARP TARP γ-8 TARP->AMPAR Modulates JNJ This compound JNJ->TARP Binds & Disrupts Interaction with AMPAR JNJ->IonChannel Inhibits Signal Reduced Cation Influx (Na+, Ca2+) IonChannel->Signal Leads to

Caption: Mechanism of this compound action on AMPA receptors.

Data Presentation

The following tables provide a template for summarizing quantitative data from memory assessment studies involving this compound. Researchers should populate these tables with their specific experimental data.

Table 1: Novel Object Recognition (NOR) Task - Object Exploration Time

Treatment GroupDose (mg/kg)Time with Familiar Object (s)Time with Novel Object (s)Discrimination Index*
Vehicle0
This compound1
This compound3
This compound10

*Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)

Table 2: Open Field Test - Locomotor Activity

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Time in Center Zone (s)
Vehicle0
This compound1
This compound3
This compound10

Experimental Protocols

Novel Object Recognition (NOR) Task

This protocol is a representative example for assessing recognition memory in rodents and is based on standard NOR procedures. Researchers should adapt this protocol based on the specific details of their experimental setup and the strain of animals used.

Objective: To evaluate the effect of this compound on non-spatial recognition memory.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.

  • Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: one plastic cube and one plastic pyramid). Objects should be of similar size and texture and heavy enough that the animals cannot displace them.

  • Video recording and tracking software.

  • This compound and vehicle solution.

Experimental Workflow:

Novel Object Recognition Experimental Workflow Day1 Day 1: Habituation Arena1 Place animal in empty arena (10 min) Day1->Arena1 Day2 Day 2: Training (T1) Administer Administer this compound or Vehicle Day2->Administer Day3 Day 3: Testing (T2) Arena3 Place animal in arena with one familiar and one novel object (A+B) (5 min) Day3->Arena3 Arena2 Place animal in arena with two identical objects (A+A) (5-10 min) Administer->Arena2 Arena1->Day2 Arena2->Day3 Analyze Analyze exploration time and calculate Discrimination Index Arena3->Analyze

Caption: Workflow for the Novel Object Recognition (NOR) task.

Procedure:

Day 1: Habituation

  • Gently handle the animals for 5 minutes each day for 3-5 days leading up to the experiment.

  • On the day of habituation, place each animal individually into the empty open field arena.

  • Allow the animal to explore the arena freely for 10 minutes.

  • Return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Day 2: Training (Familiarization) Phase (T1)

  • Administer this compound or vehicle to the animals at the appropriate time before the training session, based on the compound's pharmacokinetic profile.

  • Place two identical objects (Object A1 and A2) in opposite corners of the arena.

  • Place the animal in the center of the arena, facing away from the objects.

  • Allow the animal to explore the objects for 5-10 minutes. The duration should be sufficient for the animal to explore both objects.

  • Record the session using a video camera.

  • Return the animal to its home cage.

  • Clean the arena and objects thoroughly between animals.

Day 3: Testing Phase (T2)

  • This phase is typically conducted 24 hours after the training phase to assess long-term memory.

  • Replace one of the familiar objects (e.g., A2) with a novel object (Object B) in the same location. The other familiar object (A1) remains.

  • Place the animal back into the center of the arena.

  • Allow the animal to explore the objects for 5 minutes.

  • Record the session using a video camera.

  • Return the animal to its home cage.

  • Clean the arena and objects thoroughly between animals.

Data Analysis:

  • Using the video recordings, manually or with tracking software, score the amount of time the animal spends exploring each object during the testing phase. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Calculate the Discrimination Index (DI) for each animal using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero or negative suggests a memory deficit.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the DI between the vehicle and this compound treatment groups.

Open Field Test

Objective: To assess general locomotor activity and rule out any confounding motor effects of this compound that could affect performance in the NOR task.

Materials:

  • Open field arena (same as for NOR).

  • Video recording and tracking software.

  • This compound and vehicle solution.

Procedure:

  • Administer this compound or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore freely for 10-15 minutes.

  • Record the session using a video camera.

  • Analyze the recordings for total distance traveled and time spent in the center versus the periphery of the arena.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on memory. The Novel Object Recognition task, coupled with the Open Field test, allows for a specific assessment of recognition memory while controlling for potential motor confounds. Adherence to detailed and consistent protocols is critical for generating reliable and reproducible data in the preclinical evaluation of this and other cognitive modulators.

References

Application Notes and Protocols for JNJ-55511118 Administration in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] This specificity for TARP-γ8, which is highly expressed in the hippocampus and other forebrain regions, allows for targeted modulation of glutamatergic neurotransmission.[1][3] While this compound has been investigated in preclinical models of epilepsy and alcohol use disorder, its potential as a neuroprotective agent in the context of ischemic stroke is a promising area of research.[3][4][5] This document provides detailed application notes and proposed protocols for the administration of this compound in rodent models of stroke, based on its known pharmacological properties.

Mechanism of Action

This compound acts by partially disrupting the interaction between the TARP-γ8 auxiliary subunit and the pore-forming GluA subunit of the AMPA receptor.[3] This modulation reduces the single-channel conductance of the AMPA receptor, thereby decreasing peak currents in response to glutamate.[1][6][7] By selectively inhibiting TARP-γ8-containing AMPA receptors, this compound can dampen excitotoxicity, a key pathological process in ischemic stroke, without the motor side effects associated with non-selective AMPA receptor antagonists.[1]

Data Presentation

Table 1: Pharmacokinetic and Dosing Information for this compound in Rodents
ParameterSpeciesRoute of AdministrationDose RangeKey FindingsReference
Receptor OccupancyMouseOral (p.o.)10 mg/kg>80% receptor occupancy up to 6 hours post-administration.[4]
Efficacious Dose (Alcohol Self-Administration)MouseOral (p.o.)1 - 10 mg/kgSignificantly decreased alcohol self-administration in male mice.[4][5]
Efficacious Dose (Anticonvulsant)RodentOral (p.o.)Not specifiedStrong, dose-dependent anticonvulsant effect.[3]
Administration VehicleMouseOral (p.o.)N/A10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[4]
Brain PenetranceMouse and RatOral (p.o.)Not specifiedHighly brain penetrant.[4]
Table 2: In Vitro Activity of this compound
AssayReceptor/ChannelPotency (K_i)Key FindingsReference
Radioligand BindingAMPA receptors with TARP-γ826 nMHigh affinity and selective negative modulator.[2]
Radioligand BindingPanel of 52 other receptors, ion channels, and transporters<50% bindingHighly selective for TARP-γ8 containing AMPA receptors.[2]

Signaling Pathway

The neuroprotective effects of this compound in a stroke context are hypothesized to stem from its modulation of excitotoxicity. The following diagram illustrates the proposed signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate AMPA_R TARP-γ8 AMPA Receptor Ca_channel Ca²⁺ Influx AMPA_R->Ca_channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_channel->Excitotoxicity Leads to Ischemia Ischemic Stroke Excess_Glutamate Excess Glutamate Release Ischemia->Excess_Glutamate Excess_Glutamate->AMPA_R Activates JNJ_55511118 This compound JNJ_55511118->AMPA_R Inhibits

Caption: Proposed signaling pathway of this compound in ischemic stroke.

Experimental Protocols

Note: The following protocols are proposed for the investigation of this compound in rodent models of stroke, based on its known properties and standard stroke modeling procedures.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle: 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water

  • Isoflurane (B1672236)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Apparatus for neurological scoring (e.g., Bederson score)

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Monitor rectal temperature and maintain at 37°C.

  • MCAO Surgery:

    • Perform a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a drop in cerebral blood flow is confirmed by the laser Doppler flowmeter.

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage (p.o.) 1 hour prior to MCAO or at the onset of reperfusion.

  • Neurological Assessment:

    • At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections and stain with 2% TTC solution.

    • Quantify the infarct volume using image analysis software.

Protocol 2: Photothrombotic Stroke Model in Mice

Objective: To assess the efficacy of this compound in a focal cortical ischemia model.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Vehicle: 10% (w/v) CMC

  • Rose Bengal (10 mg/mL in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Cold light source with a fiber optic cable

  • Stereotaxic frame

Procedure:

  • Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.

  • This compound Administration:

    • Administer this compound (e.g., 1 or 10 mg/kg, p.o.) or vehicle 1 hour prior to the induction of ischemia.

  • Induction of Photothrombotic Stroke:

    • Inject Rose Bengal (100 mg/kg) intraperitoneally.

    • After 5 minutes, illuminate the skull over the desired cortical area (e.g., sensorimotor cortex) with the cold light source for 15 minutes.

  • Behavioral Testing:

    • Perform behavioral tests such as the cylinder test or grid-walking test at 24, 48, and 72 hours post-stroke to assess sensorimotor deficits.

  • Histological Analysis:

    • At 72 hours post-stroke, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining) to determine the lesion volume.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a rodent stroke model.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Admin This compound or Vehicle Administration Randomization->Drug_Admin Stroke_Induction Stroke Induction (e.g., MCAO) Drug_Admin->Stroke_Induction Post_Op_Care Post-Operative Monitoring and Care Stroke_Induction->Post_Op_Care Behavioral Neurological and Behavioral Assessment Post_Op_Care->Behavioral Histology Histological Analysis (Infarct Volume) Behavioral->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: Experimental workflow for this compound in a rodent stroke model.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating the off-target effects of novel compounds in the central nervous system (CNS). The following information is presented as a framework and should be adapted to the specific compound under investigation. For the purpose of illustration, we will use the placeholder name "Compound-X".

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected behavioral changes in our animal models treated with Compound-X, which are not consistent with its intended mechanism of action. How can we determine if these are off-target effects?

A1: Unexpected behavioral phenotypes are a common indicator of potential off-target activity. To investigate this, we recommend a tiered approach:

  • Dose-Response Analysis: Characterize the dose-dependency of the unexpected effects. Off-target effects may occur at higher concentrations than on-target effects.

  • Target Engagement Assays: Confirm that Compound-X is engaging its intended target in the CNS at the doses administered. This helps to differentiate between on-target mediated unexpected effects and true off-target effects.

  • In Vitro Profiling: Screen Compound-X against a broad panel of CNS-relevant receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Structural Analogs: Test structural analogs of Compound-X with reduced or no affinity for the primary target. If the unexpected behavioral effects persist, it strongly suggests an off-target mechanism.

Q2: Our in vitro safety pharmacology screen for Compound-X revealed interactions with several other CNS receptors. How do we assess the in vivo relevance of these findings?

A2: Translating in vitro findings to in vivo relevance requires careful consideration of pharmacokinetics and pharmacodynamics.

  • Compare Potencies: Compare the in vitro potency (e.g., Ki, IC50) of Compound-X at the off-target receptors with its potency at the primary target. A large window between on-target and off-target potency may suggest a lower risk of in vivo off-target effects.

  • Brain Exposure: Determine the unbound brain concentration of Compound-X at the doses where off-target effects are observed. If the unbound brain concentration is significantly lower than the in vitro off-target potency, the in vivo relevance may be low.

  • Selective Antagonists/Agonists: If available, co-administer selective antagonists or agonists for the identified off-target receptors with Compound-X in your animal models. Reversal or potentiation of the unexpected phenotype can provide strong evidence for the involvement of that specific off-target.

Q3: What are the best practices for designing experiments to minimize the risk of misinterpreting off-target effects?

A3: Rigorous experimental design is crucial. We recommend the following:

  • Include Multiple Controls: Use vehicle controls, positive controls for the expected on-target effect, and potentially a positive control for the observed off-target effect if a known modulator exists.

  • Use a Second Tool Compound: Whenever possible, use a structurally distinct compound with the same intended mechanism of action. If the unexpected effects are not replicated with the second compound, it points towards off-target effects specific to Compound-X.

  • Combine Behavioral and Molecular Readouts: Correlate behavioral changes with molecular assays (e.g., gene expression, protein phosphorylation) in relevant brain regions to build a mechanistic link for any observed off-target effects.

Quantitative Data Summary

For effective troubleshooting, it is essential to have a clear summary of the compound's selectivity and potency. The following table provides a template for presenting such data.

Table 1: In Vitro Selectivity Profile of Compound-X

TargetGene SymbolAssay TypePotency (IC50/Ki, nM)Fold Selectivity vs. Primary Target
Primary Target TGT1 Binding Assay 10 -
Off-Target 1OT1Binding Assay1,200120x
Off-Target 2OT2Functional Assay5,500550x
Off-Target 3OT3Enzyme Assay>10,000>1000x

Experimental Protocols

Below is a generalized protocol for assessing the off-target liability of a CNS compound using a broad receptor screening panel.

Protocol: In Vitro Off-Target Screening using Radioligand Binding Assays

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Create serial dilutions in a suitable assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the receptors of interest.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and the various concentrations of Compound-X or vehicle control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of Compound-X relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Compound-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagrams can be invaluable for conceptualizing potential mechanisms of off-target effects.

OffTargetSignaling cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CompoundX Compound-X PrimaryTarget Primary Target (e.g., Receptor A) CompoundX->PrimaryTarget Binds OffTargetReceptor Off-Target Receptor (e.g., Receptor B) CompoundX->OffTargetReceptor Binds (Lower Affinity) Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 TherapeuticEffect Intended Therapeutic Effect Downstream1->TherapeuticEffect Downstream2 Downstream Effector 2 OffTargetReceptor->Downstream2 SideEffect Observed Side Effect Downstream2->SideEffect

Caption: Hypothetical on-target vs. off-target signaling pathways for Compound-X.

TroubleshootingWorkflow Start Unexpected Phenotype Observed in vivo DoseResponse Conduct Dose-Response Study Start->DoseResponse TargetEngagement Confirm On-Target Engagement DoseResponse->TargetEngagement InVitroScreen Broad In Vitro Off-Target Screen TargetEngagement->InVitroScreen IdentifyHits Identify Potential Off-Target Hits InVitroScreen->IdentifyHits PKPD Correlate with Unbound Brain Concentration IdentifyHits->PKPD Potency < 10µM InVivoRelevance Assess In Vivo Relevance IdentifyHits->InVivoRelevance No Significant Hits PKPD->InVivoRelevance SelectiveTools Use Selective Antagonists/ Agonists in vivo InVivoRelevance->SelectiveTools Exposure > Potency ConfirmMechanism Confirm Off-Target Mechanism SelectiveTools->ConfirmMechanism

Caption: A logical workflow for troubleshooting unexpected in vivo phenotypes.

Optimizing JNJ-55511118 concentration for patch-clamp recording

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-55511118 in patch-clamp recording experiments.

Correcting the Record: The Mechanism of Action of this compound

Initial inquiries may have associated this compound with the P2X7 receptor. However, extensive research confirms that This compound is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8) .[1][2][3][4][5][6][7][8] It does not target P2X7 receptors. This guide is therefore focused on its application in studying AMPA receptor function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a potent, reversible, and selective negative allosteric modulator of AMPA-type glutamate (B1630785) receptors.[4] Its selectivity is conferred by the presence of the TARP-γ8 auxiliary subunit, which is predominantly expressed in the hippocampus.[3][7][8] It has a binding affinity (Ki) of 26 nM for AMPA receptors containing TARP-γ8.[4][5]

Q2: How does this compound inhibit AMPA receptor function?

A2: this compound inhibits TARP-γ8-containing AMPA receptors by reducing their single-channel conductance.[3][7][8] It also accelerates the kinetics of deactivation and desensitization of glutamate-evoked currents.[3] The binding site is located between the third and fourth transmembrane regions of TARP-γ8 and the first membrane region of the adjacent AMPA receptor subunit.[3]

Q3: What is the recommended starting concentration for this compound in patch-clamp experiments?

A3: A starting concentration in the range of the IC50 values (approximately 10-100 nM) is recommended. The optimal concentration will depend on the specific cell type, expression levels of TARP-γ8, and the experimental conditions. A concentration-response curve should always be generated to determine the most appropriate concentration for your specific experiment.

Q4: What are the solubility and stability of this compound?

A4: this compound is a crystalline solid soluble in DMSO and ethanol.[1] Stock solutions should be prepared in DMSO at a concentration of up to 100 mM and stored at -20°C for long-term stability (≥ 4 years).[1] For patch-clamp experiments, the final concentration of DMSO in the extracellular solution should be kept low (typically <0.1%) to avoid off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound on TARP-γ8-containing AMPA Receptors

ParameterValueCell LineAssayReference
Ki26 nM-Radioligand Binding[4][5]
IC50 (GluA1o)11.22 nMHEK293FCalcium Flux[1]
IC50 (GluA1i)12.3 nMHEK293FCalcium Flux[1]
IC50 (GluA2i)7.41 nMHEK293FCalcium Flux[1]
IC50 (GluA3o)38.02 nMHEK293FCalcium Flux[1]
IC50 (GluA4o)15.85 nMHEK293FCalcium Flux[1]

Table 2: Recommended Concentration Ranges for Patch-Clamp Experiments

ApplicationConcentration RangeNotes
Initial Screening10 nM - 1 µMTo establish a dose-response relationship.
Potent Inhibition>100 nMTo achieve near-maximal inhibition of TARP-γ8-containing AMPA receptors.
Selective Modulation10 - 50 nMFor studies requiring high selectivity and minimal off-target effects.

Visualizing Key Processes and Pathways

The following diagrams illustrate the signaling pathway of AMPA receptors, a typical experimental workflow for optimizing this compound concentration, and a troubleshooting decision tree.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR + TARP-γ8 Glutamate->AMPAR Binds Na_Ca_influx Na+ / Ca2+ Influx AMPAR->Na_Ca_influx Opens channel Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Depolarization->Downstream JNJ This compound JNJ->AMPAR Inhibits

Figure 1: Simplified AMPA Receptor Signaling Pathway with this compound Inhibition.

Optimization_Workflow Start Start: Prepare cell culture expressing AMPAR + TARP-γ8 Prepare_Solutions Prepare this compound stock (DMSO) and working dilutions (extracellular solution) Start->Prepare_Solutions Patch_Cell Obtain whole-cell patch-clamp recording Prepare_Solutions->Patch_Cell Baseline Record stable baseline glutamate-evoked currents Patch_Cell->Baseline Apply_JNJ Apply this compound at a starting concentration (e.g., 10 nM) Baseline->Apply_JNJ Record_Effect Record inhibition of glutamate-evoked currents Apply_JNJ->Record_Effect Dose_Response Repeat with increasing concentrations (e.g., 10 nM, 100 nM, 1 µM) Record_Effect->Dose_Response Analyze Analyze data and plot a concentration-response curve Dose_Response->Analyze Determine_Optimal Determine optimal concentration for desired inhibition Analyze->Determine_Optimal

Figure 2: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting Guide

Q: I am not seeing any inhibition of my glutamate-evoked currents, even at high concentrations of this compound. What could be the problem?

A: There are several potential reasons for a lack of inhibition:

  • Absence of TARP-γ8: this compound is highly selective for AMPA receptors containing the TARP-γ8 subunit.[1][2][3][4][5][6][7][8] Verify that your cell line or primary neurons express TARP-γ8. If you are using a heterologous expression system, confirm the successful co-transfection of both the AMPA receptor subunit and TARP-γ8.

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions daily.

  • Solubility Issues: Although soluble in DMSO, this compound may precipitate in your aqueous extracellular solution if the final DMSO concentration is too low or if the solution is not properly mixed. Visually inspect your working solutions for any signs of precipitation.

Q: The inhibitory effect of this compound is inconsistent between experiments. How can I improve reproducibility?

A: Inconsistent effects can arise from several factors:

  • Variable TARP-γ8 Expression: In transiently transfected cells, the expression level of TARP-γ8 can vary from cell to cell. This will directly impact the potency of this compound. Using a stable cell line or single-cell PCR to confirm TARP-γ8 expression can help.

  • Incomplete Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the extracellular solution around the patched cell. Dead space in the perfusion lines can lead to a slower onset and reduced apparent potency of the compound.

  • Receptor Desensitization: Prolonged application of glutamate can lead to receptor desensitization, which may confound the inhibitory effects of this compound. Use a rapid agonist application system and allow for sufficient washout between applications to ensure full recovery from desensitization.[9][10]

Q: I am observing a slow onset of inhibition. Is this expected?

A: A slow onset of inhibition could be due to:

  • Perfusion System: As mentioned above, a slow perfusion system will result in a slow onset of the drug effect.

  • Membrane Permeation: Some studies suggest that this compound can access its binding site from within the cell membrane.[3][7][8] The kinetics of its partitioning into the membrane could contribute to a slower onset of action compared to compounds that act exclusively at an extracellular site.

Troubleshooting_Tree Start Problem: No/Inconsistent Inhibition with this compound Check_TARP Does the cell type express TARP-γ8? Start->Check_TARP Check_Compound Is the this compound stock solution and working dilution prepared correctly? Start->Check_Compound Check_Perfusion Is the perfusion system working efficiently? Start->Check_Perfusion No_TARP Solution: Use a cell line with confirmed TARP-γ8 expression or co-transfect. Check_TARP->No_TARP No Bad_Compound Solution: Prepare fresh stock and working solutions. Check for precipitation. Check_Compound->Bad_Compound No Bad_Perfusion Solution: Check for blockages and ensure rapid solution exchange around the cell. Check_Perfusion->Bad_Perfusion No

Figure 3: Troubleshooting Decision Tree for this compound Experiments.

Experimental Protocols

Detailed Methodology: Optimizing this compound Concentration using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for researchers familiar with basic patch-clamp techniques.[9][11][12]

1. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA. Adjust pH to 7.3 with CsOH.

  • Agonist Stock: 100 mM Glutamate in dH2O, stored at -20°C.

  • Inhibitor Stock: 100 mM this compound in DMSO, stored at -20°C.

2. Cell Preparation:

  • Culture HEK293 cells co-transfected with the desired AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.[9]

  • Obtain a gigaohm seal on a single, healthy-looking cell and establish a whole-cell configuration. Clamp the cell at -60 mV.

  • Use a rapid solution exchange system to apply 10 mM glutamate for 2-5 ms (B15284909) to evoke a baseline inward current. Repeat every 30-60 seconds until a stable baseline is achieved.

4. Application of this compound:

  • Prepare working dilutions of this compound in the external solution from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

  • Begin by perfusing the lowest concentration of this compound (e.g., 1 nM) for 2-3 minutes to allow for equilibration.

  • Evoke a current with glutamate in the presence of this compound.

  • Wash out the drug with the external solution until the glutamate-evoked current returns to baseline.

  • Repeat the process with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to generate a full concentration-response curve.

5. Data Analysis:

  • Measure the peak amplitude of the glutamate-evoked current in the absence and presence of each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response function to determine the IC50 value.

References

JNJ-55511118 stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of JNJ-55511118 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro applications, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mM.

Q3: How should I store the solid compound and DMSO stock solutions of this compound?

A3:

  • Solid Form: For long-term stability, the solid compound should be stored at +4°C.

  • DMSO Stock Solutions: It is highly recommended to store DMSO stock solutions at -20°C or -80°C for long-term use.[1] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. While some suppliers may ship the compound at room temperature, suggesting short-term stability, long-term storage at room temperature is not advised due to the potential for degradation.[1]

Q4: Is this compound stable in DMSO at room temperature?

A4: While specific quantitative data on the long-term stability of this compound in DMSO at room temperature is not publicly available, general best practices for small molecule inhibitors recommend avoiding prolonged storage of DMSO stock solutions at room temperature.[2] DMSO is hygroscopic and can absorb water, which may accelerate compound degradation. For optimal results and to ensure the integrity of your experiments, it is best to prepare fresh dilutions from a frozen stock solution before each experiment or to store working solutions at 4°C for a very limited time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The aqueous solubility of the compound has been exceeded.- Decrease the final concentration of this compound in the aqueous buffer. - First, make serial dilutions of your DMSO stock in DMSO before the final dilution into the aqueous medium. - Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) and that a vehicle control is included.[1][2]
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.- Prepare a fresh stock solution from solid compound. - Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light and moisture). - Perform a quality control check of the compound if degradation is suspected.
Difficulty dissolving the solid compound. Impurities or hydration of the solid.- Ensure you are using anhydrous DMSO. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - If the problem persists, contact the supplier for a quality check.

Data Presentation

Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10032.87
Ethanol10032.87

Data sourced from multiple suppliers.

Chemical and Physical Properties

PropertyValue
Molecular Weight328.67
FormulaC₁₄H₈ClF₃N₂O₂
Purity≥98% (HPLC)
CAS Number2036081-86-2

Data sourced from multiple suppliers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.32867 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to achieve the desired intermediate concentrations.

  • Prepare Final Working Solution: Dilute the DMSO solution of this compound into the final aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[1][2]

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

  • Application: Add the final working solution and the vehicle control to the experimental system (e.g., cell cultures) and proceed with the assay.

Visualizations

Signaling Pathway of this compound Action

JNJ55511118_Pathway cluster_synapse Excitatory Synapse cluster_effect Cellular Effect Glutamate Glutamate AMPAR TARP-γ8 containing AMPA Receptor Glutamate->AMPAR Binds and Activates Ion_Flow Reduced Na+ Influx AMPAR->Ion_Flow Inhibition of Channel Conductance JNJ55511118 This compound JNJ55511118->AMPAR Negative Allosteric Modulation Postsynaptic_Neuron Postsynaptic Neuron Depolarization Decreased Depolarization Ion_Flow->Depolarization Leads to Depolarization->Postsynaptic_Neuron Reduced Excitability

Caption: Mechanism of action of this compound.

Experimental Workflow for DMSO Stock Solution Stability Assessment

DMSO_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Vials Prep_Stock->Aliquot RT Room Temperature Aliquot->RT FourC 4°C Aliquot->FourC MinusTwenty -20°C (Control) Aliquot->MinusTwenty LCMS LC-MS/MS Analysis (Purity Assessment) RT->LCMS FourC->LCMS MinusTwenty->LCMS Compare Compare to T0 LCMS->Compare

References

Technical Support Center: JNJ-55511118 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-55511118 in in vivo experiments. The information is tailored to address specific challenges that may arise during formulation, administration, and validation of this selective TARP γ-8-dependent AMPA receptor modulator.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] Its mechanism involves partially disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[3][4] This leads to a reduction in the single-channel conductance of TARP γ8-containing AMPA receptors, thereby decreasing their excitatory signaling.[1][2]

Q2: What is the recommended formulation for in vivo oral administration of this compound?

A2: this compound can be administered as a suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water.[3] It is crucial to note that this compound has limited solubility in this vehicle, and it has been reported that it fails to go into suspension at concentrations higher than 1.0 mg/mL.

Q3: What are the known pharmacokinetic properties of this compound in mice?

A3: this compound is orally bioavailable and highly brain penetrant.[3][5] Following a 10 mg/kg oral dose in mice, it can achieve over 80% receptor occupancy in the brain, which is sustained for up to 6 hours.[3]

Q4: Are there any known off-target effects or in vivo toxicity for this compound?

A4: this compound is highly selective for TARP γ-8 containing AMPA receptors.[5] It has shown less than 50% binding against a panel of 52 other receptors, ion channels, and transporters, with the exception of 5HT2B and melatonin (B1676174) receptors (78% and 57% binding, respectively).[5] At high levels of receptor occupancy in rodents, some behavioral effects have been observed, including transient hyperlocomotion and a mild impairment in learning and memory.[4][6] Importantly, no motor impairment on the rotarod test was observed.[4][6]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the in vivo delivery of this compound.

Formulation and Administration Issues

Q: My this compound suspension appears clumpy and non-uniform. What should I do?

A: This is a common issue due to the poor solubility of this compound. To ensure a homogenous suspension:

  • Ensure the concentration is at or below 1.0 mg/mL. Higher concentrations will not suspend properly in 10% (w/v) CMC.

  • Follow a rigorous preparation protocol. See the detailed "Protocol for Preparation of this compound Oral Suspension" in Section IV. Consistent vortexing and sonication are critical.

  • Prepare the suspension fresh before each experiment. The stability of the suspension over extended periods has not been characterized.

Q: I am observing high variability in my experimental results between animals.

A: High variability can stem from inconsistent dosing.

  • Standardize your oral gavage technique. Ensure all personnel are properly trained. For best practices, refer to the "Troubleshooting Oral Gavage in Mice" guide below.

  • Ensure the suspension is homogenous. Vortex the suspension thoroughly immediately before drawing each dose into the syringe.

  • Verify the accuracy of your dosing volume. Use appropriately sized syringes and ensure they are calibrated correctly.

Suboptimal Efficacy or Unexpected Results

Q: I am not observing the expected pharmacological effect of this compound in my behavioral model.

A: This could be due to a failure to achieve adequate target engagement in the brain.

  • Confirm successful delivery with a pharmacokinetic study. Measure the concentration of this compound in the plasma and brain of a subset of animals at a relevant time point post-dosing. Refer to the "Protocol for In Vivo Pharmacokinetic Study of this compound in Mice" in Section IV.

  • Perform a receptor occupancy assay. This will directly measure the percentage of TARP γ-8-containing AMPA receptors that are bound by this compound in the brain. See the "Protocol for Ex Vivo Receptor Occupancy Assay" in Section IV for a detailed methodology.[7][8][9]

  • Re-evaluate your dosing regimen. Based on your pharmacokinetic and receptor occupancy data, you may need to adjust the dose or timing of administration.

Q: I am observing unexpected behavioral side effects in my animals.

A: While this compound is highly selective, off-target effects or exaggerated pharmacology can occur at high doses.

  • Review the known in vivo effects. Transient hyperlocomotion and mild cognitive impairment have been reported at high receptor occupancy.[4][6]

  • Consider potential off-target binding. this compound has shown some binding to 5HT2B and melatonin receptors.[5]

  • Perform a dose-response study. This will help determine if the observed side effects are dose-dependent.

III. Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Weight328.67 g/mol [5]
FormulationSuspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt[3]
Max Suspension Conc.1.0 mg/mL
Administration RouteOral gavage[3]
Brain PenetrationHigh[3][5]
Receptor Occupancy>80% at 10 mg/kg (p.o.) in mice for up to 6 hours[3]

Table 2: Troubleshooting Guide for Oral Gavage in Mice

IssuePotential CauseRecommended ActionReference
Animal distress/strugglingImproper restraintEnsure a firm but gentle scruff that immobilizes the head and neck without impeding breathing.[10][11]
Fluid from nose or mouthAspiration into the tracheaImmediately stop administration. Tilt the mouse's head down. Monitor for respiratory distress.[11]
Resistance during needle insertionIncorrect placement (trachea)Do not force the needle. Withdraw and re-insert, ensuring the needle slides along the roof of the mouth.[10][11]
Inconsistent dosingInaccurate volume measurement or non-homogenous suspensionUse calibrated syringes. Vortex suspension immediately before each dose.

IV. Experimental Protocols

Protocol for Preparation of this compound Oral Suspension
  • Materials:

    • This compound powder

    • Carboxymethyl-β-cyclodextrin sodium salt (CMC)

    • Sterile, deionized water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Prepare a 10% (w/v) CMC solution by dissolving 1 g of CMC in 10 mL of sterile water. Mix thoroughly until fully dissolved.

    • Weigh the required amount of this compound powder to achieve a final concentration of ≤ 1.0 mg/mL.

    • Add the this compound powder to the 10% CMC solution in a sterile conical tube.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Sonicate the suspension in a bath sonicator for 15-20 minutes to aid in dispersion.

    • Vortex again for 1-2 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates. If present, repeat sonication and vortexing.

    • Prepare the suspension fresh on the day of the experiment and keep it on a rocker or vortex periodically to maintain homogeneity.

Protocol for In Vivo Pharmacokinetic Study of this compound in Mice
  • Animal Dosing:

    • Administer this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 24 hours), collect blood via cardiac puncture or another approved method into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately following blood collection, euthanize the animal and harvest the brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Brain Tissue: Rinse the brain with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Brain Tissue Homogenization and Extraction:

    • To the frozen brain tissue, add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

    • To a known volume of the homogenate, add 3 volumes of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain extracts.

Protocol for Ex Vivo Receptor Occupancy Assay
  • Animal Dosing:

    • Administer this compound at various doses to different groups of animals. Include a vehicle control group.

  • Tissue Collection:

    • At the time of expected peak brain concentration (e.g., 1-2 hours post-dose), euthanize the animals and harvest the brains.

    • Snap-freeze the brains in isopentane (B150273) cooled with dry ice. Store at -80°C.

  • Brain Sectioning:

    • Using a cryostat, cut 20 µm thick coronal sections of the brain, particularly including regions with high TARP γ-8 expression (e.g., hippocampus).

    • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Autoradiography:

    • Incubate the brain sections with a suitable radioligand that binds to TARP γ-8-associated AMPA receptors (a custom tritiated version of a TARP γ-8 ligand or a suitable antagonist may be required).

    • Include a set of sections for determining non-specific binding by co-incubating with a high concentration of a non-labeled TARP γ-8 ligand.

    • Wash the sections to remove unbound radioligand.

    • Dry the slides and expose them to a phosphor imaging screen or autoradiographic film along with radioactive standards.

  • Data Analysis:

    • Quantify the density of radioligand binding in specific brain regions using densitometry.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent receptor occupancy for each dose of this compound by comparing the specific binding in the treated groups to the vehicle control group.

V. Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR_TARP AMPAR + TARP γ-8 Glutamate->AMPAR_TARP Binds Ca_Influx Ca2+ Influx AMPAR_TARP->Ca_Influx Activates Downstream Downstream Signaling Ca_Influx->Downstream Initiates JNJ This compound JNJ->AMPAR_TARP Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_PK cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis Dosing Oral Gavage of this compound Collection Blood & Brain Collection (Time Points) Dosing->Collection Plasma Plasma Separation Collection->Plasma Homogenization Brain Homogenization & Extraction Collection->Homogenization LCMS LC-MS/MS Quantification Plasma->LCMS Homogenization->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for a pharmacokinetic study.

Troubleshooting_Logic Start No Pharmacological Effect Observed Check_Formulation Is the formulation correct? (≤ 1.0 mg/mL, homogenous) Start->Check_Formulation Check_Dosing Was the dosing procedure correct? Check_Formulation->Check_Dosing Yes Remake_Formulation Remake Formulation Check_Formulation->Remake_Formulation No Perform_PK Conduct Pharmacokinetic Study Check_Dosing->Perform_PK Yes Improve_Technique Improve Dosing Technique Check_Dosing->Improve_Technique No Sufficient_Exposure Sufficient Brain Exposure? Perform_PK->Sufficient_Exposure Perform_RO Conduct Receptor Occupancy Assay Sufficient_Occupancy Sufficient Receptor Occupancy? Perform_RO->Sufficient_Occupancy Sufficient_Exposure->Perform_RO Yes Adjust_Dose Adjust Dose or Formulation Sufficient_Exposure->Adjust_Dose No Re_evaluate Re-evaluate Experimental Model or Hypothesis Sufficient_Occupancy->Re_evaluate Yes Sufficient_Occupancy->Adjust_Dose No

Caption: Troubleshooting logic for suboptimal efficacy.

References

JNJ-55511118 Technical Support Center: Investigating Potential Long-Term Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential long-term toxicity of JNJ-55511118. The following resources are designed to address common questions and challenges encountered during preclinical and long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of this compound?

A1: As of the latest available data, specific long-term toxicity studies for this compound have not been published. The current understanding of its safety profile is derived from preclinical studies in rodent models. These studies have primarily focused on efficacy for conditions like epilepsy and alcohol use disorder.

Q2: What are the observed adverse effects of this compound in preclinical studies?

A2: In rodent models, this compound has been shown to have a minimal side-effect profile at therapeutic doses.[1] However, at high levels of receptor occupancy, some dose-dependent effects have been observed, including transient hyperlocomotion and a mild impairment in learning and memory.[2][3] Notably, no significant motor impairment was detected using the rotarod test.[2][3] At a dose of 1 mg/kg, this compound had no effect on locomotor activity in male mice.[1][4]

Q3: What are the potential long-term toxicities to consider based on the mechanism of action of this compound?

A3: this compound is a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[5] Given that AMPA receptors are crucial for fast excitatory synaptic transmission throughout the central nervous system, long-term modulation could theoretically lead to a range of neurological and psychiatric effects. To anticipate potential long-term adverse events, it is useful to consider the safety profile of other AMPA receptor antagonists, such as perampanel (B3395873). Long-term studies of perampanel have reported adverse events such as dizziness, somnolence, headache, fatigue, irritability, and weight increase.[6][7] Psychiatric effects, including aggression, have also been noted.[6][8]

Q4: Are there any known off-target effects of this compound?

A4: this compound is reported to be a high-affinity and selective modulator for AMPA receptors containing TARP-γ8.[5] It exhibits less than 50% binding against a panel of 52 other receptors, ion channels, and transporters, with the exception of 5HT2B and melatonin (B1676174) receptors (78% and 57% binding, respectively).[5] The long-term consequences of these potential off-target interactions have not been fully characterized.

Troubleshooting Guide for Experimental Studies

Observed Issue Potential Cause Recommended Action
Unexpected behavioral changes in test subjects (e.g., hyperactivity, aggression). High dosage leading to excessive AMPA receptor modulation or potential off-target effects.- Perform a dose-response study to identify the minimum effective dose. - Include a comprehensive battery of behavioral tests to characterize the phenotype. - Consider washout periods to assess the reversibility of the effects.
Impaired performance in cognitive tasks (e.g., mazes). On-target effect of AMPA receptor modulation, which is involved in learning and memory.[2][3]- Use multiple cognitive assays to assess different domains of learning and memory. - Compare the effects of this compound with other known AMPA receptor modulators. - Analyze cognitive performance at different time points during and after treatment.
Seizures or other neurological adverse events. Although this compound has anticonvulsant properties, high doses of some AMPA receptor modulators can have pro-convulsive effects.[9]- Implement continuous monitoring (e.g., EEG) in a subset of animals. - Start with lower doses and titrate up slowly. - Have a clear protocol for intervention in case of severe adverse events.
Weight changes in long-term studies. Potential metabolic effects, as seen with other centrally acting agents like perampanel.[6]- Monitor body weight and food intake regularly throughout the study. - Consider including metabolic assessments (e.g., blood glucose, lipid profile) in the study design.

Quantitative Data from Preclinical Studies

Parameter Species Dose Route of Administration Observed Effect Reference
Receptor OccupancyMice and Rats10 mg/kgOral (p.o.)>80% receptor occupancy for up to 6 hours.[1]
Locomotor ActivityMale Mice1 mg/kgOral (p.o.)No effect on open-field activity.[1][4]
Behavioral Effects (High Receptor Occupancy)RodentsNot specifiedNot specifiedTransient hyperlocomotion, mild impairment in learning and memory.[2][3]
Motor CoordinationRodentsNot specifiedNot specifiedNo motor impairment on rotarod.[2][3]
Alcohol Self-AdministrationMale C57BL/6J Mice1 and 10 mg/kgOral (p.o.)Significant decrease in operant self-administration of sweetened alcohol.[4]
Sucrose (B13894) Self-AdministrationMale and Female C57BL/6J Mice1 and 10 mg/kgOral (p.o.)No effect on sucrose self-administration.[4]

Experimental Protocols

Rotarod Test for Motor Coordination

This protocol is adapted from standard procedures to assess motor coordination and balance in rodents.[10][11][12]

  • Apparatus: An accelerating rotarod apparatus (e.g., Med Associates, Ugo Basile).

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.[10]

  • Training/Habituation: Place each mouse on the stationary rod for a brief period (e.g., 1 minute) to habituate. Some protocols may include a short training session at a low, constant speed.

  • Testing:

    • Place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11]

    • Record the latency to fall for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

    • Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval of at least 15 minutes.[10][13]

  • Data Analysis: The primary endpoint is the latency to fall from the rod. An increase in latency over trials can indicate motor learning.

Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol is a standard method for evaluating general locomotor activity and anxiety-like behaviors in rodents.[14][15][16]

  • Apparatus: A square or circular arena with walls to prevent escape, often made of a non-porous material for easy cleaning. The arena is typically divided into a central zone and a peripheral zone.[14]

  • Acclimation: Handle the mice for several days before the test and allow them to acclimate to the testing room for at least 30-60 minutes prior to the test.

  • Procedure:

    • Gently place the mouse in the center or a corner of the open-field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • An automated tracking system (video camera and software) is used to record the animal's activity.[14]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, number of line crossings.[16]

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. A preference for the periphery (thigmotaxis) is indicative of anxiety-like behavior.[16]

    • Exploratory Behavior: Frequency and duration of rearing (standing on hind legs).[16]

Visualizations

Signaling Pathway

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor (with TARP-γ8) Glutamate->AMPA_R Binds Ca_Influx Na+/Ca2+ Influx AMPA_R->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream JNJ This compound JNJ->AMPA_R Negative Modulation

Caption: Simplified signaling pathway of the AMPA receptor and the modulatory action of this compound.

Experimental Workflow

Toxicity_Workflow cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_assessment Behavioral & Functional Assessment cluster_endpoint Terminal Endpoint Analysis start Select Animal Model (e.g., C57BL/6 mice) dosing Chronic Dosing Regimen (Vehicle vs. This compound at multiple doses) start->dosing monitoring Regular Monitoring: - Clinical signs - Body weight - Food/water intake dosing->monitoring behavior Behavioral Battery: - Open-Field Test - Rotarod Test - Cognitive Assays monitoring->behavior ephys Electrophysiology (optional) (e.g., EEG) behavior->ephys necropsy Necropsy & Histopathology (Focus on CNS) ephys->necropsy biochem Clinical Chemistry & Hematology necropsy->biochem

Caption: Proposed experimental workflow for assessing the potential long-term toxicity of this compound.

References

How to control for JNJ-55511118 vehicle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of JNJ-55511118, with a specific focus on controlling for the effects of its vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Based on published preclinical studies, a common vehicle for oral administration of this compound is a 10% (w/v) suspension of carboxymethyl-β-cyclodextrin sodium salt (CMC) in a suitable solvent like distilled water.[1] this compound is soluble in DMSO and ethanol (B145695), which can be used for preparing stock solutions before further dilution into the final vehicle.[2][3]

Q2: Why is a vehicle control group essential when working with this compound?

A2: A vehicle control group is critical in any experiment involving a test compound to differentiate the effects of the compound from those of the delivery vehicle.[4][5] The vehicle, especially complex formulations like cyclodextrins used to increase the solubility of hydrophobic compounds, can have its own biological effects.[6][7][8] Without a vehicle control, any observed effects could be erroneously attributed to this compound when they may be partially or entirely due to the vehicle.

Q3: What are the potential confounding effects of cyclodextrin-based vehicles?

A3: Cyclodextrins, such as carboxymethyl-β-cyclodextrin (CMC) and hydroxypropyl-β-cyclodextrin (HPβCD), are not biologically inert. They can:

  • Alter Drug Disposition: Cyclodextrins can form stable complexes with the drug, altering its distribution and excretion profiles.[6]

  • Modulate Cellular Pathways: HPβCD has been shown to affect cholesterol homeostasis and activate autophagy by promoting the activation of transcription factor EB (TFEB).[9][10]

  • Influence Physiological Parameters: Some vehicles can affect physical parameters like body weight and may modulate the host's response to a pathogen.[11] In some instances, the vehicle alone has demonstrated significant biological effects, comparable to the active ingredient being tested.[8]

Q4: How should I prepare the vehicle control solution?

A4: The vehicle control solution should be identical in composition to the solution used to deliver this compound, but without the active compound. For example, if you are using 10% CMC in water, your vehicle control will be a 10% CMC solution in water. It is crucial to prepare and administer the vehicle control under the exact same conditions as the drug treatment group.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and its vehicle.

Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent results in the this compound treatment group. Vehicle Effects: The observed effects may be due to the vehicle rather than this compound.1. Analyze the Vehicle Control Group: Carefully compare the data from the vehicle control group to your untreated or saline control group. Any significant differences indicate a biological effect of the vehicle. 2. Literature Review: Search for published studies on the specific vehicle you are using to understand its known biological effects. 3. Consider Alternative Vehicles: If the vehicle effects are significant and interfere with your experimental endpoints, consider testing alternative, less disruptive vehicles.[11][12]
High variability within the vehicle control group. Inconsistent Vehicle Preparation: The vehicle suspension may not be homogenous. Animal-to-Animal Variability: Individual animals may respond differently to the vehicle.[13]1. Standardize Preparation: Ensure a consistent and standardized protocol for preparing the vehicle suspension to maintain homogeneity. 2. Increase Sample Size: A larger number of animals in the control group can help to account for individual variability. 3. Acclimatize Animals: Habituate the animals to the administration procedure (e.g., oral gavage) with the vehicle before starting the experiment to reduce stress-related variability.[1]
Difficulty dissolving this compound in the vehicle. Poor Solubility: this compound is hydrophobic and may not readily dissolve in aqueous solutions.[11]1. Prepare a Stock Solution: First, dissolve this compound in a small amount of an appropriate organic solvent like DMSO or ethanol to create a concentrated stock solution.[2] 2. Use a Suspending Agent: Add the stock solution to the vehicle (e.g., 10% CMC) with vigorous vortexing or sonication to create a homogenous suspension. Be aware that higher concentrations of this compound may be difficult to suspend.[1]

Experimental Protocols

Key Experiment: In Vivo Vehicle Control Study

Objective: To determine the baseline effects of the vehicle (10% CMC) on the physiological and behavioral parameters of interest.

Methodology:

  • Animal Model: Use the same species, strain, sex, and age of animals as in the main experiment.

  • Groups:

    • Group 1: Naive Control: Animals receive no treatment.

    • Group 2: Saline Control: Animals receive an equivalent volume of sterile saline via the same administration route.

    • Group 3: Vehicle Control: Animals receive the 10% CMC solution (without this compound) via the same administration route and volume as the planned drug treatment group.

  • Administration: Administer the saline and vehicle solutions following the same dosing schedule and route (e.g., oral gavage) as planned for the this compound experiment.

  • Monitoring: Record all relevant baseline and experimental parameters, such as body weight, food and water intake, behavioral assessments, and any relevant biomarkers.

  • Data Analysis: Statistically compare the data from all three groups. Significant differences between the Vehicle Control group and the Naive/Saline Control groups indicate a biological effect of the vehicle that must be accounted for when interpreting the results of the this compound treatment.

Data Presentation

Table 1: Summary of Common Vehicles for Oral Administration and Their Potential Effects
VehicleCommon ConcentrationAdvantagesPotential Confounding Effects
Carboxymethyl-β-cyclodextrin (CMC) 1-10% (w/v)Increases solubility of hydrophobic compounds.[1]Can alter drug distribution and excretion.[6] May have minor effects on physical parameters.[11]
Hydroxypropyl-β-cyclodextrin (HPβCD) Up to 40% (w/v)Enhances solubility and bioavailability.[7][14] Generally well-tolerated.[12]Can modulate cholesterol homeostasis and activate autophagy.[9][10] May cause diarrhea in some species at high doses.[13] Long-term administration may lead to bone loss in some models.[15]
Dimethyl sulfoxide (B87167) (DMSO) VariableExcellent solubilizing agent.[11]Can have its own pharmacological effects and may cause a specific odor in animals.[12] Can affect red blood cell counts and organ weights.[16]
Polyethylene glycol 400 (PEG 400) Up to 5,000 mg/kg/dayGenerally well-tolerated at lower doses.[12]Can have effects at higher concentrations.
Corn Oil VariableSuitable for highly hydrophobic compounds.[11]Can improve physical and bacteriological parameters in some disease models, confounding results.[11]

Visualizations

Experimental_Workflow_for_Vehicle_Control cluster_preparation Preparation cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Drug_Suspension Prepare this compound Suspension in Vehicle Stock_Solution->Drug_Suspension Add to Vehicle_Solution Prepare Vehicle (e.g., 10% CMC in water) Vehicle_Solution->Drug_Suspension Group_Vehicle Vehicle Control (Vehicle Only) Vehicle_Solution->Group_Vehicle Group_Drug Treatment Group (this compound in Vehicle) Drug_Suspension->Group_Drug Group_Naive Naive Control (No Treatment) Administration Administer Treatments (Same Route, Volume, Schedule) Group_Naive->Administration Group_Vehicle->Administration Group_Drug->Administration Monitoring Monitor Experimental Parameters Administration->Monitoring Compare_Vehicle_vs_Naive Compare Vehicle vs. Naive (Identifies Vehicle Effects) Monitoring->Compare_Vehicle_vs_Naive Compare_Drug_vs_Vehicle Compare Drug vs. Vehicle (Identifies Drug-Specific Effects) Monitoring->Compare_Drug_vs_Vehicle

Caption: Experimental workflow for a properly controlled study with this compound.

Signaling_Pathway_Potential_Vehicle_Effect HPBCD HPβCD Vehicle Cholesterol_Efflux Cellular Cholesterol Efflux HPBCD->Cholesterol_Efflux induces TFEB_Activation TFEB Activation HPBCD->TFEB_Activation promotes Cellular_Metabolism Altered Cellular Metabolism Cholesterol_Efflux->Cellular_Metabolism Autophagy Autophagy Induction TFEB_Activation->Autophagy Lysosomal_Biogenesis Lysosomal Biogenesis TFEB_Activation->Lysosomal_Biogenesis Autophagy->Cellular_Metabolism Lysosomal_Biogenesis->Cellular_Metabolism Experimental_Outcome Experimental Outcome Cellular_Metabolism->Experimental_Outcome can influence

Caption: Potential signaling pathways affected by HPβCD as a vehicle.

References

Improving the bioavailability of JNJ-55511118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-55511118. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at improving and understanding the bioavailability of this compound.

Frequently Asked Questions (FAQs)

1. What is the reported oral bioavailability and brain penetration of this compound?

This compound has been described as orally bioavailable and brain penetrant. The discovery paper by Maher et al. (2016) reports that it possesses excellent pharmacokinetic properties and achieves high receptor occupancy following oral administration.[1][2] Specifically, a 10 mg/kg oral dose in male C57BL/6J mice resulted in over 80% receptor occupancy in the brain up to 6 hours post-administration.[3]

2. What is a suitable vehicle for oral administration of this compound in animal studies?

For oral gavage in mice, this compound has been successfully suspended in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[3] It is noted that there were solubility/suspension difficulties at concentrations higher than 1.0 mg/ml in this vehicle.[3]

3. What is the solubility of this compound?

4. Is this compound a substrate for P-glycoprotein (P-gp)?

There is no direct public information available to confirm or deny whether this compound is a substrate for P-glycoprotein or other efflux transporters. However, its high brain penetration suggests that it is either not a significant substrate or that it has properties that allow it to overcome efflux mechanisms at the blood-brain barrier.[3]

5. What is known about the metabolism of this compound?

Detailed metabolic pathways for this compound have not been extensively published. One report on a related compound, RAP-219 (formerly a JNJ compound), indicated metabolism via UGT1A4.[4] This may suggest a potential metabolic route for this compound, but direct evidence is lacking. The compound is described as having "low drug clearance".

Troubleshooting Guides

Issue 1: Low or variable plasma exposure after oral administration.
Possible Cause Troubleshooting Step
Poor Solubility/Suspension Ensure the compound is fully suspended in the vehicle before administration. For this compound, 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) has been used successfully.[3] Consider particle size reduction techniques (e.g., micronization) to improve dissolution rate.
Degradation in GI Tract Assess the stability of this compound in simulated gastric and intestinal fluids.
First-Pass Metabolism While reported to have low clearance, significant first-pass metabolism in the gut wall or liver could be a factor. Consider co-administration with a general metabolic inhibitor in preclinical models to investigate this, although specific enzyme involvement is not confirmed.
Efflux by Transporters Although brain penetrant, efflux transporters in the gut (like P-gp) could limit absorption. An in vitro Caco-2 permeability assay could help determine if it is a substrate for efflux transporters.
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
Possible Cause Troubleshooting Step
Suboptimal Brain Exposure Confirm brain-to-plasma ratio in your animal model. Maher et al. (2016) provides pharmacokinetic data showing brain and plasma concentrations after oral dosing in mice and rats.[1]
High Plasma Protein Binding A related compound, RAP-219, has >95% plasma protein binding.[4] High protein binding can limit the free fraction of the drug available to exert its pharmacological effect. Measure the plasma protein binding of this compound in the species being studied.
Rapid Metabolism/Clearance Although described as having low clearance, the pharmacokinetic profile in your specific model might differ. Conduct a pharmacokinetic study to determine the half-life, Cmax, and Tmax in your experimental setup.
Target Engagement Ensure that the dosing regimen is sufficient to achieve and maintain adequate receptor occupancy. A 10 mg/kg oral dose in mice achieved >80% receptor occupancy for up to 6 hours.[3]

Quantitative Data

The following tables summarize the available pharmacokinetic data for this compound from Maher et al. (2016).

Table 1: Plasma and Brain Concentrations of this compound in Mice and Rats after a 10 mg/kg Oral Dose.

SpeciesTime (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)
Mouse 1~1500~2500
4~1200~2000
8~800~1500
24~200~400
Rat 1~800~1200
4~700~1000
8~500~800
24~100~200

Note: Values are estimated from the graphical data presented in Maher et al. (2016).

Table 2: Receptor Occupancy in Mouse Brain after Oral Administration of this compound.

Dose (mg/kg)Time (hours)Receptor Occupancy (%)
101>80
106>80

Source: Hoffman et al. (2021) citing Maher et al. (2016).[3]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify potential substrates of efflux transporters like P-glycoprotein.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Measurement:

    • Add this compound (typically at a concentration of 1-10 µM) to the apical (A) or basolateral (B) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

    • Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

    • The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Analysis solubility Aqueous Solubility Assay formulation Vehicle Selection & Solubilization Strategy solubility->formulation stability Metabolic Stability Assay (microsomes, hepatocytes) pk_study Pharmacokinetic Study (oral administration) stability->pk_study permeability Caco-2 Permeability Assay permeability->pk_study formulation->pk_study efficacy_study Efficacy Study pk_study->efficacy_study bioavailability Calculate Bioavailability pk_study->bioavailability pkpd PK/PD Modeling efficacy_study->pkpd bioavailability->pkpd

Caption: Workflow for assessing and improving the bioavailability of a research compound.

troubleshooting_logic start Low In Vivo Efficacy check_exposure Measure Plasma/Brain Concentrations start->check_exposure low_exposure Low Exposure check_exposure->low_exposure No adequate_exposure Adequate Exposure check_exposure->adequate_exposure Yes formulation_issue Investigate Formulation & Solubility low_exposure->formulation_issue absorption_issue Investigate Absorption (Caco-2 Assay) low_exposure->absorption_issue metabolism_issue Investigate Metabolism (In Vitro Stability) low_exposure->metabolism_issue pkpd_issue Investigate PK/PD (Target Engagement, Protein Binding) adequate_exposure->pkpd_issue

Caption: A logical approach to troubleshooting low in vivo efficacy.

References

JNJ-55511118 Technical Support Center: Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving JNJ-55511118.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Electrophysiology Experiments

Problem: No observable effect of this compound on AMPA receptor currents.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Incorrect Cell Line or Receptor Subunit Expression Verify that the cell line (e.g., HEK293T/17) is expressing TARP-γ8 alongside the desired GluA subunits. This compound is highly selective for AMPA receptors containing the TARP-γ8 auxiliary subunit.[1][2][3]The presence of TARP-γ8 is essential for the modulatory action of this compound. Without it, the compound will have minimal to no effect.
Compound Degradation or Improper Storage Ensure this compound is stored correctly, typically at +4°C for solids and -20°C for stock solutions, as recommended by the supplier. Prepare fresh solutions for each experiment.Improper storage can lead to degradation of the compound, reducing its potency.
Inadequate Concentration Review the concentration of this compound being used. The reported Ki is 26 nM. For electrophysiology, concentrations around 1 µM have been shown to be effective.[2]The concentration must be sufficient to achieve adequate receptor occupancy and elicit a response.
Issues with Drug Application Check the perfusion system for proper delivery of the drug to the patched cell. Ensure the solution exchange is rapid and complete.Incomplete or slow application can lead to an underestimation of the drug's effect.

Problem: High variability in the magnitude of this compound's effect between patches.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Variable TARP-γ8 Expression Levels If possible, quantify TARP-γ8 expression levels in your cell line to ensure consistency. Consider using a stable cell line with confirmed TARP-γ8 expression.The magnitude of this compound's effect is dependent on the level of TARP-γ8 co-expression with AMPA receptors.
Differences in AMPA Receptor Subunit Composition Be aware of the specific GluA subunits expressed in your system. The modulatory effect of TARPs and consequently this compound can vary with different subunit compositions.[3]The stoichiometry and subunit makeup of the AMPA receptor complex can influence its sensitivity to modulators.
Inconsistent Recording Conditions Maintain consistent internal and external solution compositions, holding potential, and pipette resistance across all experiments. Refer to established protocols for detailed solution recipes.Minor variations in recording parameters can significantly impact ion channel function and drug response.
In Vivo Behavioral Experiments

Problem: Lack of a behavioral effect of this compound in rodent models.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Inadequate Dosing or Formulation Issues This compound has poor aqueous solubility. For oral gavage, a suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) has been used successfully.[4] Be aware that this compound may not suspend well at concentrations above 1.0 mg/ml in this vehicle.[4]Proper formulation is critical for achieving adequate bioavailability and brain penetration.
Sex-Dependent Effects Consider the sex of the animals used. Studies have shown that this compound reduces alcohol self-administration in male mice but not in female mice at the same doses.[4][5][6]The response to this compound can be influenced by sex, potentially due to hormonal differences or differences in baseline behaviors.
Timing of Administration and Behavioral Testing Administer this compound approximately 1 hour before behavioral testing to allow for sufficient time to reach peak brain concentrations.[4]Pharmacokinetic properties of the compound dictate the optimal window for observing its behavioral effects.
Choice of Behavioral Paradigm The effect of this compound may be specific to certain behaviors. For example, it has been shown to reduce alcohol self-administration but not sucrose (B13894) self-administration in male mice.[4][6]The underlying neural circuits and the role of TARP-γ8-containing AMPA receptors can differ between behavioral tasks.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][4] It acts by reducing the single-channel conductance of these receptors, thereby decreasing the overall current mediated by them.[2]

Q2: How should I prepare this compound for in vivo studies?

A2: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. For oral gavage in mice, a suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) has been shown to be effective.[4] It is important to note that solubility limitations may restrict the maximum achievable dose in this vehicle.[4]

Q3: Are there known sex differences in the response to this compound?

A3: Yes, significant sex-dependent effects have been reported. In a study on alcohol self-administration in C57BL/6J mice, this compound was effective in reducing alcohol intake in males but had no effect in females at the tested doses of 1 and 10 mg/kg.[4][5][6] Researchers should consider this when designing their experiments and interpreting results.

Q4: What are the key parameters to control in electrophysiology experiments with this compound?

A4: To ensure reproducible results, it is crucial to control for the following:

  • Cell line and receptor expression: Consistently use a cell line with stable and verified expression of both the desired AMPA receptor subunits and TARP-γ8.

  • Recording solutions: Use standardized and freshly prepared internal and external solutions for patch-clamp recordings.

  • Pipette resistance: Maintain a consistent pipette resistance to ensure comparable recording quality.

  • Drug application: Ensure a rapid and complete application of this compound to the cell.

Data Presentation

Table 1: Effect of this compound on Alcohol Self-Administration in Male vs. Female C57BL/6J Mice

Parameter Male Mice Female Mice
Baseline Alcohol Responding Lower than femalesHigher than males[5]
Effect of this compound (1 and 10 mg/kg, p.o.) on Alcohol Self-Administration Significant decrease in multiple parameters[4][6]No significant effect[4][6]
Effect of this compound on Sucrose Self-Administration No significant effect[4]No significant effect[4]

Table 2: IC50 Values of this compound for Different GluA Subunits Co-expressed with TARP-γ8

GluA Subunit IC50 (nM)
GluA1o11.22
GluA1i12.3
GluA2i7.41
GluA3o38.02
GluA4o15.85

Data from Cayman Chemical product page, citing Maher et al., 2016.

Experimental Protocols

In Vivo Administration of this compound for Behavioral Studies

Objective: To administer this compound to rodents for behavioral assessment.

Materials:

  • This compound powder

  • 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water

  • Oral gavage needles

  • Syringes

  • Balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the weight of the animals.

  • Weigh the this compound powder accurately.

  • Prepare the 10% (w/v) CMC vehicle by dissolving the CMC powder in sterile water.

  • Suspend the this compound powder in the CMC vehicle. Note that the maximum achievable concentration may be around 1.0 mg/ml.[4]

  • Vortex the suspension vigorously for several minutes.

  • Sonicate the suspension to ensure it is as homogeneous as possible.

  • Administer the suspension to the animals via oral gavage at a volume of 1 ml/100 g body weight.[4]

  • Administer the compound approximately 1 hour before the start of the behavioral test.[4]

Whole-Cell Patch-Clamp Recording for this compound Modulation of AMPA Receptors

Objective: To measure the effect of this compound on AMPA receptor-mediated currents in a heterologous expression system.

Materials:

  • HEK293T/17 cells co-transfected with the desired GluA subunit and TARP-γ8

  • External solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.3

  • Internal solution (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, 10 HEPES, pH 7.3 with CsOH

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare external and internal solutions and filter them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Plate the transfected cells onto coverslips suitable for recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -70 mV to record AMPA receptor-mediated currents.

  • Apply a saturating concentration of glutamate (B1630785) to elicit a baseline current.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM).

  • Apply glutamate again in the presence of this compound to record the modulated current.

  • Analyze the change in current amplitude, desensitization, and deactivation kinetics.

Mandatory Visualization

JNJ_55511118_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPA_Receptor AMPAR (GluA Subunits) Glutamate->AMPA_Receptor Binds TARP_gamma8 TARP-γ8 TARP_gamma8->AMPA_Receptor Associates with Ion_Channel_Open Ion Channel (Open) TARP_gamma8->Ion_Channel_Open Modulates Gating JNJ_55511118 This compound JNJ_55511118->TARP_gamma8 Binds to Ion_Channel Ion Channel (Closed) JNJ_55511118->Ion_Channel Promotes Closed State Ca_Influx Reduced Na+/Ca2+ Influx Ion_Channel_Open->Ca_Influx Leads to

Caption: Mechanism of action of this compound on TARP-γ8 containing AMPA receptors.

Experimental_Workflow_Troubleshooting start Start Experiment prep Prepare this compound (Vehicle, Concentration) start->prep admin Administer Compound (Route, Timing) prep->admin test Conduct Experiment (In Vitro / In Vivo) admin->test data Analyze Data test->data expected Results as Expected? data->expected end End expected->end Yes troubleshoot Troubleshoot expected->troubleshoot No check_solubility Check Solubility/ Formulation troubleshoot->check_solubility check_dose Review Dose/ Concentration troubleshoot->check_dose check_sex Consider Sex Differences troubleshoot->check_sex check_protocol Verify Experimental Protocol troubleshoot->check_protocol check_solubility->prep Optimize check_dose->prep Optimize check_sex->test Modify check_protocol->test Modify

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

JNJ-55511118 impact on animal motor function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of JNJ-55511118 on animal motor function.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] It functions by disrupting the interaction between the TARP γ-8 auxiliary subunit and the pore-forming GluA subunits of the AMPA receptor.[1] This selectivity is significant because TARP γ-8 is highly expressed in specific brain regions, such as the hippocampus, allowing for targeted modulation of AMPA receptor activity.[3][4][5][6]

Q2: Does this compound impair motor function in animal models?

A2: Preclinical studies have consistently demonstrated that this compound does not cause motor impairment in rodent models.[7][8] Specifically, even at high levels of receptor occupancy, no motor deficits were observed in the rotarod test.[7][9] Furthermore, studies on open-field activity in male mice showed that an effective dose of 1 mg/kg did not alter locomotor activity, indicating that its therapeutic effects are not a byproduct of non-specific motor disruption.[1][2]

Q3: Have any motor-related side effects been observed with this compound?

A3: While this compound is generally reported to be free of motor-impairing effects, one study noted the occurrence of "transient hyperlocomotion" at high levels of in vivo receptor occupancy in rodents.[7][9] This suggests a potential for mild, temporary increases in movement at higher dose ranges.

Q4: In which preclinical models has the motor function profile of this compound been evaluated?

A4: The impact of this compound on motor function has been assessed in various preclinical rodent models, including C57BL/6J mice and Sprague-Dawley rats.[2][9] These studies have employed standard behavioral assays such as the rotarod test and open-field tests to specifically evaluate coordination, balance, and general locomotor activity.[2][7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected changes in locomotor activity during open-field testing. While this compound at 1 mg/kg has been shown to have no effect on locomotor activity[1][2], higher doses might induce transient hyperlocomotion.[7][9]1. Verify Dosage: Double-check the concentration of your this compound solution and the administered volume to ensure accurate dosing.2. Acclimation Period: Ensure animals are adequately acclimated to the testing environment to minimize stress-induced hyperactivity.3. Control Group Comparison: Carefully compare the activity levels of the this compound-treated group to a vehicle-treated control group to differentiate between compound-specific effects and other experimental variables.
Apparent motor deficits in other behavioral paradigms. This compound is not expected to cause motor impairment.[7][8] Observed deficits may stem from other experimental factors.1. Health Status: Assess the general health of the animals, as illness can impact motor performance.2. Assay-Specific Factors: Review the parameters of your specific behavioral test. For example, in a fear conditioning paradigm, freezing behavior is the expected outcome and should not be misinterpreted as motor impairment.3. Rotarod Confirmation: If motor impairment is suspected, it is advisable to conduct a standard rotarod test to directly assess motor coordination and balance.[7][9]
Variability in behavioral responses between sexes. Studies have shown sex-dependent effects of this compound on operant behavior, with no effect observed on sweetened alcohol or sucrose (B13894) self-administration in female mice at the tested doses.[1][2]1. Data Segregation: Analyze data from male and female animals separately.2. Dose-Response in Females: Consider conducting a dose-response study in female animals to determine if higher doses are required to elicit a behavioral effect.

Quantitative Data Summary

Table 1: Effect of this compound on Motor Function in Male C57BL/6J Mice

Dose (mg/kg, p.o.) Behavioral Assay Key Finding Reference
1Open-Field ActivityNo effect on locomotor activity.[1][2]
10Open-Field ActivityData not available in the provided search results.
High Receptor OccupancyRotarodNo motor impairment observed.[7][9]

Experimental Protocols

Open-Field Locomotor Activity Test
  • Animals: Male C57BL/6J mice.[1][2]

  • Drug Administration: this compound (1 mg/kg) or vehicle (10% w/v carboxymethyl-β-cyclodextrin sodium salt) is administered via oral gavage (p.o.) in a volume of 1 ml/100 g body weight, 1 hour prior to testing.[1]

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle orally.

    • After the 1-hour pre-treatment period, place each mouse individually into the center of the open-field arena.

    • Allow the mouse to explore the arena freely for a specified period (e.g., 15-30 minutes).

    • The automated tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Rotarod Test
  • Animals: Rodents (e.g., mice or rats).[7][9]

  • Drug Administration: this compound is administered at doses intended to achieve high receptor occupancy.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Training: In the days preceding the test, train the animals on the rotarod at a constant speed (e.g., 4 RPM) until they can consistently remain on the rod for a set duration (e.g., 60 seconds).

    • Testing:

      • Administer this compound or vehicle.

      • At a predetermined time post-administration, place the animal on the rotarod.

      • The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of several minutes.

      • Record the latency to fall from the rotating rod.

  • Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A lack of significant difference indicates no impairment in motor coordination and balance.

Visualizations

G This compound Mechanism of Action cluster_0 Postsynaptic Neuron AMPA_Receptor AMPA Receptor (GluA Subunits) TARP_gamma8 TARP γ-8 AMPA_Receptor->TARP_gamma8 Associates with Ion_Channel Ion Channel (Closed) TARP_gamma8->Ion_Channel Modulates Gating JNJ55511118 This compound JNJ55511118->TARP_gamma8 Disrupts Interaction Glutamate Glutamate Glutamate->AMPA_Receptor Binds to

Caption: Mechanism of this compound at the postsynaptic terminal.

G Experimental Workflow for Open-Field Test Start Start Acclimation Acclimate Mice (≥ 1 hour) Start->Acclimation Grouping Randomly Assign to Groups (Vehicle vs. This compound) Acclimation->Grouping Dosing Administer Treatment (p.o.) Grouping->Dosing Pretreatment 1-Hour Pre-treatment Period Dosing->Pretreatment Testing Place Mouse in Open-Field Arena Pretreatment->Testing Data_Collection Record Locomotor Activity Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing locomotor activity with this compound.

References

Mitigating JNJ-55511118 side effects in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-55511118 in behavioral studies. The information is designed to help mitigate potential side effects and ensure the collection of robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its mechanism of action?

This compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).[1][2] Its mechanism of action involves binding to a site on the TARP γ-8 subunit, which in turn reduces the single-channel conductance of the associated AMPA receptor.[3][4] This leads to a dose-dependent inhibition of neurotransmission in brain regions where TARP γ-8 is predominantly expressed, such as the hippocampus.[5]

Q2: What are the known side effects of this compound in preclinical behavioral studies?

At high levels of receptor occupancy, this compound has been observed to cause transient hyperlocomotion and mild impairment in learning and memory in rodent models.[5] Some studies have also reported an increase in responding on an inactive lever during operant self-administration tasks at higher doses (e.g., 10 mg/kg in mice).[1] It is important to note that this compound did not induce motor impairment on the rotarod test, suggesting the hyperlocomotion is not due to general motor deficits.[5]

Q3: How can I mitigate the hyperlocomotion side effect in my behavioral study?

  • Dose Selection: The most effective way to mitigate hyperlocomotion is to use the lowest effective dose of this compound that achieves the desired therapeutic effect without significantly impacting locomotor activity. For example, in mice, a dose of 1 mg/kg has been shown to be effective in reducing alcohol self-administration without altering open-field activity.[1][6][7]

  • Habituation: Ensure all animals are thoroughly habituated to the testing environment and procedures before drug administration. This can help reduce novelty-induced hyperactivity and make the specific effects of the compound more apparent.[8][9]

  • Appropriate Control Groups: Always include a vehicle-treated control group to accurately assess baseline locomotor activity and distinguish it from drug-induced hyperlocomotion.

  • Automated Activity Monitoring: Utilize automated activity monitoring systems to quantify locomotor activity objectively. This allows for a more precise assessment of the dose-response relationship of this compound on locomotion in your specific experimental setup.

Q4: My animals are showing increased responding on the inactive lever in our operant conditioning paradigm. What does this mean and how can I address it?

An increase in inactive lever pressing can sometimes be interpreted as a sign of generalized, non-specific behavioral activation rather than a specific effect on the reinforced behavior.

  • Dose-Response Assessment: This side effect appears to be dose-dependent. A study in mice showed that a 10 mg/kg dose of this compound increased inactive lever responding, while a 1 mg/kg dose did not.[1] Therefore, conducting a dose-response study is crucial to identify a dose that maintains efficacy for the primary outcome measure while minimizing this off-target effect.

  • Reinforcement Schedule: Consider the complexity of your reinforcement schedule. Simpler schedules might be less susceptible to disruption by non-specific behavioral activation.

  • Data Analysis: When analyzing your data, it is important to report responding on both the active and inactive levers. A significant increase in inactive lever presses should be discussed as a potential side effect of the compound at that specific dose.

Q5: How should I approach assessing and mitigating the potential cognitive side effects of this compound?

Given that this compound is a negative modulator of AMPA receptors, which are critical for learning and memory, a mild impairment in these domains is a potential side effect.[5][10][11]

  • Cognitive Task Selection: Choose cognitive tasks that are sensitive to the specific type of learning and memory you are investigating and that are known to be dependent on the brain regions where TARP γ-8 is highly expressed (e.g., hippocampus-dependent tasks like the Morris water maze or contextual fear conditioning).

  • Baseline Training: Ensure all animals are trained to a stable baseline of performance in the cognitive task before the administration of this compound. This will allow for a more accurate assessment of the compound's effect on established memory versus the acquisition of new information.

  • Dose Consideration: As with other side effects, use the lowest effective dose to minimize cognitive disruption.

  • Control for Other Factors: Cognitive performance can be influenced by stress and motor activity.[9] Therefore, it is important to handle animals properly to reduce stress and to concurrently measure locomotor activity to rule out confounding effects on the cognitive task.[8][12]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on behavioral parameters as reported in a study with C57BL/6J mice.

Dose (mg/kg, p.o.)Effect on Alcohol Self-Administration (Male Mice)Effect on Locomotor Activity (Male Mice)Effect on Inactive Lever Responding (Male Mice)
1DecreasedNo effectNo significant effect
10DecreasedNot reported in open-field, but see inactive lever respondingIncreased

Data synthesized from Hoffman et al., 2021.[1][6][7]

Experimental Protocols

Protocol 1: Assessment of this compound on Locomotor Activity

Objective: To determine the dose-response effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Open field arenas equipped with automated photobeam tracking systems

  • Rodents (e.g., C57BL/6J mice)

Procedure:

  • Habituation: Habituate the mice to the open field arenas for at least 30 minutes on two consecutive days prior to the test day. This reduces the influence of novelty-induced anxiety on locomotor activity.

  • Dosing: On the test day, administer this compound or vehicle via the desired route (e.g., oral gavage). Use a range of doses (e.g., 0, 1, 3, 10 mg/kg) in a counterbalanced design.

  • Testing: Place the animals in the open field arenas at the time of expected peak brain exposure to the compound (e.g., 60 minutes post-dose).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Mitigating Stress-Induced Behavioral Confounds

Objective: To minimize the impact of stress on behavioral experiments with this compound.

Materials:

  • Appropriate animal handling tools (e.g., handling tunnels or cupped hands instead of tail handling)[12]

  • Dedicated and quiet testing rooms

Procedure:

  • Handling: Handle the animals for at least 5 minutes per day for 5-7 days leading up to the experiment. Use gentle handling techniques such as tunnel handling or cupping with hands to reduce anxiety.[8][12][13]

  • Experimenter Consistency: Have the same experimenter handle and test the animals throughout the study to minimize variability due to experimenter-induced stress.

  • Environmental Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before initiating any behavioral procedures.

  • Minimize Environmental Disturbances: Conduct behavioral testing in a quiet room with stable lighting and temperature. Avoid loud noises and sudden movements.[9]

  • Health Monitoring: Regularly monitor the animals' health and well-being. Stressed or unhealthy animals will not provide reliable behavioral data.

Visualizations

JNJ_55511118_Mechanism_of_Action cluster_1 Postsynaptic Density cluster_2 AMPA Receptor Complex Glutamate Glutamate AMPAR AMPAR (GluA1/2) Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) AMPAR->IonChannel Gating TARP TARP γ-8 TARP->AMPAR Modulates Conductance Na_Ca Na+/Ca++ Influx (Reduced) JNJ This compound JNJ->TARP Binds to (Negative Allosteric Modulation)

Caption: Mechanism of this compound action on TARP γ-8 containing AMPA receptors.

Experimental_Workflow cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Concurrent Assessments cluster_3 Post-Study Phase Animal_Acclimation Animal Acclimation (≥ 7 days) Handling_Habituation Handling & Habituation (5-7 days) Animal_Acclimation->Handling_Habituation Baseline_Training Baseline Behavioral Training (e.g., Operant Conditioning) Handling_Habituation->Baseline_Training Drug_Administration This compound or Vehicle Administration Baseline_Training->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Locomotor_Activity Locomotor Activity Monitoring Drug_Administration->Locomotor_Activity Cognitive_Assessment Cognitive Function Assessment Drug_Administration->Cognitive_Assessment Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis Locomotor_Activity->Data_Analysis Cognitive_Assessment->Data_Analysis

Caption: Recommended workflow for behavioral studies involving this compound.

References

Validation & Comparative

A Comparative Guide to JNJ-55511118 and Other AMPA Receptor Antagonists for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of JNJ-55511118 and other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies in neuroscience and drug discovery.

Introduction to AMPA Receptor Antagonism

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and mood disorders. AMPA receptor antagonists can be broadly categorized into competitive antagonists, which bind to the glutamate binding site, and non-competitive antagonists, which bind to an allosteric site. A newer class of antagonists, exemplified by this compound, achieves selectivity by targeting specific auxiliary subunits of the AMPA receptor complex.

This compound: A TARP γ-8 Selective Antagonist

This compound is a novel, high-affinity, and selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1] This subunit is predominantly expressed in the hippocampus and other forebrain regions, conferring a degree of regional selectivity to the action of this compound.[2][3][4][5] This selectivity is a key differentiator from non-selective AMPA receptor antagonists and is associated with a favorable side-effect profile, particularly a lack of motor impairment, in preclinical models.[6][7]

Comparative Data

The following tables summarize the quantitative data for this compound and other notable AMPA receptor antagonists.

In Vitro Potency and Selectivity

This table presents the binding affinity (Ki) and functional inhibition (IC50) of various AMPA receptor antagonists. This compound's high affinity for TARP γ-8 containing AMPA receptors is a key feature.

CompoundTargetMechanismKᵢ (nM)IC₅₀ (nM)Reference(s)
This compound AMPA Receptor (TARP γ-8)Negative Allosteric Modulator26-[1]
Perampanel (B3395873) AMPA ReceptorNon-competitive Antagonist-93 (Ca²⁺ influx); 560 (kainate-evoked currents)[8][9][10][11]
Selurampanel (BGG492) AMPA ReceptorCompetitive Antagonist-190[12][13]
Talampanel (LY300164) AMPA ReceptorNon-competitive Antagonist--[14][15][16][17]
GYKI 52466 AMPA/Kainate ReceptorNon-competitive Antagonist-11,000 (AMPA-activated currents)[18][19][20]

Note: IC50 values can vary depending on the experimental conditions and agonist used.

Pharmacokinetic Properties

This table outlines key pharmacokinetic parameters for the selected AMPA receptor antagonists. This compound is noted for its oral bioavailability and brain penetrance.[1]

CompoundBioavailability (%)Half-life (t½) (hours)Brain PenetrantKey Metabolic EnzymesReference(s)
This compound Orally bioavailable-Yes-[1][6][21]
Perampanel ~100~105 (in healthy volunteers, can be reduced by enzyme inducers)YesCYP3A4[22][23][24][25][26][27]
Selurampanel (BGG492) Orally active3.3 (mouse)Yes-[12]
Talampanel (LY300164) Rapidly absorbed3-4.2YesMetabolized by enzyme-inducing AEDs[15][16][17]
GYKI 52466 Orally active-Yes-[19][20]

Note: Pharmacokinetic parameters can vary between species.

Preclinical Efficacy

This table summarizes the reported efficacy of the antagonists in preclinical models, primarily focusing on epilepsy and other neurological conditions. This compound has demonstrated strong anticonvulsant effects with a minimal side-effect profile.[6][21]

CompoundPreclinical Model(s)EfficacyNotable Side EffectsReference(s)
This compound Rodent seizure models, Alcohol self-administrationStrong anticonvulsant effect, Reduced alcohol intakeMinimal motor impairment[1][6][21]
Perampanel Rodent seizure modelsBroad-spectrum anticonvulsantSedation, dizziness, ataxia[22]
Selurampanel (BGG492) Maximal electroshock seizure (MES) in miceAnticonvulsant (ED₅₀ ~7 mg/kg)-[12]
Talampanel (LY300164) Epilepsy modelsAnticonvulsantDizziness, ataxia, drowsiness[15]
GYKI 52466 Rodent seizure modelsAnticonvulsant, Neuroprotective-[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize AMPA receptor antagonists.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of antagonists on AMPA receptor-mediated currents in cultured neurons or brain slices.

1. Cell/Slice Preparation:

  • For cultured neurons, plate cells on coverslips at an appropriate density.
  • For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.
  • Maintain cells/slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂/5% CO₂.

2. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution containing, for example (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

3. Recording Procedure:

  • Establish a whole-cell recording configuration on a target neuron.
  • Voltage-clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
  • Evoke synaptic responses using a stimulating electrode placed in the vicinity of the recorded neuron.
  • To isolate AMPA receptor-mediated currents, specific antagonists for other receptors (e.g., APV for NMDA receptors, picrotoxin (B1677862) for GABA-A receptors) can be included in the aCSF.

4. Drug Application:

  • Prepare stock solutions of the AMPA receptor antagonist in a suitable solvent (e.g., DMSO).
  • Dilute the antagonist to the desired final concentration in aCSF.
  • Apply the antagonist via bath perfusion or a local perfusion system.

5. Data Analysis:

  • Measure the amplitude and kinetics (rise and decay times) of the AMPA receptor-mediated EPSCs before and after antagonist application.
  • Construct concentration-response curves to determine the IC50 value of the antagonist.

Protocol 2: In Vivo Seizure Model (Maximal Electroshock Seizure - MES)

This protocol is a common screening method for anticonvulsant drugs.

1. Animals:

  • Use adult male mice or rats of a specified strain (e.g., C57BL/6J mice).
  • Acclimate animals to the housing conditions for at least one week before the experiment.

2. Drug Administration:

  • Prepare the AMPA receptor antagonist in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
  • Administer the drug orally (p.o.) or intraperitoneally (i.p.) at various doses.
  • Include a vehicle control group.

3. MES Induction:

  • At a predetermined time after drug administration (e.g., 60 minutes), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) through corneal or ear-clip electrodes.

4. Observation and Scoring:

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
  • The drug is considered protective if it prevents the tonic hindlimb extension.

5. Data Analysis:

  • Calculate the percentage of animals protected at each dose.
  • Determine the median effective dose (ED50) using probit analysis.

Protocol 3: Rotarod Test for Motor Coordination

This test is used to assess potential motor side effects of the compounds.

1. Apparatus:

  • Use a rotarod apparatus with a rotating rod of a specified diameter.

2. Training:

  • Train the animals (mice or rats) to stay on the rotating rod at a constant or accelerating speed for a set period (e.g., 60 seconds).
  • Animals that fail to meet the training criterion are excluded from the study.

3. Drug Administration:

  • Administer the AMPA receptor antagonist or vehicle as described in the seizure model protocol.

4. Testing:

  • At the time of expected peak drug effect, place the animals on the rotarod.
  • Record the latency to fall from the rod. A shorter latency indicates motor impairment.

5. Data Analysis:

  • Compare the latency to fall between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

The following diagrams illustrate key concepts related to AMPA receptor function and experimental workflows.

AMPA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens TARP TARP γ-8 TARP->AMPA_R Modulates Signal Signal Transduction (e.g., CaMKII, PKA) Ion_Channel->Signal Activates JNJ55511118 This compound JNJ55511118->TARP Binds & Inhibits NonSelective_Antagonist Non-Selective Antagonist NonSelective_Antagonist->AMPA_R Binds & Inhibits

Caption: Simplified signaling pathway of an AMPA receptor.

Binding_Assay_Workflow start Start: Prepare Brain Homogenate (e.g., Hippocampus) incubation Incubate with Radioligand (e.g., [3H]-AMPA) and Test Compound start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Data Analysis: Calculate Ki or IC50 scintillation->analysis end End: Determine Compound Potency analysis->end In_Vivo_Experiment_Workflow start Start: Animal Acclimation and Baseline Measurements drug_admin Administer this compound or Vehicle start->drug_admin seizure_induction Induce Seizures (e.g., MES or PTZ) drug_admin->seizure_induction motor_test Assess Motor Function (Rotarod Test) drug_admin->motor_test behavioral_obs Observe and Score Seizure Severity seizure_induction->behavioral_obs data_analysis Statistical Analysis of Seizure and Motor Data behavioral_obs->data_analysis motor_test->data_analysis end End: Evaluate Anticonvulsant Efficacy and Side Effects data_analysis->end

References

Validating the Selectivity of JNJ-55511118 for TARP-γ8 over TARP-γ2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of JNJ-55511118, a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, for the transmembrane AMPA receptor regulatory protein (TARP) γ8 over TARP-γ2. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The selectivity of this compound for AMPA receptors associated with TARP-γ8 compared to those with TARP-γ2 is substantiated by significant differences in binding affinity and functional modulation.

Parameter This compound at TARP-γ8 This compound at TARP-γ2 Reference
Binding Affinity (Ki) 26 nMMinimal activity[1][2]
Functional Inhibition (Hippocampal Neurons - high γ8) Potent inhibition of glutamate-evoked currentsNot applicable[3]
Functional Inhibition (Cerebellar Neurons - high γ2) Virtually no effect on glutamate-evoked currentsNot applicable[3]

Table 1: Comparative Binding Affinity and Functional Inhibition of this compound. This table summarizes the quantitative data demonstrating the high affinity and potent inhibitory effect of this compound on AMPA receptors containing TARP-γ8, in stark contrast to its minimal activity on receptors associated with TARP-γ2.

Experimental Protocols

The validation of this compound's selectivity has been achieved through a series of robust experimental procedures.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for AMPA receptors co-expressed with TARP-γ8.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP-γ8.

  • Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay: Competition binding experiments are performed using a radiolabeled ligand that binds to the same site as this compound. Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Detection and Analysis: The amount of bound radioligand is quantified using liquid scintillation counting. The inhibition constant (Ki) is calculated by fitting the competition binding data to a one-site model.[2][3]

Patch-Clamp Electrophysiology

Objective: To assess the functional inhibition of AMPA receptor currents by this compound in the presence of TARP-γ8 versus TARP-γ2.

Methodology:

  • Cell Preparation: HEK293 cells are co-transfected with cDNAs for an AMPA receptor subunit (e.g., GluA1) and either TARP-γ8 or TARP-γ2. Alternatively, acutely dissociated neurons from specific brain regions with known TARP enrichment (e.g., hippocampus for γ8, cerebellum for γ2) are used.[3][4]

  • Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on transfected cells or isolated neurons.

  • Drug Application: Glutamate (B1630785), the endogenous agonist of AMPA receptors, is rapidly applied to evoke an inward current. This compound is then co-applied with glutamate to measure its inhibitory effect on the peak current amplitude.

  • Data Analysis: The percentage of inhibition of the glutamate-evoked current by this compound is calculated. Dose-response curves are generated to determine the IC50 of the compound.[3]

Mandatory Visualizations

Signaling Pathways

Transmembrane AMPA receptor regulatory proteins (TARPs) like γ8 and γ2 are crucial auxiliary subunits that modulate the function of AMPA receptors. They influence receptor trafficking to the synapse, as well as their gating and pharmacological properties. The differential expression of TARPs across the brain allows for region-specific modulation of synaptic plasticity.

TARP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_gamma8 TARP-γ8 Pathway (e.g., Hippocampus) cluster_gamma2 TARP-γ2 Pathway (e.g., Cerebellum) Glutamate Glutamate AMPAR_g8 AMPAR + TARP-γ8 Glutamate->AMPAR_g8 Activates AMPAR_g2 AMPAR + TARP-γ2 Glutamate->AMPAR_g2 Activates Synaptic_Plasticity_g8 Synaptic Plasticity (LTP/LTD) AMPAR_g8->Synaptic_Plasticity_g8 Modulates JNJ555 This compound JNJ555->AMPAR_g8 Negative Modulation Synaptic_Plasticity_g2 Synaptic Plasticity (Motor Learning) AMPAR_g2->Synaptic_Plasticity_g2 Modulates

Caption: Differential modulation of AMPA receptor signaling by TARP-γ8 and TARP-γ2.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the selectivity of a compound like this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_tissue_based Tissue-Based Assays cluster_analysis Data Analysis Transfection HEK293 Cell Transfection (AMPAR + TARP-γ8 or TARP-γ2) Binding_Assay Radioligand Binding Assay Transfection->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology Transfection->Functional_Assay Data_Analysis Determine Ki and IC50 Compare Selectivity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Neuron_Isolation Neuron Isolation (Hippocampus vs. Cerebellum) Native_Functional_Assay Electrophysiology on Native Receptors Neuron_Isolation->Native_Functional_Assay Native_Functional_Assay->Data_Analysis

Caption: Workflow for validating TARP-selective AMPA receptor modulators.

References

Replicating JNJ-55511118 Findings: A Comparative Guide Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-55511118 is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This guide provides a comparative analysis of the preclinical findings for this compound, with a focus on its effects in different animal models. The information is intended to assist researchers in replicating and expanding upon these pivotal studies.

Mechanism of Action

This compound exerts its effect by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3] It disrupts the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1] This modulation leads to a reduction in the single-channel conductance of the receptor, thereby diminishing its response to the neurotransmitter glutamate.[2] The expression of TARP γ-8 is notably enriched in the hippocampus, suggesting a region-specific modulatory effect of this compound.[2][4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and a typical experimental approach for evaluating this compound, the following diagrams are provided.

This compound Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPAR (GluA) Glutamate->AMPA_R binds Ion_Channel Ion Channel AMPA_R->Ion_Channel opens TARP_g8 TARP γ-8 TARP_g8->AMPA_R modulates JNJ This compound JNJ->TARP_g8 disrupts interaction with GluA Excitatory_Signal Reduced Excitatory Signal Ion_Channel->Excitatory_Signal leads to

Caption: Mechanism of action of this compound.

This compound Experimental Workflow Animal_Selection Animal Model Selection (e.g., C57BL/6J mice) Habituation Habituation & Baseline Measurement Animal_Selection->Habituation Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Alcohol Self-Administration) Drug_Admin->Behavioral_Test Data_Analysis Data Collection & Analysis Behavioral_Test->Data_Analysis

Caption: A generalized experimental workflow for in vivo studies.

Comparative Efficacy in Animal Models

The majority of published research on this compound has been conducted in rodent models, primarily C57BL/6J mice and Sprague-Dawley rats. A key area of investigation has been its potential therapeutic application in alcohol use disorder and epilepsy.

Alcohol Self-Administration Studies

A significant finding is the differential effect of this compound on alcohol self-administration between male and female C57BL/6J mice.

Animal StrainSexTreatmentKey FindingsReference
C57BL/6J MouseMale1 and 10 mg/kg, p.o.Significantly decreased operant self-administration of sweetened alcohol. No effect on sucrose (B13894) self-administration. No effect on locomotor activity at the 1 mg/kg dose.[1]
C57BL/6J MouseFemale1 and 10 mg/kg, p.o.No effect on sweetened alcohol or sucrose self-administration.[1]
Anticonvulsant and Neuropharmacological Profile

This compound has demonstrated anticonvulsant effects in rodent models, although specific strain comparisons are limited in the currently available literature.

Animal ModelKey FindingsReference
Rodent ModelsStrong anticonvulsant effects. At high receptor occupancy, it caused a reduction in certain EEG bands and transient hyperlocomotion, with no motor impairment on the rotarod.[3]
Sprague-Dawley RatIn vitro autoradiography of rat brain tissue confirmed specific binding in TARP γ-8 rich regions like the hippocampus.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summarized protocols from key studies.

Alcohol Self-Administration in C57BL/6J Mice
  • Animals: Male and female C57BL/6J mice.

  • Apparatus: Operant conditioning chambers.

  • Reinforcement Schedule: Fixed-ratio 4 (FR-4) schedule for sweetened alcohol (e.g., 9% v/v ethanol (B145695) + 2% w/v sucrose) or a sucrose-only control.

  • Procedure:

    • Training: Mice are trained to press a lever to receive access to the sweetened alcohol or sucrose solution.

    • Baseline: A stable baseline of self-administration is established over an extended period (e.g., 40 days).

    • Drug Administration: this compound (e.g., 1 and 10 mg/kg) or vehicle is administered orally (p.o.) one hour before the self-administration session in a randomized order.

  • Measures: Key parameters measured include the rate of responding, total reinforcers earned, and entries into the drinking trough.

  • Control Experiments: To control for non-specific motor effects, locomotor activity can be assessed in an open-field test following drug administration.[1]

Summary and Future Directions

The current body of research indicates that this compound is a promising selective modulator of TARP γ-8-containing AMPA receptors. Its efficacy in reducing alcohol self-administration in male C57BL/6J mice highlights a potential therapeutic avenue. However, the lack of effect in female mice of the same strain underscores the importance of considering sex as a biological variable in preclinical research.

Future studies should aim to replicate these findings and investigate the underlying mechanisms for the observed sex-specific differences. Furthermore, expanding the research to include other rodent strains and non-rodent species would provide a more comprehensive understanding of the pharmacological profile of this compound and its potential for translation to human clinical trials. Investigations into its efficacy in various models of epilepsy across different animal strains are also warranted to build upon the initial promising anticonvulsant findings.

References

JNJ-55511118: A Comparative Analysis of its Effects in Wild-Type and TARP-γ8 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel AMPA receptor modulator, JNJ-55511118, reveals its selective action is critically dependent on the presence of the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This comparison guide provides a detailed overview of the differential effects of this compound on wild-type versus TARP-γ8 knockout mice, supported by key experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a negative allosteric modulator of AMPA receptors that exhibits high selectivity for receptors containing the TARP-γ8 auxiliary subunit.[1] TARP-γ8 is predominantly expressed in the hippocampus, a brain region implicated in learning, memory, and epilepsy.[2] Experimental evidence robustly demonstrates that the inhibitory effects of this compound on neuronal activity are absent in mice lacking the TARP-γ8 protein (TARP-γ8 knockout mice), highlighting the specific on-target activity of the compound. This selectivity presents a promising therapeutic window for conditions associated with hippocampal hyperactivity, such as epilepsy, with potentially fewer off-target side effects.[3]

Comparative Efficacy of this compound

The pivotal role of TARP-γ8 in the mechanism of action of this compound is most clearly demonstrated in electrophysiological studies comparing its effects on hippocampal slices from wild-type and TARP-γ8 knockout mice.

Electrophysiological Effects on Hippocampal Neurons

In hippocampal slices from wild-type mice, this compound effectively inhibits synaptic transmission. In contrast, the compound has no significant effect on synaptic transmission in hippocampal slices from TARP-γ8 knockout mice, confirming its selectivity.

GenotypeTreatmentParameterEffectN
Wild-TypeThis compound (1 µM)Field Excitatory Postsynaptic Potential (fEPSP) SlopeInhibition to 63.4 ± 11.0% of baseline6
TARP-γ8 KnockoutThis compound (1 µM)Field Excitatory Postsynaptic Potential (fEPSP) SlopeNo significant effect (105.3 ± 6.9% of baseline)5

Table 1: Effect of this compound on fEPSP slope in the CA1 region of the hippocampus. Data extracted from Maher et al., 2016.[4]

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its inhibitory effect by modulating the function of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. The presence of the TARP-γ8 subunit alters the gating and conductance properties of the AMPA receptor. This compound binds to a site on the AMPA receptor-TARP-γ8 complex, reducing the channel's conductance and diminishing the potentiating effect of TARP-γ8.[5]

JNJ-55511118_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR_TARP AMPAR + TARP-γ8 Complex Glutamate->AMPAR_TARP Binds AMPAR_noTARP AMPAR (No TARP-γ8) Glutamate->AMPAR_noTARP Binds Ca_Influx Ca²+ Influx & Neuronal Excitation AMPAR_TARP->Ca_Influx Enables No_Effect No Significant Effect AMPAR_noTARP->No_Effect Leads to JNJ This compound JNJ->AMPAR_TARP Inhibits JNJ->AMPAR_noTARP No Interaction

Figure 1: this compound Signaling Pathway.

Experimental Protocols

The following provides a detailed methodology for the key electrophysiology experiment cited in this guide.

Hippocampal Slice Electrophysiology

Objective: To assess the effect of this compound on synaptic transmission in the CA1 region of the hippocampus in wild-type and TARP-γ8 knockout mice.

Animals: Adult wild-type and TARP-γ8 knockout mice were used. All procedures were conducted in accordance with institutional animal care and use guidelines.[4]

Slice Preparation:

  • Mice were anesthetized and decapitated.

  • The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Transverse hippocampal slices (300-400 µm thick) were prepared using a vibratome.

  • Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

  • Slices were transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

  • Synaptic responses were evoked by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.

  • A stable baseline of fEPSPs was recorded for at least 20 minutes.

  • This compound (1 µM) was bath-applied, and fEPSPs were recorded for an additional 40-60 minutes.

  • The slope of the fEPSP was measured and expressed as a percentage of the pre-drug baseline.

Experimental_Workflow start Start slice_prep Hippocampal Slice Preparation (Wild-Type & TARP-γ8 KO Mice) start->slice_prep recovery Slice Recovery (>1 hour in aCSF) slice_prep->recovery recording Transfer to Recording Chamber & Baseline fEPSP Recording recovery->recording drug_app Bath Application of This compound (1 µM) recording->drug_app post_drug_rec Post-Drug fEPSP Recording drug_app->post_drug_rec analysis Data Analysis: Measure fEPSP Slope post_drug_rec->analysis end End analysis->end

Figure 2: Hippocampal Slice Electrophysiology Workflow.

Conclusion

The data unequivocally demonstrate that the inhibitory action of this compound on synaptic transmission is contingent upon the presence of TARP-γ8. This high degree of selectivity for TARP-γ8-containing AMPA receptors, which are enriched in the hippocampus, underscores the potential of this compound as a targeted therapy for neurological disorders characterized by hippocampal hyperexcitability, such as certain forms of epilepsy. The lack of effect in TARP-γ8 knockout mice provides a clear, mechanistically defined profile that is highly desirable in modern drug development. Further investigation into the therapeutic applications of this selective modulation is warranted.

References

Comparative Analysis of JNJ-55511118 and LY3130481: Potency and Mechanism of Action as TARP γ-8-Selective AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and mechanisms of JNJ-55511118 and LY3130481, two selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and LY3130481 are both potent and highly selective inhibitors of AMPA receptors associated with the TARP γ-8 auxiliary subunit. This selectivity for TARP γ-8, which is predominantly expressed in the hippocampus and other forebrain regions, makes these compounds promising candidates for the treatment of neurological disorders such as epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[1][2] Experimental data indicates that both compounds exhibit nanomolar potency in inhibiting TARP γ-8-containing AMPA receptors. LY3130481 has been reported to have an IC50 of 6.6 nM in a cellular assay using HEK293 cells expressing GluA1i and TARP γ-8.[3] this compound has a reported Ki of 26 nM and various IC50 values in the low nanomolar range depending on the specific AMPA receptor subunit composition.[4][5] Both molecules act by binding to a site on the TARP γ-8 protein, thereby modulating the function of the associated AMPA receptor.[3]

Data Presentation

The following tables summarize the quantitative potency data for this compound and LY3130481 from published studies.

Table 1: Potency of this compound against TARP γ-8 Containing AMPA Receptors

AMPA Receptor SubunitAssay TypeMeasured Value (IC50/Ki)Cell LineReference
Not specifiedRadioligand BindingKi: 26 nMNot specified[4]
GluA1o + TARP γ-8Calcium FluxIC50: 11.22 nMHEK293F[5]
GluA1i + TARP γ-8Calcium FluxIC50: 12.3 nMHEK293F[5]
GluA2i + TARP γ-8Calcium FluxIC50: 7.41 nMHEK293F[5]
GluA3o + TARP γ-8Calcium FluxIC50: 38.02 nMHEK293F[5]
GluA4o + TARP γ-8Calcium FluxIC50: 15.85 nMHEK293F[5]

Table 2: Potency of LY3130481 against TARP γ-8 Containing AMPA Receptors

AMPA Receptor SubunitAssay TypeMeasured Value (IC50)Cell LineReference
GluA1i + TARP γ-8Electrophysiology6.6 nMHEK293[3]

Experimental Protocols

Calcium Flux Assay (FLIPR)

This assay is commonly used to determine the potency of compounds that modulate ion channels, such as AMPA receptors.

  • Cell Culture and Plating: HEK293 cells stably or transiently co-expressing a specific AMPA receptor subunit (e.g., GluA1, GluA2) and TARP γ-8 are cultured under standard conditions.[6] Cells are seeded into 384-well plates and allowed to attach overnight.[6]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[7] Probenecid may be included to prevent dye leakage.[6]

  • Compound Addition: Test compounds (this compound or LY3130481) are serially diluted and added to the wells. The plates are incubated for a specified period to allow for compound binding.[6]

  • Glutamate (B1630785) Stimulation and Signal Detection: A fixed concentration of glutamate is added to the wells to activate the AMPA receptors, leading to calcium influx and an increase in fluorescence.[6] The fluorescence intensity is measured over time using a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader) instrument.[6]

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence response against the compound concentration and fitting the data to a four-parameter logistic equation.[6]

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function and the effect of modulators.

  • Cell Preparation: HEK293 cells co-transfected with cDNAs for the desired AMPA receptor subunit and TARP γ-8 are used.[2]

  • Recording Configuration: Whole-cell patch-clamp recordings are performed on individual cells.[2] The cell is clamped at a holding potential (e.g., -60 mV) to measure inward currents.

  • Agonist Application: Glutamate is rapidly applied to the cell to evoke AMPA receptor-mediated currents.[2]

  • Compound Application: The test compound is washed onto the cell, and the effect on the glutamate-evoked current is measured.[2]

  • Data Analysis: The percentage of inhibition of the glutamate-evoked current at different compound concentrations is used to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to its target receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the TARP γ-8-containing AMPA receptors.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate.[8] Each well contains the membrane preparation, a radiolabeled ligand that binds to the receptor of interest, and varying concentrations of the unlabeled test compound (the "competitor").[8]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[8]

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.[8]

  • Radioactivity Counting: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibitor constant) is calculated using the Cheng-Prusoff equation.[9]

Mandatory Visualization

Signaling Pathway of TARP γ-8 Selective AMPA Receptor NAMs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (GluA Subunits) Glutamate->AMPA_R Binds Ion_Channel Ion Channel Pore AMPA_R->Ion_Channel Gating TARP TARP γ-8 TARP->AMPA_R Associates with & Modulates Gating TARP->Ion_Channel Inhibits Opening NAM This compound or LY3130481 NAM->TARP Binds (Allosteric Site) Ca_Influx Decreased Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Leads to Neuronal_Activity Reduced Neuronal Excitability Ca_Influx->Neuronal_Activity Results in

Caption: Signaling pathway of TARP γ-8 selective AMPA receptor negative allosteric modulators.

Workflow for Comparative Potency Analysis using Calcium Flux Assay start Start cell_culture Culture HEK293 cells co-expressing AMPA-R and TARP γ-8 start->cell_culture plate_cells Plate cells in 384-well plates cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading add_compounds Add compounds to wells and incubate dye_loading->add_compounds compound_prep Prepare serial dilutions of This compound & LY3130481 compound_prep->add_compounds stimulate Stimulate with Glutamate add_compounds->stimulate measure_fluorescence Measure fluorescence (FLIPR/FDSS) stimulate->measure_fluorescence data_analysis Analyze data and calculate IC50 values measure_fluorescence->data_analysis compare Compare IC50 values of the two compounds data_analysis->compare end End compare->end

Caption: Workflow for comparing the potency of AMPA receptor modulators using a calcium flux assay.

References

JNJ-55511118: A Targeted Approach to Seizure Control with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel anticonvulsant, JNJ-55511118, has demonstrated significant promise in preclinical studies, offering a targeted mechanism of action that effectively suppresses seizures while minimizing the motor side effects commonly associated with other antiepileptic drugs. Developed to selectively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit, this compound represents a potential paradigm shift in the management of epilepsy. This comparison guide provides an in-depth analysis of the experimental data validating the anticonvulsant effects of this compound, comparing its performance against a non-selective AMPA receptor antagonist, perampanel, and another TARP γ-8 selective modulator, LY3130481.

Superior Anticonvulsant Efficacy and Safety Margin

This compound and the structurally related TARPγ8 modulator RAP-219 have shown potent, dose-dependent anticonvulsant effects in established rodent models of both focal and generalized seizures, including the pentylenetetrazol (PTZ) and corneal kindling (CK) models.[1] A key differentiator for these TARP γ-8 selective modulators is their significantly wider therapeutic index compared to the non-selective AMPA receptor antagonist, perampanel.[1][2] This improved safety margin is primarily attributed to the targeted mechanism of action, which avoids widespread disruption of AMPA receptor function throughout the central nervous system.

Table 1: Comparative Anticonvulsant Efficacy in Mouse Seizure Models

CompoundSeizure ModelAnticonvulsant Efficacy (ED50, mg/kg, p.o.)
RAP-219 (this compound analog)PTZ (twitch and clonus)0.02[1]
RAP-219 (this compound analog)Corneal Kindling0.02[1]
PerampanelPTZ-induced seizures0.94[2][3]
PerampanelMaximal Electroshock (MES)-induced seizures1.6[2][3]
LY3130481PTZ, Corneal Kindling, and othersBroad anticonvulsant activity demonstrated[4][5]

Note: Specific ED50 values for this compound and LY3130481 in these models were not publicly available. Data for RAP-219, a compound with a similar mechanism, is provided as a surrogate.

A critical advantage of this compound is its lack of motor impairment at therapeutically relevant doses. The rotarod test, a standard measure of motor coordination, has consistently shown that this compound and other TARP γ-8 selective modulators do not induce the ataxia and motor deficits observed with perampanel.[1][6]

Table 2: Comparative Motor Impairment in the Rotarod Test (Mice)

CompoundMotor Impairment (TD50, mg/kg, p.o.)Therapeutic Index (TD50/ED50 in PTZ model)
RAP-219 (this compound analog)Minimal, non-dose-dependent failures>150[1]
Perampanel1.8[2][3]1.9[2]
LY3130481No motor side effects at anticonvulsant dosesNot calculated

Mechanism of Action: Targeting the TARP γ-8 Subunit

This compound exerts its anticonvulsant effects through a novel mechanism of action. It is a selective negative allosteric modulator of AMPA receptors that are associated with the TARP γ-8 auxiliary subunit.[7] These specific AMPA receptor complexes are highly expressed in brain regions implicated in seizure generation, such as the hippocampus, while being largely absent in areas like the cerebellum, which is crucial for motor control.[1] This regional selectivity is the basis for the improved side-effect profile of this compound.

The binding of this compound to the TARP γ-8 subunit allosterically inhibits the AMPA receptor, reducing the influx of ions in response to the neurotransmitter glutamate. This modulation dampens excessive neuronal excitation that underlies seizure activity. Specifically, studies have shown that this compound inhibits the peak currents of TARP γ-8-containing AMPA receptors by decreasing their single-channel conductance.[7]

This compound Signaling Pathway Mechanism of Action of this compound cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR_TARP AMPA Receptor + TARP γ-8 Glutamate->AMPAR_TARP Binds Ion_Channel Ion Channel AMPAR_TARP->Ion_Channel Activates JNJ This compound JNJ->AMPAR_TARP Allosterically Inhibits Neuronal_Excitation Reduced Neuronal Excitation Ion_Channel->Neuronal_Excitation Reduced Ion Influx Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitation->Anticonvulsant_Effect

Mechanism of this compound Action

Experimental Protocols

The validation of this compound's anticonvulsant properties relies on a battery of well-established preclinical experimental models. The following are detailed methodologies for the key experiments cited in this guide.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized seizures.

Protocol:

  • Animals: Adult male CF-1 mice are typically used.[1]

  • Drug Administration: this compound, or the comparator drug, is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.

  • PTZ Infusion: At a predetermined time after drug administration (e.g., 2 hours), a solution of pentylenetetrazol is infused intravenously.[1]

  • Observation: The animals are observed for the onset of seizure activity, specifically the first twitch and sustained clonic convulsions.

  • Data Analysis: The dose of the drug that protects 50% of the animals from exhibiting the seizure endpoint (ED50) is calculated.

Corneal Kindling Seizure Model

This model is employed to assess the effectiveness of anticonvulsants against focal seizures that secondarily generalize.

Protocol:

  • Animals: Adult male CF-1 mice are commonly used.[1]

  • Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice repeatedly over several days until a stable, generalized seizure response (Racine scale 5) is consistently elicited.[1]

  • Drug Administration: Once fully kindled, the mice are treated with this compound or a comparator drug at various doses (p.o.).

  • Corneal Stimulation: Following drug administration (e.g., 2 hours), the kindled mice are subjected to the electrical stimulus.[1]

  • Observation: The animals are observed for the presence or absence of a generalized seizure.

  • Data Analysis: The ED50, the dose that prevents seizures in 50% of the animals, is determined.

Rotarod Test for Motor Impairment

This test is used to evaluate the potential for a drug to cause motor coordination deficits and ataxia.

Protocol:

  • Apparatus: A rotating rod apparatus with an accelerating speed is used.

  • Animals: Mice are acclimated to the testing room before the experiment.

  • Drug Administration: this compound or a comparator drug is administered at various doses.

  • Testing: At the time of expected peak drug effect, each mouse is placed on the rotating rod. The speed of the rod gradually increases.

  • Data Collection: The latency to fall from the rod is recorded. A trial may have a maximum duration (e.g., 5 minutes). Failure is often defined as a certain number of falls within a trial.[1]

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated. A higher TD50 indicates less motor impairment.

Experimental_Workflow Preclinical Evaluation Workflow for Anticonvulsants cluster_Efficacy Anticonvulsant Efficacy Testing cluster_Safety Safety/Side-Effect Testing PTZ_Model PTZ-Induced Seizure Model (Generalized Seizures) ED50_Calc Calculate ED50 PTZ_Model->ED50_Calc CK_Model Corneal Kindling Model (Focal Seizures) CK_Model->ED50_Calc Therapeutic_Index Determine Therapeutic Index (TD50 / ED50) ED50_Calc->Therapeutic_Index Rotarod_Test Rotarod Test (Motor Coordination) TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc TD50_Calc->Therapeutic_Index Drug_Admin Drug Administration (e.g., this compound) Drug_Admin->PTZ_Model Drug_Admin->CK_Model Drug_Admin->Rotarod_Test

Preclinical Anticonvulsant Evaluation Workflow

Conclusion

The preclinical data strongly support the continued development of this compound as a promising anticonvulsant agent. Its selective targeting of TARP γ-8-containing AMPA receptors translates to a potent antiseizure efficacy comparable to or exceeding that of existing medications, but with a significantly improved safety profile, particularly concerning motor side effects. This targeted approach holds the potential to provide better seizure control for patients with epilepsy while minimizing the debilitating side effects that can impact their quality of life. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of epilepsy.

References

JNJ-55511118: A Comparative Analysis of its Potential Therapeutic Window in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational neuroprotectant JNJ-55511118 against other neuroprotective agents with established preclinical data. While direct experimental data on the therapeutic window of this compound in acute neurological injury models such as stroke or traumatic brain injury (TBI) is not currently available in the public domain, this guide will leverage its known mechanism of action and pharmacokinetic profile to draw comparisons with established neuroprotectants.

This compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This mechanism offers a targeted approach to modulating glutamatergic neurotransmission, which is a key pathway in excitotoxic neuronal death following ischemic or traumatic brain injury.

Comparative Analysis of Therapeutic Windows

The therapeutic window is a critical determinant of a neuroprotective agent's clinical utility, representing the time after an injury during which its administration can still confer a therapeutic benefit. The following table summarizes the preclinical therapeutic windows of several neuroprotectants that have been evaluated in models of stroke and TBI.

NeuroprotectantMechanism of ActionPreclinical ModelTherapeutic WindowEfficacy
This compound Selective negative modulator of TARP-γ8-containing AMPA receptorsData not available for acute neuroprotectionHypothesized: Potentially early, targeting excitotoxicityHypothesized: Reduction of excitotoxic neuronal death
Cyclosporine A Inhibition of mitochondrial permeability transition pore (mPTP) openingRat model of Traumatic Brain Injury (TBI)Up to 8 hours post-injury[1][2]Significant reduction in cortical damage[1][2]
Edaravone Free radical scavengerRodent models of ischemic strokeClinically effective when administered within 24 hours of stroke onset[3][4]Improved functional outcomes[5][6][7]
Nerinetide (NA-1) Disrupts PSD-95/nNOS coupling downstream of NMDA receptorsNon-human primate model of strokeUp to 3 hours post-ischemia[8]Reduction in infarct volume and improved neurological scores in patients not receiving alteplase[9][10][11]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in modulating AMPA receptor activity. By selectively targeting receptors containing TARP-γ8, this compound can potentially reduce excessive calcium influx in a targeted manner, thereby mitigating excitotoxicity.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPAR_complex TARP-γ8 AMPA Receptor Glutamate_Vesicle->AMPAR_complex Binds to Ca_channel Ca²⁺ Channel AMPAR_complex->Ca_channel Opens Excitotoxicity Excitotoxicity (Neuronal Death) Ca_channel->Excitotoxicity Excessive Ca²⁺ influx leads to JNJ This compound JNJ->AMPAR_complex Negative Allosteric Modulation

This compound Mechanism of Action

Experimental Protocols

The determination of a neuroprotectant's therapeutic window relies on standardized and reproducible preclinical models of neurological injury.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

This model is widely used to mimic ischemic stroke followed by reperfusion.

  • Anesthesia and Surgical Preparation: The animal (typically a rat or mouse) is anesthetized. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A monofilament suture is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Ischemia: Cerebral blood flow is monitored to confirm successful occlusion.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.

  • Drug Administration: The neuroprotective agent is administered at various time points post-occlusion to determine the therapeutic window.

  • Outcome Assessment: Neurological deficits are assessed at regular intervals. After a set period (e.g., 24-72 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the infarct volume.

Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury

This model produces a focal and reproducible brain injury.

  • Anesthesia and Craniotomy: The animal is anesthetized, and a craniotomy is performed over the desired cortical region.

  • Impact: A pneumatically or electromagnetically driven impactor is used to deliver a controlled impact to the exposed dura.

  • Drug Administration: The neuroprotectant is administered at different time points following the injury.

  • Outcome Assessment: Neurological function is evaluated using behavioral tests. Histological analysis is performed at a later time point to assess lesion volume and cell death.

Generalized Experimental Workflow for Therapeutic Window Determination

The following diagram outlines a typical workflow for assessing the therapeutic window of a novel neuroprotective agent.

Experimental Workflow Model Induce Neurological Injury (e.g., tMCAO, CCI) Grouping Randomize into Treatment Groups Model->Grouping Treatment Administer Neuroprotectant or Vehicle at Different Time Points Post-Injury Grouping->Treatment Monitoring Monitor Physiological Parameters (e.g., Temperature, Blood Pressure) Treatment->Monitoring Behavioral Assess Neurological Deficits (Behavioral Tests) Monitoring->Behavioral Histology Histological Analysis (e.g., Infarct Volume, Lesion Size) Behavioral->Histology Analysis Data Analysis and Therapeutic Window Determination Histology->Analysis

References

Safety Operating Guide

Proper Disposal of JNJ-55511118: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the selective AMPA receptor modulator JNJ-55511118 are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, encompassing immediate safety protocols, operational disposal plans, and relevant chemical data to foster a culture of safety and responsible chemical management.

This compound is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] As a potent, orally bioavailable, and brain-penetrant compound, it is increasingly utilized in preclinical research, particularly in studies related to neurological and psychiatric disorders.[2] Proper management of its waste is paramount to mitigate potential hazards to personnel and the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below to inform handling and disposal procedures.

PropertyValueReference
Chemical Name 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one[3]
Molecular Formula C₁₄H₈ClF₃N₂O₂[1][3]
Molecular Weight 328.67 g/mol [1]
CAS Number 2036081-86-2[3]
Appearance Crystalline solid[3]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO and ethanol (B145695) (to 100 mM)[4]
Storage Store at +4°C[4]

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials in a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

2. Waste Segregation:

  • Establish designated and clearly labeled waste containers for different waste streams associated with this compound.

  • Solid Waste: For the disposal of pure this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes).

  • Liquid Waste: For solutions containing this compound, typically dissolved in solvents like DMSO or ethanol.

  • Sharps Waste: For any contaminated needles, syringes, or glass Pasteur pipettes.

3. Disposal Procedure for Solid Waste:

  • Carefully transfer any unused or waste this compound powder into a designated, sealable hazardous waste container.

  • Place all contaminated solid materials, such as weighing boats, contaminated gloves, and bench paper, into the same solid hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Disposal Procedure for Liquid Waste:

  • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Since this compound is often dissolved in non-halogenated solvents like DMSO or ethanol, this waste should be collected in a container labeled for "Non-Halogenated Organic Waste."

  • The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.

  • Keep the liquid waste container securely capped when not in use.

5. Disposal of Sharps Waste:

  • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

  • The sharps container should be clearly labeled as "Hazardous Waste Sharps" and indicate the contaminant (this compound).

6. Decontamination of Glassware:

  • Reusable glassware that has come into contact with this compound should be decontaminated.

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual compound.

  • Collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

7. Spill Management:

  • In the event of a spill, isolate the area.

  • For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).

  • Place the absorbent material into a sealed hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

8. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for the proper disposal of this compound waste streams.

This compound Waste Disposal Workflow Start Waste Generated (this compound) Solid Solid Waste (Powder, Contaminated Labware) Start->Solid Liquid Liquid Waste (Solutions in Solvents) Start->Liquid Sharps Sharps Waste (Needles, Glass Pipettes) Start->Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container (Non-Halogenated) Liquid->LiquidContainer SharpsContainer Collect in Labeled Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Workflow for segregating and disposing of this compound waste.

Decontamination of this compound Contaminated Glassware Start Contaminated Glassware RinseSolvent Rinse with appropriate solvent (e.g., ethanol, acetone) Start->RinseSolvent CollectRinsate Collect rinsate as hazardous liquid waste RinseSolvent->CollectRinsate WashDetergent Wash with laboratory detergent and water RinseSolvent->WashDetergent CleanGlassware Clean Glassware (Ready for reuse) WashDetergent->CleanGlassware

Caption: Procedure for decontaminating glassware used with this compound.

References

Essential Safety and Logistical Guidance for Handling JNJ-55511118

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of JNJ-55511118, a potent and selective AMPA receptor modulator. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks. This compound is intended for laboratory research use only.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and inhalation of the compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant GlovesAppropriate chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and prevent skin exposure.
Respiratory Protection As NeededUse in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary based on a formal risk assessment.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling the solid compound or preparing solutions.

  • An eyewash station and safety shower must be readily accessible in the work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing (if solid): If working with the solid form, handle it in a chemical fume hood to minimize inhalation of any dust. Use appropriate weighing paper or a container.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO and ethanol.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Accidental Exposure Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste, including empty containers, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.

  • Containerization: Ensure the waste container is properly sealed to prevent leaks or spills.

  • Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound (in fume hood) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_wash Wash Hands Thoroughly handling_dissolve->post_wash Proceed to Post-Handling post_clean Clean Contaminated Surfaces post_wash->post_clean disp_collect Collect Hazardous Waste post_clean->disp_collect Proceed to Disposal disp_seal Seal Waste Container disp_collect->disp_seal disp_store Store in Designated Area disp_seal->disp_store disp_dispose Arrange Professional Disposal disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.